Octanal
Description
Structure
3D Structure
Properties
IUPAC Name |
octanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-2-3-4-5-6-7-8-9/h8H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUJGJRNETVAIRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
| Record name | N-OCTYLALDEHYDE | |
| Source | CAMEO Chemicals | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID3021643 | |
| Record name | Octanal | |
| Source | EPA DSSTox | |
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Molecular Weight |
128.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
N-octylaldehyde is a colorless liquids with a strong fruity odor. Less dense than water and insoluble in water. Flash points 125 °F. Used in making perfumes and flavorings., Liquid, Colorless liquid with a fruity odor; [Hawley], colourless to light yellow liquid/fatty-orange odour | |
| Record name | N-OCTYLALDEHYDE | |
| Source | CAMEO Chemicals | |
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| Record name | Octanal | |
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| Record name | Octylaldehyde | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Record name | Octanal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001140 | |
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| Record name | Octanal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/269/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
171 °C | |
| Record name | Octylaldehyde | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5147 | |
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Flash Point |
125 °F (USCG, 1999), 125 °F (52 °C) | |
| Record name | N-OCTYLALDEHYDE | |
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| URL | https://cameochemicals.noaa.gov/chemical/4108 | |
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| Record name | Octylaldehyde | |
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Solubility |
In water, 5.6X10+2 mg/L at 25 °C, In water, <0.01 wt% at 20 °C, Slightly soluble in water, Miscible with alcohol, ether, For more Solubility (Complete) data for Octylaldehyde (7 total), please visit the HSDB record page., 0.56 mg/mL, soluble in alcohol, most fixed oils, propylene glycol; insoluble in glycerol, 1ml in 2ml of 70% alcohol (in ethanol) | |
| Record name | Octylaldehyde | |
| Source | Hazardous Substances Data Bank (HSDB) | |
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| Record name | Octanal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001140 | |
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| Record name | Octanal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/269/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.82 to 0.83 (USCG, 1999), 0.8211 g/cu cm at 20 °C, Density: 0.820-0.830, 0.810-0.830 | |
| Record name | N-OCTYLALDEHYDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4108 | |
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| Record name | Octylaldehyde | |
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| Record name | Octanal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/269/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Pressure |
1.18 [mmHg], 0.6 mm Hg at 20 °C | |
| Record name | Octylaldehyde | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Record name | Octylaldehyde | |
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Color/Form |
Colorless liquid, Colorless to light yellow liquid | |
CAS No. |
124-13-0 | |
| Record name | N-OCTYLALDEHYDE | |
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| Record name | Octanal | |
| Source | CAS Common Chemistry | |
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| Record name | Octylaldehyde | |
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| Record name | Octanal | |
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| Record name | Octanal | |
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| Record name | Octanal | |
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| Record name | Octanal | |
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| Record name | CAPRYLALDEHYDE | |
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| Record name | Octylaldehyde | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5147 | |
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| Record name | Octanal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001140 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-23 °C, Liquid Molar Volume = 0.15704 cu m/kmol; IG Heat of Formation = -2.8464X10+8 J/kmol; Heat of Fusion at Melting Point = 2.613X10+7 J/kmol | |
| Record name | Octylaldehyde | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5147 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Octanal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001140 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
what is the structure of octanal
An In-depth Technical Guide to the Structure and Properties of Octanal
Introduction
This compound (C₈H₁₆O), also known as caprylic aldehyde, is a saturated fatty aldehyde that is a key component in the fragrance and flavor industries.[1][2] It is a colorless liquid with a characteristic fruity-citrus odor, found naturally in citrus oils.[1][3] Beyond its sensory applications, this compound serves as a valuable intermediate in organic synthesis for producing a range of chemicals, including surfactants and plasticizers.[3] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, spectroscopic signature, synthesis, and reactivity of this compound, intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Chemical Structure and Nomenclature
This compound is an unbranched, eight-carbon aldehyde. The structure consists of a seven-carbon alkyl chain attached to a terminal formyl group (-CHO).
-
IUPAC Name : this compound
-
Synonyms : n-Octanal, Caprylaldehyde, Caprylic aldehyde, Aldehyde C-8
-
Chemical Formula : C₈H₁₆O
-
Canonical SMILES : CCCCCCCC=O
-
CAS Registry Number : 124-13-0
Caption: Linear skeletal structure of this compound.
Physicochemical Properties
This compound is a colorless to light yellow liquid at room temperature. It is characterized by its low solubility in water but is soluble in organic solvents like ethanol. A summary of its key quantitative properties is presented below.
| Property | Value | Reference(s) |
| Molar Mass | 128.21 g/mol | |
| Density | 0.821 g/cm³ (at 20 °C) | |
| Melting Point | 12 to 15 °C (54 to 59 °F) | |
| Boiling Point | 171 °C (340 °F) | |
| Flash Point | 51 °C (124 °F) | |
| Water Solubility | 560 mg/L (at 25 °C) | |
| Refractive Index (n²⁰/D) | 1.421 | |
| Log P (Octanol/Water) | 2.65 |
Spectroscopic Analysis
The structure of this compound can be confirmed using various spectroscopic techniques.
-
Infrared (IR) Spectroscopy : The IR spectrum of this compound exhibits a strong, characteristic absorption band for the C=O stretch of the aldehyde at approximately 1730 cm⁻¹. Another key feature is the appearance of two medium-intensity C-H stretching bands around 2720 and 2820 cm⁻¹ associated with the aldehyde proton.
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¹H NMR Spectroscopy : In the proton NMR spectrum, the aldehydic proton (-CHO) gives a distinctive downfield triplet at δ 9.7-9.8 ppm. The α-methylene protons (-CH₂CHO) appear as a multiplet around δ 2.4 ppm. The remaining alkyl chain protons resonate upfield between δ 0.8 and 1.6 ppm, with the terminal methyl group appearing as a triplet around δ 0.9 ppm.
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¹³C NMR Spectroscopy : The carbonyl carbon of the aldehyde is highly deshielded and appears at approximately δ 202 ppm in the ¹³C NMR spectrum. The carbons of the alkyl chain resonate in the δ 14-44 ppm range.
-
Mass Spectrometry (MS) : The electron ionization (EI) mass spectrum of this compound shows a molecular ion (M⁺) peak at m/z = 128. A prominent peak is often observed at m/z = 44, corresponding to the McLafferty rearrangement, a characteristic fragmentation pattern for aldehydes.
Synthesis of this compound
This compound can be synthesized through several established routes, most commonly involving the oxidation of the corresponding primary alcohol, 1-octanol, or the hydroformylation of heptene.
Experimental Protocol: Oxidation of 1-Octanol
This protocol describes the synthesis of this compound via the oxidation of 1-octanol using a polymer-supported reagent.
Materials:
-
Poly(p-methylmercaptostyrene)
-
Dichloromethane (CH₂Cl₂)
-
Chlorine (Cl₂)
-
1-octanol
-
Triethylamine
-
1 N Hydrochloric acid (HCl)
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Suspend 1.0 g of poly(p-methylmercaptostyrene) in 20 mL of dichloromethane in a flask and cool to -10°C.
-
Add a solution of 280 mg of chlorine in 10 mL of CH₂Cl₂.
-
Cool the mixture to -78°C and add 130 mg of 1-octanol in 1.6 mL of CH₂Cl₂.
-
Stir the reaction mixture at -78°C for 30 minutes, then at -25°C for 4.5 hours.
-
Add 612 mg of triethylamine in 2 mL of CH₂Cl₂ at -25°C and stir for an additional 20 minutes.
-
Add 50 mL of ether, stir for 10 minutes, and filter the mixture to remove the polymer beads. Wash the beads with an additional 30 mL of ether.
-
Combine the filtrates and wash successively with 1 N HCl solution and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude product by evaporative distillation (50°C, 0.1 mm Hg) to yield this compound.
Caption: Common synthetic pathways leading to this compound.
Chemical Reactivity
The chemistry of this compound is dominated by the reactivity of its aldehyde functional group. It readily undergoes nucleophilic addition, oxidation, and reduction.
-
Oxidation : this compound can be easily oxidized to its corresponding carboxylic acid, octanoic acid, using common oxidizing agents like potassium permanganate or chromic acid. It can also be oxidized by atmospheric oxygen over time.
-
Reduction : The aldehyde group can be reduced to a primary alcohol, 1-octanol. This is typically achieved using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
-
Nucleophilic Addition : As an electrophile, the carbonyl carbon is susceptible to attack by nucleophiles. For example, it reacts with Grignard reagents to form secondary alcohols and participates in the Wittig reaction to yield alkenes.
-
Self-Condensation : Under acidic or basic conditions, aldehydes like this compound can undergo self-condensation reactions, such as the aldol condensation.
Caption: Characteristic reactions of the this compound aldehyde group.
Conclusion
This compound is a structurally simple yet chemically versatile aliphatic aldehyde. Its straight-chain C8 structure with a terminal aldehyde group dictates its physicochemical properties, including its characteristic citrus-like aroma and its reactivity profile. A thorough understanding of its spectroscopic signatures, synthetic routes, and chemical transformations is essential for its effective application in academic research, industrial synthesis, and the development of consumer products.
References
The Ubiquitous Aldehyde: A Technical Guide to the Natural Sources and Occurrence of Octanal
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octanal, a saturated aldehyde with the chemical formula C8H16O, is a volatile organic compound naturally present in a wide array of biological systems.[1][2] Characterized by its distinct fruity, citrus-like aroma, this compound plays a significant role in the flavor and fragrance industries. Beyond its sensory attributes, this aldehyde is a key player in chemical ecology, acting as a semiochemical that mediates interactions between organisms. This technical guide provides an in-depth exploration of the natural sources, occurrence, and biological significance of this compound, with a focus on quantitative data, experimental methodologies for its analysis, and the biological pathways in which it is involved.
Natural Occurrence and Quantitative Data
This compound is widespread in the plant kingdom, contributing to the characteristic scent of many essential oils, fruits, and herbs. It is particularly abundant in citrus species but is also found in a variety of other plants.
This compound in Essential Oils
Essential oils are a primary source of naturally occurring this compound. Its concentration can vary significantly depending on the plant species, geographical origin, and extraction method.
| Essential Oil | Plant Species | This compound Concentration (%) | Reference |
| Sweet Orange | Citrus sinensis | 0.2 - 0.7 | [3] |
| Bitter Orange | Citrus aurantium | Present | [1] |
| Mandarin | Citrus reticulata | Present | [1] |
| Grapefruit | Citrus paradisi | Present | |
| Lemon | Citrus limon | Present | |
| Lime | Citrus aurantifolia | Present | |
| Lemongrass | Cymbopogon citratus | Present | |
| Rose | Rosa damascena | Present | |
| Clary Sage | Salvia sclarea | Present |
This compound in Fruits and Other Plant Sources
Beyond essential oils, this compound is a volatile component of many fruits and other plant parts, contributing to their unique aroma profiles.
| Source | Plant Species/Common Name | Notes on Occurrence |
| Tomato | Solanum lycopersicum | Present in fruit volatiles |
| Pumpkin | Cucurbita spp. | Identified as a volatile compound |
| Heracleum sosnowskyi | Giant Hogweed | Principal volatile in fruit, exhibits growth-inhibitory properties |
Experimental Protocols
The analysis of this compound from natural sources typically involves extraction followed by chromatographic separation and identification. The following are detailed methodologies for key experimental procedures.
Extraction of this compound from Plant Material
This method is suitable for extracting volatile compounds like this compound from plant materials such as citrus peels.
Principle: Steam is passed through the plant material, causing the volatile oils to vaporize. The mixture of steam and oil vapor is then condensed, and the oil is separated from the water.
Protocol:
-
Sample Preparation: Fresh or dried plant material (e.g., 100g of citrus peels) is coarsely chopped or ground to increase the surface area for efficient oil extraction.
-
Apparatus Setup: A Clevenger-type apparatus or a similar steam distillation setup is assembled. The plant material is placed in the still pot, and a sufficient volume of distilled water is added to cover the material.
-
Distillation: The water is heated to boiling. Steam passes through the plant material, carrying the volatile this compound with it.
-
Condensation: The steam-oil mixture travels to a condenser, where it is cooled and condenses back into a liquid.
-
Separation: The condensate collects in a separator, where the less dense essential oil, containing this compound, forms a layer on top of the water (hydrosol).
-
Collection: The oil layer is carefully collected using a pipette or by draining the hydrosol from the bottom of the separator. The collected oil can then be dried over anhydrous sodium sulfate.
This method is used to extract a broader range of compounds, including those that may be sensitive to the high temperatures of steam distillation.
Principle: A solvent is used to dissolve the volatile compounds from the plant material. The solvent is then evaporated to yield the concentrated extract.
Protocol:
-
Sample Preparation: The plant material is ground to a fine powder.
-
Extraction: The powdered material is placed in a flask and submerged in a suitable solvent (e.g., hexane, ethanol, or dichloromethane) at a specific solid-to-solvent ratio (e.g., 1:10 w/v).
-
Agitation: The mixture is agitated for a defined period (e.g., 24 hours) at room temperature or with gentle heating to facilitate the extraction of volatiles.
-
Filtration: The mixture is filtered to separate the solid plant material from the solvent containing the extracted compounds.
-
Concentration: The solvent is removed from the filtrate using a rotary evaporator under reduced pressure to obtain a concentrated extract containing this compound.
Analysis of this compound by Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)
This technique is ideal for analyzing volatile compounds directly from a solid or liquid sample without prior solvent extraction.
Principle: The volatile compounds in the headspace (the gas phase above the sample) of a sealed vial are sampled and injected into a GC-MS system for separation and identification.
Protocol:
-
Sample Preparation: A known amount of the finely ground plant material or liquid sample (e.g., essential oil) is placed in a headspace vial. An internal standard may be added for quantitative analysis.
-
Incubation: The sealed vial is heated in a headspace autosampler at a specific temperature (e.g., 80°C) for a set time (e.g., 20 minutes) to allow the volatile compounds, including this compound, to equilibrate between the sample and the headspace.
-
Injection: A heated syringe from the autosampler withdraws a specific volume of the headspace gas and injects it into the GC inlet.
-
Gas Chromatography (GC): The injected volatiles are separated based on their boiling points and polarity on a capillary column (e.g., HP-5MS). A typical temperature program might be: initial temperature of 60°C held for 2 minutes, then ramped to 240°C at a rate of 5°C/minute.
-
Mass Spectrometry (MS): As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound.
-
Identification and Quantification: this compound is identified by comparing its mass spectrum and retention time to that of a known standard. Quantification is achieved by comparing the peak area of this compound to that of the internal standard.
Biological Significance and Signaling Pathways
This compound is not merely a passive aromatic compound; it actively participates in biological signaling, particularly in the realms of plant defense and insect chemical communication.
Induction of Defense Pathways in Citrus
Recent research has shown that treatment of citrus fruit with this compound can enhance disease resistance by activating the biosynthesis of aromatic amino acids, which are precursors to various defense compounds.
This compound as an Insect Semiochemical
In the insect world, this compound can act as a pheromone or an allomone, influencing behavior such as aggregation and host-seeking. The detection of aldehydes like this compound occurs through the insect's olfactory system, primarily involving two families of receptors: Odorant Receptors (ORs) and Ionotropic Receptors (IRs).
Biosynthesis of Aldehydes in Plants
Aliphatic aldehydes like this compound are typically formed in plants through the oxidative cleavage of fatty acids. The lipoxygenase (LOX) pathway is a major route for the biosynthesis of C6 and C9 aldehydes, known as green leaf volatiles. While the direct pathway to C8 aldehydes is less characterized, the LOX pathway provides a fundamental model for aldehyde formation from lipids.
Conclusion
This compound is a naturally occurring aldehyde with a significant presence in the plant kingdom and a functional role in chemical ecology. Its characteristic aroma makes it a valuable compound in various industries, while its biological activity as a semiochemical and a defense elicitor highlights its importance in natural systems. The experimental protocols detailed in this guide provide a framework for the reliable extraction and analysis of this compound from diverse natural sources. Further research into the specific olfactory receptors for this compound in key insect species and the precise biosynthetic pathways leading to its formation in different plants will undoubtedly uncover new applications for this versatile molecule in pest management, agriculture, and beyond.
References
Technical Guide to Octanal: Properties and Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides core technical data and analytical methodologies for octanal, an organic aldehyde compound relevant in various research and development sectors, including flavor, fragrance, and pharmaceutical synthesis.
Core Properties of this compound
This compound, also known as caprylic aldehyde, is a colorless liquid with a characteristic fruity-citrus odor. It is found naturally in citrus oils and is used as a component in perfumes and flavorings.[1]
Quantitative Data Summary
The fundamental physicochemical properties of this compound are summarized below. This data is essential for experimental design, formulation, and analytical method development.
| Property | Value | Reference |
| CAS Registry Number | 124-13-0 | [2][3][4][5] |
| Molecular Formula | C₈H₁₆O | |
| Molecular Weight | 128.21 g/mol | |
| Alternate Value (MW) | 128.2120 g/mol |
Analytical Workflow: Purity Assessment of this compound by GC-MS
To ensure the quality and purity of this compound for research and development, a robust analytical method is required. Gas Chromatography-Mass Spectrometry (GC-MS) is a standard and effective technique for separating and identifying volatile compounds like this compound from a sample matrix.
Experimental Workflow Diagram
The diagram below illustrates the logical flow of the experimental protocol for determining the purity of an this compound sample.
Detailed Experimental Protocol
Objective: To quantify the purity of a given this compound sample and identify any volatile impurities using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Materials and Reagents:
-
This compound sample (for analysis)
-
High-purity this compound reference standard (>99.5%)
-
GC-grade hexane (or other suitable solvent)
-
2 mL autosampler vials with septa caps
-
Micropipettes
2. Instrumentation:
-
Gas Chromatograph (GC) equipped with a split/splitless injector and a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Mass Spectrometer (MS) detector capable of electron ionization (EI).
-
Data acquisition and processing software.
3. Standard and Sample Preparation:
-
Reference Standard Preparation: Accurately prepare a stock solution of the this compound reference standard in hexane at a concentration of 1000 µg/mL.
-
Sample Preparation: Dilute the this compound sample to be tested in hexane to a final concentration of approximately 1000 µg/mL. This ensures the response is within the linear range of the detector.
-
Solvent Blank: Prepare a vial containing only hexane to check for solvent impurities and system contamination.
4. GC-MS Method Parameters:
-
Injector:
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Split Ratio: 50:1
-
-
Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 2 minutes
-
Ramp Rate: 10 °C/min to 280 °C
-
Final Hold: Hold at 280 °C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Mode: Full Scan
-
5. Data Analysis and Purity Calculation:
-
Inject the solvent blank, followed by the reference standard, and then the prepared sample.
-
Acquire the data for each run.
-
For the sample run, integrate the peak area of all detected compounds in the total ion chromatogram (TIC).
-
Identify the main peak as this compound by comparing its retention time and mass spectrum with the reference standard.
-
Calculate the purity of the this compound sample using the area percent method:
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
-
Identify any significant impurity peaks by comparing their mass spectra against a spectral library (e.g., NIST).
References
The Solubility Profile of Octanal: A Technical Guide for Researchers and Drug Development Professionals
An in-depth examination of the solubility characteristics of octanal in various solvents, providing key data and standardized experimental methodologies for scientific application.
Introduction
This compound (C8H16O), a saturated fatty aldehyde, is a colorless liquid with a characteristic fruity odor. It is a naturally occurring compound found in citrus oils and is also synthesized for use in the fragrance, flavor, and chemical industries. For researchers, scientists, and professionals in drug development, a thorough understanding of this compound's solubility is crucial for its application in synthesis, formulation, and biological studies. Its solubility behavior dictates solvent selection for reactions, purification processes, and the preparation of formulations for toxicological and efficacy testing. This technical guide provides a comprehensive overview of the solubility of this compound in a range of aqueous and organic solvents, alongside detailed experimental protocols for its determination.
Core Principles of this compound Solubility
The solubility of this compound is governed by its molecular structure, which consists of an eight-carbon aliphatic chain and a terminal aldehyde functional group. The long, nonpolar hydrocarbon tail renders the molecule largely hydrophobic, leading to limited solubility in polar solvents like water. Conversely, this nonpolar character promotes solubility in organic solvents with similar low polarity. The polar aldehyde group, while contributing a slight dipole moment, is insufficient to overcome the hydrophobicity of the long carbon chain to impart significant aqueous solubility.
Quantitative Solubility of this compound
The following table summarizes the known quantitative and qualitative solubility of this compound in various solvents. The data has been compiled from various scientific sources to provide a comparative overview.
| Solvent | Solvent Type | Temperature (°C) | Solubility |
| Water | Polar Protic | 25 | 560 mg/L[1] |
| Water | Polar Protic | 20 | < 0.01 wt%[1] |
| Water | Polar Protic | Not Specified | 0.21 g/L[2] |
| Water | Polar Protic | Not Specified | 0.29 g/L (Predicted)[3] |
| 70% Ethanol (in water) | Polar Protic | Not Specified | 1 mL in 2 mL of solvent[1] |
| Ethanol | Polar Protic | Not Specified | Soluble |
| Diethyl Ether | Polar Aprotic | Not Specified | Soluble |
| Chloroform | Nonpolar | Not Specified | Soluble |
| Propylene Glycol | Polar Protic | Not Specified | Soluble |
| Most Fixed Oils | Nonpolar | Not Specified | Soluble |
| Glycerol | Polar Protic | Not Specified | Insoluble |
Experimental Protocols for Solubility Determination
Accurate and reproducible determination of solubility is paramount in scientific research. The following are detailed methodologies for key experiments to quantify the solubility of this compound.
Shake-Flask Method for Thermodynamic Solubility
The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound in a given solvent.
Principle: An excess amount of the solute (this compound) is agitated with the solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The concentration of the solute in the saturated solution is then determined analytically.
Apparatus and Reagents:
-
Conical flasks or vials with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringes and syringe filters (solvent-compatible, e.g., PTFE)
-
Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Internal standard (e.g., a non-interfering alkane)
Procedure:
-
Add an excess amount of this compound to a known volume of the solvent in a flask. The presence of undissolved this compound should be visible.
-
Seal the flask tightly to prevent solvent evaporation, especially for volatile solvents.
-
Place the flask in a temperature-controlled shaker or on a magnetic stirrer in a water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture at a constant speed for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typically recommended. To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is reached when the concentration of this compound in the solvent remains constant.
-
After equilibration, stop the agitation and allow the undissolved this compound to settle for at least 24 hours at the constant temperature.
-
Carefully withdraw a sample from the clear supernatant using a syringe.
-
Immediately filter the sample through a syringe filter to remove any undissolved micro-droplets or solid particles.
-
Prepare a series of calibration standards of this compound in the same solvent, including an internal standard.
-
Analyze the filtered sample and the calibration standards by GC-FID or another validated analytical method to determine the concentration of this compound.
-
The experiment should be performed in triplicate to ensure the reproducibility of the results.
Gas Chromatography for Concentration Analysis
Due to the volatile nature of this compound, gas chromatography is a highly suitable method for its quantification in solubility studies.
Principle: A small volume of the sample is injected into the gas chromatograph, where it is vaporized. An inert carrier gas transports the vaporized sample through a chromatographic column, which separates the components of the sample. A detector at the end of the column measures the amount of each component.
Instrumentation and Conditions (Typical):
-
Gas Chromatograph: Equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Column: A nonpolar or medium-polarity capillary column (e.g., DB-5, HP-5ms).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injector Temperature: Typically 250 °C.
-
Oven Temperature Program: An initial temperature of 50-70 °C, held for a few minutes, followed by a temperature ramp to a final temperature of 200-250 °C.
-
Detector Temperature: Typically 280-300 °C.
Procedure:
-
Prepare a stock solution of this compound in the solvent of interest.
-
From the stock solution, prepare a series of calibration standards of known concentrations. Add a constant concentration of an internal standard to each calibration standard and the unknown samples.
-
Inject a small, fixed volume (e.g., 1 µL) of each calibration standard and sample into the GC.
-
Record the peak areas of this compound and the internal standard for each chromatogram.
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the this compound standards.
-
Using the calibration curve, determine the concentration of this compound in the unknown samples.
Mandatory Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical steps involved in the experimental determination of this compound solubility using the shake-flask method.
References
An In-depth Technical Guide to Octanal: Safety Data Sheet and Handling Precautions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety data and handling precautions for octanal, a saturated fatty aldehyde used in various industrial and research applications. The following sections detail its hazards, safe handling procedures, emergency protocols, and toxicological and environmental impact, compiled from various safety data sheets and scientific sources.
Core Safety Information
This compound, also known as caprylic aldehyde or aldehyde C-8, is a flammable liquid and vapor that can cause skin and serious eye irritation.[1][2] It is also considered harmful to aquatic life with long-lasting effects.[2][3] Ingestion may lead to lung damage due to aspiration.[1]
Physical and Chemical Properties
A clear, colorless to pale yellow liquid, this compound is characterized by a strong, fruity odor. It is sparingly soluble in water but soluble in alcohol and mineral oil. Key quantitative physical and chemical properties are summarized in Table 1.
| Property | Value | Source |
| Molecular Formula | C8H16O | |
| Molecular Weight | 128.21 g/mol | |
| Boiling Point | 171 °C (340 °F) | |
| Melting Point | 12-15 °C (54-59 °F) | |
| Flash Point | 51 °C (123.8 °F) | |
| Density | 0.822 g/mL at 20 °C | |
| Vapor Pressure | 2 mm Hg at 20 °C | |
| Water Solubility | 0.21 g/L | |
| logP (Octanol/Water Partition Coefficient) | 3.5 at 20 °C | |
| Autoignition Temperature | 190 °C (374 °F) |
Toxicological Data
The acute toxicity of this compound is considered low via oral and dermal routes. However, it is an irritant to the skin and eyes. Table 2 summarizes the available toxicity data.
| Endpoint | Species | Route | Value | Source |
| LD50 | Rat | Oral | 5630 mg/kg | |
| LD50 | Rat | Oral | 4617 mg/kg | |
| LD50 | Rabbit | Dermal | 6350 mg/kg | |
| LD50 | Rabbit | Dermal | 5207 mg/kg | |
| LC50 | Rat | Inhalation | > 0.83 mg/L (4 h) | |
| LC50 | Rat | Inhalation | > 4.7 mg/L (4 h) |
Experimental Protocols
The toxicological data presented in this guide are based on standardized testing protocols. For instance, the oral LD50 values are typically determined by administering the substance to rats and observing the dosage that is lethal to 50% of the test population. Dermal LD50 studies involve applying the substance to the skin of rabbits. Inhalation LC50 is determined by exposing rats to the substance's vapor for a specified duration. Skin and eye irritation studies are also conducted on rabbits.
Safe Handling and Storage
Engineering Controls:
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Use explosion-proof electrical, ventilating, and lighting equipment.
-
Ensure that eyewash stations and safety showers are in close proximity to the workstation.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side shields or chemical goggles.
-
Skin Protection: Chemical-resistant gloves (e.g., Nitrile rubber) and a laboratory coat are mandatory. For larger-scale operations, a chemical-resistant apron or coveralls may be necessary.
-
Respiratory Protection: If ventilation is inadequate or if vapors/aerosols are generated, use an appropriate respirator with an organic vapor filter.
Handling Procedures:
-
Avoid contact with skin, eyes, and clothing.
-
Keep away from heat, sparks, open flames, and other ignition sources.
-
Use only non-sparking tools.
-
Take precautionary measures against static discharge.
-
Ground and bond containers and receiving equipment.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep refrigerated to maintain product quality.
-
Store away from strong oxidizing agents, strong bases, and strong reducing agents.
Emergency Procedures
First Aid Measures
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.
-
In case of skin contact: Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice.
-
If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms persist.
-
If ingested: Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. May cause lung damage if swallowed.
Fire-Fighting Measures
-
Suitable extinguishing media: Use alcohol-resistant foam, dry chemical, or carbon dioxide (CO2). Water spray may be inefficient.
-
Specific hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back. Containers may explode when heated. Hazardous combustion products include carbon monoxide and carbon dioxide.
Accidental Release Measures
For a minor spill, remove all ignition sources and clean up the spill immediately. For a major spill, clear the area of personnel and move upwind. Alert emergency responders. Spilled material should be absorbed with an inert absorbent material and placed in a suitable container for disposal. Prevent the spill from entering drains or waterways.
Spill Response Workflow
The following diagram illustrates a logical workflow for handling an this compound spill.
Caption: Logical workflow for handling an this compound spill.
Environmental Information
This compound is considered toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment. It is not readily biodegradable. The log octanol/water partition coefficient (log Pow) of 2.78 to 3.5 suggests a potential for bioaccumulation. Therefore, release into the environment should be avoided.
Disposal Considerations
Dispose of this compound and contaminated materials in accordance with local, regional, and national regulations. Waste generators must consult with hazardous waste regulations for complete and accurate classification. Do not dispose of it with general laboratory trash or pour it down the drain.
References
The Pivotal Role of Octanal in Fruit Aroma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Octanal, a straight-chain aldehyde, is a significant contributor to the characteristic aroma of many fruits, particularly citrus. Its low odor threshold and distinct "fruity-citrus" scent make it a key component of the overall flavor profile. This technical guide provides an in-depth exploration of the role of this compound in fruit aroma, detailing its biosynthesis via the lipoxygenase pathway, its chemical properties, and its sensory perception. Furthermore, this document outlines detailed experimental protocols for the extraction and quantification of this compound in fruit matrices and presents quantitative data on its occurrence. The provided signaling pathway and experimental workflow diagrams, rendered in Graphviz DOT language, offer a clear visual representation of the complex processes involved.
Introduction
The aroma of fruit is a complex mixture of hundreds of volatile organic compounds (VOCs), and among these, aldehydes play a crucial role in defining the characteristic scent. This compound (C8H16O), also known as caprylic aldehyde, is a saturated fatty aldehyde that imparts a strong, sweet, and citrus-like aroma.[1] It is naturally present in a variety of fruits, most notably in citrus species such as oranges, lemons, and mandarins.[2][3] Beyond its aromatic contribution, recent research has indicated that this compound may also be involved in plant defense mechanisms.[4][5] Understanding the biosynthesis, chemical properties, and sensory impact of this compound is essential for the fields of food science, flavor chemistry, and post-harvest technology. This guide aims to provide a comprehensive technical overview of the multifaceted role of this compound in fruit aroma.
Chemical Properties and Sensory Perception
This compound is a colorless liquid with a characteristic strong, fruity, and orange-peel-like odor. Its chemical and physical properties are summarized in Table 1. A key factor in the sensory significance of this compound is its remarkably low odor detection threshold, which has been reported to be as low as 0.7 parts per billion (ppb) in water. This means that even minute quantities of this compound can have a significant impact on the overall aroma profile of a fruit.
The sensory perception of this compound is often described as "fatty-fruity" with a distinct "citrus-orange-fatty" taste. In citrus fruits, this compound is considered a key "character-impact compound," essential for the authentic aroma of oranges. Its presence, in concert with other volatiles like limonene and linalool, is crucial for a well-rounded and recognizable citrus scent.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C8H16O | |
| Molar Mass | 128.21 g/mol | |
| Appearance | Colorless liquid | |
| Odor | Strong, fruity, citrus-like | |
| Boiling Point | 171 °C | |
| Flash Point | 51.7 °C | |
| Solubility in Water | Insoluble | |
| Odor Threshold in Water | 0.7 ppb |
Biosynthesis of this compound in Fruits
The primary route for the biosynthesis of aldehydes, including this compound, in plants is the lipoxygenase (LOX) pathway. This pathway involves the enzymatic oxidation of polyunsaturated fatty acids.
The Lipoxygenase (LOX) Pathway
The LOX pathway is initiated by the oxygenation of fatty acids containing a cis,cis-1,4-pentadiene system, such as linoleic acid and linolenic acid. This reaction is catalyzed by lipoxygenase (LOX) enzymes, which introduce a hydroperoxy group. The resulting fatty acid hydroperoxides are then cleaved by hydroperoxide lyase (HPL), a cytochrome P450 enzyme, to form shorter-chain aldehydes and oxo-acids.
For the formation of an eight-carbon aldehyde like this compound, it is hypothesized that a specific fatty acid precursor is cleaved at a designated position. While the direct cleavage of a common C18 fatty acid would not yield this compound, it is plausible that shorter-chain or modified fatty acids serve as substrates, or that secondary enzymatic modifications of initial cleavage products occur. A likely precursor for this compound is a C10 or a modified longer-chain fatty acid. The hydroperoxide formed by LOX would then be cleaved by HPL to yield this compound.
Below is a diagram illustrating the generalized lipoxygenase pathway leading to the formation of an aldehyde.
Quantitative Data of this compound in Fruits
The concentration of this compound varies significantly among different fruit species and even between cultivars and ripening stages. Citrus fruits are particularly rich in this compound. The data presented in Table 2 summarizes the reported concentrations of this compound in the volatile profiles of several fruits. It is important to note that the quantification methods and reporting units may vary between studies.
Table 2: Concentration of this compound in Various Fruits
| Fruit | Cultivar/Variety | Concentration | Analytical Method | Reference |
| Sweet Orange (juice) | Jinchen | Present (aroma active) | GC-O, GC-MS | |
| Sweet Orange (peel oil) | Jinchen | Present (aroma active) | GC-O, GC-MS | |
| Sweet Orange (peel oil) | 'Sanguine' & 'Maltaise demi-sanguine' | Increases during ripening | GC-MS | |
| Banana | Cavendish | Present | GC-MS | |
| Strawberry | Various | Present in some cultivars | GC-MS | |
| Apple | Various | Present in some cultivars | GC-MS |
Data for apple and specific concentrations for banana and strawberry require further targeted research for a comprehensive summary.
Experimental Protocols for this compound Analysis
The analysis of volatile compounds like this compound in fruit matrices is typically performed using gas chromatography-mass spectrometry (GC-MS), often coupled with a headspace solid-phase microextraction (HS-SPME) sample preparation technique.
Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free, sensitive, and efficient method for extracting VOCs from the headspace above a sample.
Materials:
-
Fruit sample
-
Sodium chloride (NaCl)
-
20 mL headspace vials with PTFE/silicone septa
-
SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Heating block or water bath with magnetic stirring capabilities
Procedure:
-
Sample Preparation: Homogenize a known weight of the fruit sample (e.g., 3-5 g).
-
Vial Loading: Transfer the homogenized sample into a 20 mL headspace vial. Add a saturated NaCl solution or solid NaCl to increase the ionic strength of the matrix and enhance the release of volatiles.
-
Equilibration: Seal the vial and place it in a heating block or water bath at a controlled temperature (e.g., 40-60 °C) for a specific time (e.g., 15-30 minutes) with constant stirring to allow the volatiles to equilibrate in the headspace.
-
Extraction: Expose the conditioned SPME fiber to the headspace of the vial for a defined period (e.g., 20-40 minutes) at the same temperature to allow for the adsorption of the volatile compounds.
-
Desorption: Retract the fiber and immediately insert it into the heated injection port of the GC-MS for thermal desorption of the analytes.
Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer detector.
-
Capillary column suitable for volatile compound analysis (e.g., DB-5ms, HP-INNOWAX).
Typical GC-MS Parameters:
-
Injector Temperature: 250 °C (or as recommended for the SPME fiber).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2-5 minutes.
-
Ramp: Increase to 150-220 °C at a rate of 3-5 °C/min.
-
Final hold: Maintain the final temperature for 5-10 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-550.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Data Analysis:
-
Identification of this compound is achieved by comparing the retention time and the mass spectrum of the peak with that of an authentic this compound standard and by matching the mass spectrum with a reference library (e.g., NIST, Wiley).
-
Quantification can be performed using an internal or external standard method.
The following diagram illustrates the general workflow for the analysis of this compound in fruit samples.
Conclusion
This compound is a vital component of the aroma of numerous fruits, contributing a characteristic and highly valued citrusy note. Its biosynthesis via the lipoxygenase pathway from fatty acid precursors highlights a key metabolic process in plants that dictates fruit flavor. The ability to accurately identify and quantify this compound using techniques such as HS-SPME-GC-MS is crucial for quality control in the food and flavor industry, as well as for fundamental research into fruit ripening and metabolism. Further investigation into the specific fatty acid precursors and enzymatic steps leading to this compound formation in different fruits will provide a more complete understanding of its role and may open avenues for the targeted manipulation of fruit aroma profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Comparative Study of Fig Volatile Compounds Using Headspace Solid-Phase Microextraction-Gas Chromatography/Mass Spectrometry: Effects of Cultivars and Ripening Stages [frontiersin.org]
- 3. Characterization of Aroma Active Compounds in Fruit Juice and Peel Oil of Jinchen Sweet Orange Fruit (Citrus sinensis (L.) Osbeck) by GC-MS and GC-O - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Volatiles in Tomato Fruit Using Headspace Solid-Phase-Micro-Extraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of Volatile Compounds in Different Varieties of Plum Fruits Based on Headspace Solid-Phase Microextraction-Gas Chromatography-Mass Spectrometry Technique [mdpi.com]
Octanal as a Semiochemical in Insects: An In-depth Technical Guide
[For Researchers, Scientists, and Drug Development Professionals]
Introduction
Octanal, a saturated fatty aldehyde, is a volatile organic compound ubiquitously found in nature, emanating from sources such as plants, fruits, and animals. In the intricate world of insect chemical communication, this compound plays a significant role as a semiochemical—a chemical substance that carries a message. These messages can be intraspecific (pheromones) or interspecific (allelochemicals, including kairomones and allomones), profoundly influencing insect behavior critical for survival and reproduction. This technical guide provides a comprehensive overview of this compound's function as an insect semiochemical, detailing its effects on various insect species, the experimental protocols used to elucidate these effects, and the underlying signaling pathways involved in its perception.
This compound: A Multi-faceted Semiochemical
This compound's role as a semiochemical is context-dependent, varying with the insect species, its concentration, and the presence of other chemical cues. It can act as an attractant, a repellent, or even a component of a more complex chemical signal.
-
Pheromone: this compound can function as a pheromone, mediating interactions between individuals of the same species. For instance, in some species, it may act as an aggregation pheromone, drawing conspecifics to a food source or a suitable mating location.
-
Allomone: As an allomone, this compound benefits the emitter by modifying the behavior of a receiving individual of a different species. A notable example is its role as a repellent, deterring herbivores from feeding on a plant or protecting an animal from parasites. For instance, this compound is one of the aldehydes emitted by humans that can repel certain mosquito species[1].
-
Kairomone: Conversely, this compound can act as a kairomone, benefiting the receiver of a different species. Blood-feeding insects, such as certain species of mosquitoes, are attracted to this compound as it can be an indicator of a potential host[2].
Quantitative Data on this compound's Effects
The behavioral and electrophysiological responses of insects to this compound are dose-dependent and species-specific. The following tables summarize key quantitative data from various studies.
| Insect Species | This compound Concentration/Dose | Response Type | Observed Effect | Reference |
| Athetis dissimilis (Moth) | Not specified | Electrophysiological (EAG) | Mean EAG Response (Male): 0.69 ± 0.04 mV | [3] |
| Aedes aegypti (Mosquito) | 0.0001% - 10% (in arm-in-cage assay) | Behavioral (Repellency) | Showed repellent properties, with efficacy varying by concentration. | [1] |
| Amerrhinus ynca (Weevil) | 10 μg (of Octadecanal) | Behavioral (Attraction) | 73% of males and 68% of females chose the arm with octadecanal in a Y-tube olfactometer. | [4] |
| Phlebotomus perniciosus (Sand fly) | Not specified | Behavioral (Attraction) | Nonanal, a related aldehyde, was significantly attractive. This compound's specific quantitative effect was not detailed. |
Experimental Protocols
The investigation of this compound as a semiochemical relies on a suite of specialized experimental techniques. The following are detailed protocols for the key methodologies.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis
GC-MS is the gold standard for identifying and quantifying volatile compounds like this compound from biological sources.
Objective: To identify and quantify this compound in a sample of insect or plant volatiles.
Methodology:
-
Sample Collection:
-
Headspace Volatiles: Place the insect or plant material in a sealed glass chamber. Pass a purified and humidified air stream over the sample for a defined period. Trap the entrained volatiles on a sorbent material (e.g., Porapak Q, Tenax TA) or using Solid Phase Microextraction (SPME).
-
Solvent Extraction: For less volatile compounds or analysis of specific glands, dissect the relevant tissue and extract with a high-purity solvent (e.g., hexane or dichloromethane) for several hours.
-
-
GC-MS Analysis:
-
Injection: Introduce the extracted sample into the GC inlet. For sorbent traps, thermal desorption is used. For solvent extracts, a liquid injection is performed.
-
Gas Chromatography Separation:
-
Column: Use a non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a low temperature (e.g., 40-50°C) and gradually increase to a high temperature (e.g., 250-280°C) to separate compounds based on their boiling points. A typical program might be: hold at 50°C for 2 min, then ramp at 10°C/min to 280°C and hold for 5 min.
-
-
Mass Spectrometry Detection:
-
Ionization: Use electron impact (EI) ionization at 70 eV.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used.
-
Data Acquisition: Scan a mass range of m/z 40-500.
-
-
-
Data Analysis:
-
Identify this compound by comparing its mass spectrum and retention time to that of an authentic standard.
-
Quantify the amount of this compound using an internal or external standard calibration curve.
-
Electroantennography (EAG) for Olfactory Response Measurement
EAG is an electrophysiological technique that measures the summed electrical response of an insect's antenna to a volatile stimulus, indicating that the insect can detect the compound.
Objective: To determine if an insect's antenna responds to this compound and to quantify the dose-dependent response.
Methodology:
-
Insect Preparation:
-
Anesthetize an adult insect by cooling it on ice or with a brief exposure to CO₂.
-
Under a stereomicroscope, carefully excise one antenna at its base using micro-scissors.
-
Alternatively, for a whole-insect preparation, immobilize the insect in a pipette tip or with wax, leaving the head and antennae exposed.
-
-
Electrode Preparation and Antenna Mounting:
-
Prepare two glass capillary electrodes filled with a conductive saline solution (e.g., Ringer's solution).
-
Insert a silver wire (Ag/AgCl) into the back of each electrode.
-
Mount the excised antenna between the two electrodes: the reference electrode at the base and the recording electrode at the distal tip. A small portion of the tip may be cut to ensure good electrical contact. Conductive gel can be used to secure the connection.
-
-
Stimulus Delivery and Recording:
-
Place the mounted antenna in a Faraday cage to minimize electrical noise.
-
Deliver a continuous stream of humidified, purified air over the antenna to establish a stable baseline.
-
Prepare serial dilutions of this compound in a suitable solvent (e.g., mineral oil or hexane). Apply a known volume (e.g., 10 µL) of each dilution onto a filter paper strip and insert it into a Pasteur pipette.
-
To deliver a stimulus, inject a puff of air (e.g., 0.5 seconds) through the Pasteur pipette into the main airstream directed at the antenna.
-
Record the resulting negative voltage deflection (the EAG response) using an amplifier and data acquisition software.
-
Present stimuli in increasing order of concentration, with a solvent control at the beginning and end. Allow sufficient time (e.g., 30-60 seconds) between stimuli for the antenna to recover.
-
-
Data Analysis:
-
Measure the amplitude of the EAG response in millivolts (mV).
-
Subtract the average response to the solvent control to correct for mechanical stimulation.
-
Plot the mean EAG response against the logarithm of the this compound concentration to generate a dose-response curve.
-
Y-Tube Olfactometer for Behavioral Choice Assays
The Y-tube olfactometer is a common behavioral assay used to assess an insect's preference or aversion to a specific odor.
Objective: To determine if this compound is an attractant or repellent to a specific insect species.
Methodology:
-
Apparatus Setup:
-
Use a glass Y-tube olfactometer with a central arm and two side arms.
-
Connect each side arm to a separate odor source chamber.
-
Establish a constant, purified, and humidified airflow through both arms, ensuring equal flow rates (e.g., 200-400 mL/min).
-
-
Insect Preparation:
-
Use insects of the same species, age, and physiological state (e.g., mated females, starved for a specific period).
-
Acclimatize the insects to the experimental conditions (temperature, humidity, light) for at least 30-60 minutes before testing.
-
-
Odor Preparation and Presentation:
-
Dissolve this compound in a low-volatility solvent to the desired concentration.
-
Apply a known volume of the this compound solution to a filter paper and place it in one of the odor source chambers.
-
In the other chamber, place a filter paper treated with the solvent alone as a control.
-
-
Behavioral Assay:
-
Introduce a single insect into the base of the central arm.
-
Allow the insect an acclimation period (e.g., 1 minute) before it is allowed to move freely.
-
Record the first choice of arm the insect makes (defined as moving a certain distance into the arm) and/or the total time spent in each arm over a set period (e.g., 5-10 minutes).
-
Repeat the assay with multiple individual insects for statistical power.
-
Alternate the position of the this compound and control arms between trials to avoid positional bias.
-
-
Data Analysis:
-
Use a Chi-square test to determine if there is a significant preference for one arm over the other.
-
Use a t-test or a non-parametric equivalent to compare the time spent in the this compound arm versus the control arm.
-
Signaling Pathways and Visualizations
The perception of this compound by insects is a complex process initiated at the peripheral olfactory organs and culminating in a behavioral response. The primary olfactory receptors involved are Odorant Receptors (ORs) and Ionotropic Receptors (IRs).
General Aldehyde Olfactory Signaling Pathway
Caption: General insect olfactory signaling pathway for aldehydes like this compound.
Experimental Workflow for Semiochemical Identification
Caption: Experimental workflow for the identification of insect semiochemicals.
Conclusion
This compound is a versatile semiochemical that plays a crucial role in the chemical ecology of numerous insect species. Its ability to act as a pheromone, allomone, or kairomone highlights the complexity of insect communication and offers significant potential for the development of novel pest management strategies. By understanding the quantitative effects of this compound on insect behavior and the underlying signaling pathways, researchers and drug development professionals can design more effective and environmentally benign methods for controlling insect pests and disease vectors. The detailed experimental protocols provided in this guide serve as a foundation for further research into the fascinating world of insect semiochemicals.
References
- 1. researchgate.net [researchgate.net]
- 2. Reverse chemical ecology in a moth: machine learning on odorant receptors identifies new behaviorally active agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phlebotomus perniciosus response to volatile organic compounds of dogs and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Environmental Fate of Octanal: A Technical Guide to Its Degradation Pathways
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Octanal, a saturated fatty aldehyde, is a naturally occurring compound found in various essential oils and is also used in the fragrance and flavor industries. Its presence in the environment, whether from natural or anthropogenic sources, necessitates a thorough understanding of its degradation pathways. This technical guide provides an in-depth analysis of the microbial, photochemical, and chemical degradation of this compound. It details the enzymatic processes involved in biodegradation, the kinetics of its atmospheric removal by photolytic processes, and its potential for chemical oxidation. This document summarizes key quantitative data, outlines detailed experimental protocols for the study of this compound degradation, and provides visual representations of the core pathways and workflows to support researchers, scientists, and professionals in the fields of environmental science and drug development.
Introduction
This compound (C₈H₁₆O) is an eight-carbon aldehyde that contributes to the aroma of citrus fruits and other plants[1]. Due to its volatile nature, it is primarily released into the atmosphere, but can also be found in soil and water environments. Understanding the mechanisms by which this compound is transformed and removed from these environmental compartments is crucial for assessing its environmental persistence and potential ecological impact. This guide consolidates current scientific knowledge on the primary degradation pathways of this compound, focusing on biodegradation, photodegradation, and chemical degradation.
Microbial Degradation of this compound
The primary and most efficient route for the environmental breakdown of this compound is microbial degradation. A wide range of microorganisms, particularly bacteria of the genus Pseudomonas, possess the enzymatic machinery to utilize this compound as a carbon and energy source[2]. The degradation process is a multi-step pathway involving oxidation and subsequent entry into central metabolism.
The Aerobic Biodegradation Pathway
The aerobic biodegradation of this compound follows a well-established pathway for n-alkanes and their derivatives. The process begins with the oxidation of the aldehyde group to a carboxylic acid, followed by the catabolism of the resulting fatty acid via the β-oxidation cycle.
-
Oxidation to Octanoic Acid: The initial and rate-limiting step is the oxidation of this compound to octanoic acid. This reaction is catalyzed by the enzyme aldehyde dehydrogenase (ALDH) , which utilizes NAD⁺ or NADP⁺ as a cofactor[3]. Several ALDH isoenzymes with varying substrate specificities have been identified in microorganisms. The general reaction is as follows:
This compound + NAD(P)⁺ + H₂O → Octanoic Acid + NAD(P)H + H⁺
-
Activation to Octanoyl-CoA: Before entering the β-oxidation cycle, octanoic acid must be activated. This is achieved by its conversion to a thioester with coenzyme A, a reaction catalyzed by acyl-CoA synthetase . This step requires the hydrolysis of ATP to AMP and pyrophosphate.
Octanoic Acid + CoA + ATP → Octanoyl-CoA + AMP + PPi
-
β-Oxidation: Octanoyl-CoA then enters the β-oxidation spiral, a four-step cyclic process that sequentially shortens the fatty acid chain by two carbons in each cycle, producing acetyl-CoA. The four enzymatic steps of β-oxidation are:
-
Dehydrogenation by acyl-CoA dehydrogenase, producing FADH₂.
-
Hydration by enoyl-CoA hydratase.
-
Dehydrogenation by 3-hydroxyacyl-CoA dehydrogenase, producing NADH.
-
Thiolysis by β-ketothiolase, releasing acetyl-CoA and a six-carbon acyl-CoA.
This cycle repeats until the entire fatty acid chain is converted into acetyl-CoA molecules.
-
-
Entry into the Citric Acid Cycle: The acetyl-CoA produced from β-oxidation enters the citric acid (TCA) cycle, where it is completely oxidized to CO₂, generating further ATP, NADH, and FADH₂.
Genetic Regulation in Pseudomonas putida
In Pseudomonas putida, a well-studied organism for hydrocarbon degradation, the genes responsible for the initial steps of alkane and, by extension, aldehyde degradation are often located on plasmids, such as the OCT plasmid[4][5]. The alk gene cluster on this plasmid encodes the necessary enzymes. For instance, the alkBFGHJKL and alkST gene clusters are involved in the conversion of n-alkanes to fatty acids. The expression of these genes is tightly regulated, often induced by the presence of the substrate and subject to catabolite repression by more readily available carbon sources. Transcriptional regulators, such as AlkS, play a key role in activating the expression of the degradation pathway in the presence of alkanes.
Signaling and Chemosensory Pathways
Bacteria possess sophisticated chemosensory systems to detect and respond to chemical cues in their environment, including potential carbon sources like aldehydes. These pathways typically involve chemoreceptors, also known as methyl-accepting chemotaxis proteins (MCPs), which sense specific molecules and initiate a signaling cascade. This cascade, often a two-component system involving a histidine kinase (CheA) and a response regulator (CheY), ultimately controls the flagellar motor, enabling the bacterium to move towards or away from the chemical stimulus. While specific chemoreceptors for this compound have not been extensively characterized, it is understood that bacteria can sense a wide range of organic compounds, and aldehydes can act as chemoattractants for certain microbial species. The transcriptional regulation of aldehyde dehydrogenase genes is also a key part of the cellular response, with various transcriptional activators and repressors controlling their expression in response to the presence of aldehydes and other environmental signals.
Diagram of the Aerobic Biodegradation Pathway of this compound
References
- 1. Chemosensory systems interact to shape relevant traits for bacterial plant pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. repositorio.usp.br [repositorio.usp.br]
- 3. Aldehyde dehydrogenase - Wikipedia [en.wikipedia.org]
- 4. Analysis of Pseudomonas putida alkane-degradation gene clusters and flanking insertion sequences: evolution and regulation of the alk genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Expression of the Pseudomonas putida OCT Plasmid Alkane Degradation Pathway Is Modulated by Two Different Global Control Signals: Evidence from Continuous Cultures - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Studies on the Reactivity of Octanal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Octanal (C₈H₁₆O) is a saturated fatty aldehyde significant in the flavor and fragrance industries, and a molecule of interest in atmospheric chemistry and biological systems. Understanding its reactivity is crucial for predicting its environmental fate, optimizing industrial syntheses, and elucidating its potential biological effects. This technical guide provides an in-depth analysis of the core reactive pathways of this compound, focusing on insights derived from theoretical and computational studies. Key reactions, including atmospheric photooxidation, Norrish-type photodissociation, and base-catalyzed aldol self-condensation, are examined. This document summarizes quantitative kinetic and thermodynamic data, details the computational and experimental methodologies used in these studies, and presents reaction mechanisms and workflows visualized using the DOT language to facilitate a deeper understanding of this compound's chemical behavior.
Introduction
This compound, also known as caprylic aldehyde, is a colorless liquid with a characteristic fruity-citrus odor. It is naturally present in citrus oils and is widely used in perfumery and food production. Beyond its commercial applications, this compound's reactivity is of significant scientific interest. As a volatile organic compound (VOC), its interactions with atmospheric oxidants like hydroxyl radicals (•OH) and its behavior under photolytic conditions contribute to the formation of secondary organic aerosols. In organic synthesis, its aldehyde functionality allows it to participate in a variety of carbon-carbon bond-forming reactions, such as the aldol condensation.
Traditional experimental approaches can be challenging for studying transient species, unstable intermediates, and complex reaction surfaces.[1] Computational chemistry, leveraging quantum mechanical methods, offers a powerful alternative for mapping detailed reaction pathways, calculating energy profiles, and understanding the electronic interactions that govern these transformations.[1][2] This guide synthesizes findings from key theoretical studies to provide a comprehensive overview of this compound's reactivity.
Methodologies for Studying Reactivity
The theoretical investigation of reaction mechanisms relies on a combination of quantum mechanical calculations and kinetic modeling to simulate molecular behavior with high accuracy.
Experimental Protocol: Photochemical Reactions
Experimental validation is crucial for theoretical models. A common protocol for studying the photooxidation of aldehydes like this compound involves the following steps:[3][4]
-
Sample Preparation: Dilute mixtures of n-octanal (e.g., up to 100 ppm) are prepared in a matrix of synthetic air.
-
Irradiation: The mixture is photolyzed in a reaction chamber using lamps that simulate solar radiation, typically fluorescent UV lamps with a wavelength range of 275–380 nm, at a controlled temperature (e.g., 298 K).
-
Product Analysis: The reaction products are monitored and quantified over time using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Fourier-Transform Infrared (FTIR) spectroscopy.
-
Kinetic Analysis: Photolysis rates and quantum yields are determined by measuring the decay of the reactant and the formation of products.
Computational Protocol: Reaction Mechanism Elucidation
Theoretical studies typically follow a structured workflow to map out potential energy surfaces and identify the most favorable reaction pathways.
-
Method Selection: Density Functional Theory (DFT) is a widely used method that provides a good balance between computational cost and accuracy for organic reactions. Functionals such as B3LYP or M06-2X combined with Pople-style (e.g., 6-311+G(d,p)) or correlation-consistent (e.g., aug-cc-pVTZ) basis sets are commonly employed.
-
Geometry Optimization: The three-dimensional structures of reactants, products, intermediates, and transition states are optimized to find their lowest energy conformations.
-
Frequency Calculations: These calculations are performed to confirm that optimized structures correspond to energy minima (no imaginary frequencies) or transition states (exactly one imaginary frequency).
-
Transition State Search: The energy barrier of a reaction is determined by locating the transition state structure connecting reactants and products.
-
Intrinsic Reaction Coordinate (IRC): An IRC calculation is performed to verify that the identified transition state correctly connects the desired reactant and product minima along the reaction pathway.
Key Reaction Pathways of this compound
Atmospheric Reactivity: Photooxidation and Radical Reactions
This compound released into the atmosphere undergoes degradation primarily through photolysis and reaction with oxidative radicals.
Upon absorbing UV radiation, aldehydes and ketones can undergo cleavage through two primary pathways known as Norrish reactions.
-
Norrish Type I: This reaction involves the homolytic cleavage of the α-carbon bond, resulting in two radical fragments: a heptyl radical and a formyl radical.
-
Norrish Type II: This pathway involves an intramolecular abstraction of a γ-hydrogen by the excited carbonyl oxygen, forming a 1,4-biradical intermediate. This intermediate then cleaves to form 1-hexene and vinyl alcohol (which tautomerizes to acetaldehyde).
Experimental and theoretical studies on n-octanal have shown that photolysis predominantly proceeds via Norrish Type II products.
During the day, the primary chemical loss process for aldehydes in the troposphere is their reaction with the hydroxyl radical (•OH). This reaction typically proceeds via hydrogen abstraction from the aldehydic C-H bond, which is the weakest C-H bond in the molecule. This initial step forms an octanoyl radical, which then rapidly reacts with molecular oxygen to form a peroxy radical, initiating a cascade of reactions that can contribute to ozone and secondary organic aerosol formation.
Aldol Self-Condensation
The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry. For this compound, this typically occurs as a self-condensation under basic or acidic catalysis. In the base-catalyzed mechanism, a base (e.g., hydroxide) abstracts an acidic α-hydrogen from one this compound molecule to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second this compound molecule. The resulting alkoxide is protonated to form a β-hydroxy aldehyde (the aldol adduct), which can then undergo dehydration to yield an α,β-unsaturated aldehyde.
Summary of Reactivity Data
Quantitative data from theoretical and experimental studies are essential for modeling the behavior of this compound in various systems. The table below summarizes key parameters for its primary reaction pathways.
| Reaction Type | Pathway/Reactant | Parameter | Value | Conditions | Reference(s) |
| Photodissociation | Total Photolysis | Total Quantum Yield (Φ) | 0.32 ± 0.02 | 298 K, 700 Torr Air | |
| Total Photolysis | Total Quantum Yield (Φ) | 0.41 ± 0.06 | 298 K, 100 Torr Air | ||
| Norrish Type I | Absolute Quantum Yield (Φ) | 0.022 | 298 K, 700 Torr Air | ||
| Norrish Type II | Absolute Quantum Yield (Φ) | 0.108 | 298 K, 700 Torr Air | ||
| Atmospheric Oxidation | Reaction with •OH | Rate Constant (k) | ~3.0 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | Tropospheric Conditions | (by analogy) |
| Aldol Condensation | Self-Condensation | Catalyst | Mg-Zn-Al Hydrotalcites | Varies |
Conclusion
Theoretical studies, anchored by experimental data, provide profound insights into the reactivity of this compound. Its atmospheric lifetime and degradation pathways are largely dictated by photolysis, predominantly through a Norrish Type II mechanism, and by rapid oxidation initiated by hydroxyl radicals. In synthetic contexts, its ability to undergo self-condensation allows for the formation of larger, more complex molecules. For researchers in drug development, understanding these fundamental reactivities is critical for predicting potential metabolic pathways, identifying reactive metabolites, and assessing the stability of aldehyde-containing compounds. The continued application of advanced computational methods will further refine our understanding of these processes, enabling more accurate predictive models for environmental, industrial, and biological systems.
References
An In-depth Technical Guide to the Spectral Data of Octanal
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for octanal. Detailed experimental protocols and structured data tables are presented to facilitate the identification and characterization of this compound.
Introduction to this compound
This compound (C8H16O), also known as caprylaldehyde, is an eight-carbon saturated aldehyde. It is a colorless liquid with a characteristic fruity odor and is found naturally in citrus oils. This compound is used in the fragrance and flavor industries and serves as a versatile intermediate in organic synthesis. Accurate spectral analysis is crucial for its quality control and for monitoring its presence in various matrices.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments in the molecule. The aldehydic proton is significantly deshielded and appears at a characteristic downfield chemical shift.
Table 1: ¹H NMR Spectral Data for this compound
| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
| H-1 (-CHO) | 9.76 | Triplet (t) | 1.9 |
| H-2 (-CH₂CHO) | 2.42 | Triplet of doublets (td) | 7.4, 1.9 |
| H-3 (-CH₂CH₂CHO) | 1.63 | Quintet | 7.4 |
| H-4 to H-7 (-CH₂-) | 1.29 | Multiplet | - |
| H-8 (-CH₃) | 0.88 | Triplet (t) | 7.0 |
Solvent: CDCl₃, Frequency: 400 MHz
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the different carbon environments within the this compound molecule. The carbonyl carbon of the aldehyde group is a key diagnostic signal, appearing at a significantly downfield chemical shift.
Table 2: ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Chemical Shift (δ) in ppm |
| C-1 (CHO) | 202.9 |
| C-2 | 43.9 |
| C-3 | 31.6 |
| C-4 | 29.2 |
| C-5 | 29.1 |
| C-6 | 24.2 |
| C-7 | 22.5 |
| C-8 | 14.0 |
Solvent: CDCl₃, Frequency: 100 MHz
Experimental Protocol for NMR Spectroscopy
A general procedure for acquiring ¹H and ¹³C NMR spectra of a liquid aldehyde like this compound is as follows:
-
Sample Preparation:
-
Dissolve approximately 5-20 mg of the this compound sample in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
The use of a deuterated solvent is essential to avoid large solvent signals that would obscure the analyte signals.[1][2]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
-
Instrument Setup:
-
Place the NMR tube in the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.
-
Shim the magnetic field to optimize its homogeneity and improve spectral resolution.
-
-
Data Acquisition:
-
For ¹H NMR: Acquire the spectrum using a standard single-pulse sequence. Typically, 8 to 16 scans are sufficient for a sample of this concentration.
-
For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon. A larger number of scans (e.g., 128 or more) is generally required due to the lower natural abundance of the ¹³C isotope. A relaxation delay of 2-5 seconds is recommended for accurate integration, especially for quaternary carbons.[3]
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.
IR Spectral Data
The IR spectrum of this compound is characterized by strong absorption bands corresponding to the C=O and C-H vibrations of the aldehyde group.
Table 3: Key IR Absorption Bands for this compound
| Vibrational Mode | Frequency (cm⁻¹) | Intensity |
| C-H stretch (aldehyde) | 2822, 2721 | Medium |
| C-H stretch (aliphatic) | 2962, 2925, 2855 | Strong |
| C=O stretch (aldehyde) | 1728 | Strong |
| C-H bend (aliphatic) | 1465, 1378 | Medium |
Sample preparation: Neat liquid film
Experimental Protocol for IR Spectroscopy
A typical procedure for obtaining an IR spectrum of a liquid sample like this compound is as follows:
-
Sample Preparation:
-
Instrument Setup:
-
Place the salt plate assembly in the sample holder of the IR spectrometer.
-
Ensure the instrument's beam path is clear.
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty instrument to subtract any atmospheric (e.g., CO₂, H₂O) or instrumental interferences.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks with their corresponding frequencies in wavenumbers (cm⁻¹).
-
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns.
Mass Spectral Data
The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions resulting from the cleavage of the parent molecule.
Table 4: Major Fragment Ions in the Mass Spectrum of this compound
| m/z | Relative Intensity (%) | Proposed Fragment Ion |
| 41 | 100 | [C₃H₅]⁺ |
| 43 | 95 | [C₃H₇]⁺ or [C₂H₃O]⁺ |
| 44 | 85 | [C₂H₄O]⁺ (McLafferty rearrangement) |
| 57 | 70 | [C₄H₉]⁺ |
| 70 | 35 | [C₅H₁₀]⁺ |
| 84 | 25 | [M - C₂H₄O]⁺ |
| 128 | 5 | [M]⁺ (Molecular Ion) |
Ionization method: Electron Ionization (EI) at 70 eV
Experimental Protocol for Mass Spectrometry
A general protocol for obtaining an EI mass spectrum of a liquid sample like this compound, often coupled with gas chromatography (GC), is as follows:
-
Sample Introduction (via GC):
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane or dichloromethane).
-
Inject a small volume (typically 1 µL) of the solution into the gas chromatograph.
-
The GC separates the components of the sample, and the this compound peak is then introduced into the mass spectrometer.
-
-
Ionization:
-
In the ion source, the gaseous this compound molecules are bombarded with a high-energy electron beam (typically 70 eV).
-
This causes the removal of an electron from the molecule, forming a positively charged molecular ion ([M]⁺).
-
-
Fragmentation:
-
The molecular ions are energetically unstable and undergo fragmentation, breaking into smaller, characteristic charged fragments and neutral radicals.
-
-
Mass Analysis:
-
The positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Detection:
-
The separated ions are detected, and their abundance is recorded.
-
The resulting mass spectrum is a plot of relative ion abundance versus m/z.
-
Data Interpretation and Structural Elucidation
The combined spectral data provides unambiguous evidence for the structure of this compound.
Caption: Logical workflow for the structural elucidation of this compound using combined spectral data.
Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a liquid sample such as this compound.
Caption: General experimental workflow for the spectroscopic analysis of a liquid sample.
References
In-Depth Technical Guide to the Commercial and Industrial Uses of Octanal
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octanal, also known as caprylic aldehyde or aldehyde C-8, is a saturated fatty aldehyde with the chemical formula CH₃(CH₂)₆CHO.[1] It is a colorless to pale yellow liquid characterized by a strong, pungent odor that becomes a pleasant, citrus-like, and fruity aroma upon dilution.[2][3] This versatile compound occurs naturally in the essential oils of citrus fruits, such as oranges and grapefruits, and is a key component in various commercial and industrial applications.[2][4] Its utility spans the fragrance, flavor, and chemical synthesis industries, and it is also a subject of interest in biochemical research for its potential biological activities. This guide provides a comprehensive technical overview of the properties, applications, and relevant experimental protocols associated with this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below, compiled from various sources. This data is crucial for its application in different industrial processes, formulation development, and for ensuring safe handling and storage.
| Property | Value | References |
| Molecular Formula | C₈H₁₆O | |
| Molar Mass | 128.21 g/mol | |
| Appearance | Colorless to pale yellow liquid | |
| Odor | Pungent, fatty, citrus-like upon dilution | |
| Boiling Point | 171 °C | |
| Melting Point | 12-15 °C | |
| Density | 0.821 g/cm³ at 20 °C | |
| Flash Point | 51 °C (124 °F) | |
| Solubility in Water | Slightly soluble | |
| Solubility in Organic Solvents | Soluble in ethanol and most fixed oils | |
| Refractive Index (n20/D) | 1.417 - 1.425 | |
| CAS Number | 124-13-0 |
Commercial and Industrial Applications
This compound's distinct properties make it a valuable ingredient and intermediate in several industries.
Fragrance Industry
This compound is a widely used component in the formulation of perfumes, colognes, soaps, detergents, and other personal care and household products. Its fresh, citrusy, and aldehydic notes provide a sparkling top note to fragrance compositions.
Typical Usage Levels in Fragrance Concentrates:
| Level | Concentration (%) | Reference |
| Minimum | 0.010 | |
| Average | 0.100 | |
| Maximum | 0.800 |
Concentration in Citrus Essential Oils:
This compound is a natural constituent of various citrus essential oils. The table below presents the concentration of this compound in the essential oils of different citrus species, as determined by Gas Chromatography-Mass Spectrometry (GC-MS).
| Citrus Species | Plant Part | Concentration of this compound (%) | Reference |
| Citrus sinensis (Pineapple sweet orange) | Fruit Rind | 0.23 | |
| Citrus reticulata (Murcott mandarin) | Fruit Rind | 0.35 | |
| Citrus paradisi (Red grapefruit) | Fruit Rind | 0.48 | |
| Fortunella margarita (Oval kumquat) | Fruit Rind | 0.15 | |
| Citrus maxima | Fruit Rind | 0.12 |
Flavor Industry
In the food industry, this compound is used as a flavoring agent to impart citrus and fruity notes to a variety of products, including beverages, baked goods, candies, and chewing gum. It is recognized as a safe flavoring substance by regulatory bodies such as the Flavor and Extract Manufacturers Association (FEMA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA). While specific maximum use levels for different food categories are available from FEMA upon request, it is generally used in very low concentrations.
Chemical Intermediate
This compound serves as a valuable intermediate in organic synthesis for the production of a range of other chemicals. Its aldehyde functional group allows for various chemical transformations, including:
-
Oxidation to form octanoic acid.
-
Reduction to produce 1-octanol.
-
Esterification reactions , for example, to produce octyl acetate, another important fragrance and flavor compound.
-
Aldol condensation reactions .
-
Wittig reactions to form alkenes.
Antimicrobial Agent
Research has indicated that this compound possesses antimicrobial properties against various foodborne pathogens and spoilage microorganisms. This has led to investigations into its potential use as a natural antimicrobial agent in food preservation.
Minimum Inhibitory Concentration (MIC) of this compound against Selected Microorganisms:
| Microorganism | MIC (mg/mL) | Reference |
| Listeria monocytogenes | 0.6 | |
| Bacillus cereus | 1% (as part of a multicomponent mixture) | |
| Staphylococcus aureus | 1% (as part of a multicomponent mixture) | |
| Escherichia coli | 0.5% (as part of a multicomponent mixture) | |
| Salmonella Enteritidis | 0.5% (as part of a multicomponent mixture) |
Note: The data for B. cereus, S. aureus, E. coli, and S. Enteritidis is for a mixture containing this compound, and the specific contribution of this compound to the MIC is not detailed.
Biochemical Research
This compound is utilized in biochemical research, particularly in studies related to lipid metabolism and cellular signaling. There is evidence to suggest that this compound can induce inflammatory responses in lung cells, potentially through the activation of signaling pathways like the Mitogen-Activated Protein Kinase (MAPK) pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis, analysis, and application of this compound.
Synthesis of this compound from 1-Octanol
Objective: To synthesize this compound via the oxidation of 1-octanol.
Materials:
-
1-Octanol
-
Poly(p-methylmercaptostyrene)
-
Dichloromethane (CH₂Cl₂)
-
Chlorine (Cl₂)
-
Triethylamine
-
1 N Hydrochloric acid (HCl) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ether
Procedure:
-
Suspend 1.0 g of poly(p-methylmercaptostyrene) in 20 ml of dichloromethane in a reaction flask.
-
Cool the suspension to -10°C and add a solution of 280 mg of chlorine in 10 ml of CH₂Cl₂.
-
Further cool the mixture to -78°C and add 130 mg of 1-octanol in 1.6 ml of CH₂Cl₂.
-
Stir the reaction mixture at -78°C for 30 minutes, and then at -25°C for 4.5 hours.
-
At -25°C, add 612 mg of triethylamine in 2 ml of CH₂Cl₂ and stir for an additional 20 minutes.
-
Add 50 ml of ether and stir for 10 minutes.
-
Filter the mixture and wash the polymer beads with an additional 30 ml of ether.
-
Combine the filtrates and wash successively with 1 N HCl solution and brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
Remove the solvent by evaporation under reduced pressure.
-
Purify the product by bulb-to-bulb distillation at an oven temperature of 50°C and 0.1 mm pressure to yield this compound.
Analysis of this compound in Essential Oils by GC-MS
Objective: To identify and quantify this compound in an essential oil sample using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Essential oil sample
-
Hexane (or other suitable solvent)
-
Anhydrous sodium sulfate
-
GC-MS system with a suitable capillary column (e.g., HP-5MS)
-
Autosampler vials
Procedure: (Adapted from)
-
Sample Preparation:
-
If the essential oil contains water, dry it by adding a small amount of anhydrous sodium sulfate.
-
Accurately weigh a known amount of the essential oil and dissolve it in a known volume of hexane to prepare a stock solution.
-
Perform serial dilutions to obtain a working sample concentration suitable for GC-MS analysis.
-
Filter the diluted sample through a 0.45 µm syringe filter into an autosampler vial.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: Increase at 3 °C/min to 240 °C, hold for 5 minutes
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
-
Scan Mode: Full scan
-
-
-
Data Analysis:
-
Identify the this compound peak in the chromatogram based on its retention time and comparison of its mass spectrum with a reference library (e.g., NIST).
-
Quantify the amount of this compound by comparing the peak area to a calibration curve prepared using this compound standards.
-
Sensory Evaluation of a Fragrance Containing this compound
Objective: To assess the olfactory characteristics of a fragrance formulation containing this compound using a trained sensory panel.
Materials:
-
Fragrance formulation containing this compound
-
Control fragrance formulation (without this compound)
-
Odor-free smelling strips
-
Well-ventilated, odor-neutral evaluation room
-
Trained sensory panel (at least 5 panelists)
-
Evaluation forms with a structured rating scale
Procedure: (Adapted from)
-
Panelist Training: Train panelists to identify and rate the intensity of different fragrance attributes (e.g., citrus, fruity, aldehydic, floral, woody).
-
Sample Preparation and Presentation:
-
Dip a fresh smelling strip into each fragrance formulation.
-
Present the coded and randomized strips to the panelists.
-
-
Evaluation:
-
Panelists evaluate the fragrance at different time points:
-
Top notes (initial impression): Immediately after presentation.
-
Heart notes (middle): After 15-30 minutes.
-
Base notes (dry-down): After 2-4 hours.
-
-
Panelists rate the intensity of specific attributes on a predefined scale (e.g., 1 to 9).
-
Panelists provide descriptive comments on the overall fragrance profile.
-
-
Data Analysis:
-
Compile the ratings and comments from all panelists.
-
Perform statistical analysis to determine significant differences between the fragrance with this compound and the control.
-
Signaling Pathways and Workflows
Potential Involvement of this compound in the MAPK Signaling Pathway
This compound has been shown to induce inflammatory responses in human alveolar cells. While the exact mechanisms are still under investigation, it is plausible that these effects are mediated, at least in part, through the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is a key regulator of cellular responses to external stressors, including oxidative stress. The following diagram illustrates a hypothetical pathway of this compound-induced cellular response.
Caption: Hypothetical MAPK signaling pathway activated by this compound-induced oxidative stress.
Quality Control Workflow for this compound in Fragrance Raw Materials
Ensuring the quality and purity of this compound is critical for its use in the fragrance industry. The following diagram outlines a typical quality control workflow for incoming raw materials of this compound.
Caption: Quality control workflow for this compound as a fragrance raw material.
Conclusion
This compound is a commercially significant aldehyde with diverse applications in the fragrance, flavor, and chemical industries. Its distinct sensory properties, coupled with its reactivity as a chemical intermediate, make it a valuable compound. For researchers and professionals in drug development, understanding the biological activities of this compound, including its potential to modulate cellular signaling pathways, opens avenues for further investigation into its therapeutic or toxicological effects. The provided data and experimental protocols serve as a foundational guide for the effective and safe utilization of this compound in various scientific and industrial contexts.
References
Octanal: A Versatile Precursor in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Octanal, an eight-carbon aliphatic aldehyde, has emerged as a crucial building block in the repertoire of synthetic organic chemists. Its versatile reactivity, commercial availability, and presence in natural sources make it an attractive starting material for the synthesis of a diverse array of valuable molecules, ranging from fine fragrances and flavorings to complex pharmaceuticals and natural products. This technical guide provides a comprehensive overview of the core applications of this compound in organic synthesis, with a focus on key transformations, experimental protocols, and quantitative data to support researchers in their synthetic endeavors.
Core Synthetic Applications of this compound
This compound's reactivity is primarily centered around its aldehyde functionality, which readily participates in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The most significant of these include the Wittig reaction for olefination, aldol condensation for the formation of α,β-unsaturated systems, and reductive amination for the synthesis of amines.
Table 1: Key Synthetic Transformations Involving this compound
| Reaction Type | Reagents and Conditions | Product Type | Typical Yield | Notes |
| Wittig Reaction | Phosphonium ylide, strong base (e.g., n-BuLi, NaH, t-BuOK) | Alkene | 70-95% | Stereoselectivity depends on the ylide structure and reaction conditions. Stabilized ylides generally favor (E)-alkenes, while non-stabilized ylides favor (Z)-alkenes.[1] |
| Aldol Condensation | Aldehyde or ketone, base (e.g., NaOH, KOH) or acid catalyst | β-hydroxy aldehyde/ketone or α,β-unsaturated aldehyde/ketone | 60-90% | Self-condensation can be a side reaction. Crossed aldol condensations are effective when one partner lacks α-hydrogens.[2][3][4] |
| Reductive Amination | Amine, reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃, H₂/catalyst) | Substituted amine | 75-95% | A one-pot reaction that is highly efficient for the synthesis of primary, secondary, and tertiary amines.[5] |
| Enantioselective Alkylation | Organometallic reagent (e.g., alkylzirconium), chiral ligand | Chiral secondary alcohol | 48% | Provides access to enantiomerically enriched alcohols. |
Experimental Protocols
Detailed and reproducible experimental procedures are paramount for successful synthetic outcomes. The following sections provide representative protocols for the key reactions of this compound.
Protocol 1: Wittig Reaction for the Synthesis of 1-Nonene
This protocol describes the reaction of this compound with a non-stabilized ylide to favor the formation of the terminal alkene, 1-nonene.
Materials:
-
Methyltriphenylphosphonium bromide (1.2 eq)
-
n-Butyllithium (n-BuLi) (1.2 eq) in hexane
-
Anhydrous tetrahydrofuran (THF)
-
This compound (1.0 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add methyltriphenylphosphonium bromide and anhydrous THF.
-
Cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add n-BuLi dropwise to the suspension with vigorous stirring. The formation of the orange-red ylide will be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound in anhydrous THF dropwise.
-
After the addition, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield pure 1-nonene.
Protocol 2: Base-Catalyzed Self-Aldol Condensation of this compound
This protocol outlines the self-condensation of this compound to produce 2-hexyl-2-decenal, a key intermediate in the synthesis of fragrances.
Materials:
-
This compound (1.0 eq)
-
Ethanol
-
Aqueous sodium hydroxide (NaOH) solution (e.g., 10%)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound in ethanol.
-
Add the aqueous NaOH solution dropwise with stirring at room temperature.
-
The reaction mixture is typically stirred for several hours to overnight. The progress of the reaction can be monitored by TLC.
-
After the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl).
-
Extract the product with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography.
Protocol 3: Reductive Amination for the Synthesis of N-Octylamine
This protocol describes the synthesis of a primary amine from this compound using ammonia.
Materials:
-
This compound (1.0 eq)
-
Ammonia (in ethanol or as ammonium acetate)
-
Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)
-
Methanol
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
Procedure:
-
To a solution of this compound in methanol, add a solution of ammonia in ethanol or ammonium acetate.
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Slowly add sodium cyanoborohydride in small portions.
-
Stir the reaction mixture overnight at room temperature.
-
Quench the reaction by the addition of 1 M HCl until the solution is acidic.
-
Wash the aqueous layer with diethyl ether to remove any unreacted aldehyde.
-
Basify the aqueous layer with 1 M NaOH until pH > 10.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-octylamine.
Signaling Pathways and Experimental Workflows
Visualizing reaction pathways and experimental workflows is crucial for understanding the logical flow of a synthesis.
Caption: The Wittig reaction pathway for the synthesis of 1-nonene from this compound.
Caption: Experimental workflow for the self-aldol condensation of this compound.
Caption: General pathway for the reductive amination of this compound.
Applications in the Synthesis of High-Value Molecules
This compound serves as a precursor to a variety of commercially and biologically important molecules.
-
Fragrances and Flavors: As a component of citrus oils, this compound itself is used in perfumery and food flavoring. More significantly, it is a key starting material for the synthesis of other aroma chemicals, such as jasminaldehyde (α-amyl cinnamaldehyde), through a crossed aldol condensation with benzaldehyde.
-
Pharmaceuticals: The aldehyde functional group is a versatile handle for the construction of more complex molecular architectures found in active pharmaceutical ingredients (APIs). Reductive amination of this compound and its derivatives is a common strategy for introducing amine functionalities, which are prevalent in many drug molecules.
-
Natural Products and Pheromones: this compound is a building block in the total synthesis of various natural products. Its carbon chain can be extended and functionalized to create the backbones of complex molecules. Furthermore, long-chain aldehydes like this compound are structurally related to insect pheromones and can be used as precursors in their synthesis for applications in pest management.
Conclusion
This compound is a powerful and versatile precursor in organic synthesis, offering a gateway to a wide range of valuable molecules. Its participation in fundamental reactions such as the Wittig reaction, aldol condensation, and reductive amination makes it an indispensable tool for researchers in academia and industry. The protocols and data presented in this guide aim to facilitate the use of this compound in the development of novel synthetic methodologies and the efficient construction of complex molecular targets. As the demand for sustainable and efficient synthetic routes continues to grow, the strategic application of readily available building blocks like this compound will undoubtedly play an increasingly important role in the future of organic chemistry.
References
- 1. Wittig Reaction [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Aldol condensation - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Octanal Extraction from Plant Material: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octanal, a saturated fatty aldehyde, is a volatile organic compound naturally present in various plants. It is a significant component of many essential oils and contributes to their characteristic aromas, particularly citrus notes. Beyond its use in the fragrance and flavor industries, this compound has garnered interest for its potential biological activities, including antimicrobial and anti-inflammatory properties. This document provides detailed application notes and protocols for the extraction of this compound from various plant materials, focusing on methods suitable for research, development, and quality control purposes. The primary plant sources covered are citrus peels, lemongrass, and coriander, which are known to be rich in this compound.
Extraction Methodologies: An Overview
The selection of an appropriate extraction method is critical for maximizing the yield and purity of this compound. The primary methods employed for the extraction of volatile compounds like this compound from plant matrices are Steam Distillation, Solvent Extraction, and Supercritical Fluid Extraction (SFE).
-
Steam Distillation: This is a traditional and widely used method for extracting essential oils. It is particularly suitable for thermo-stable compounds. The process involves passing steam through the plant material, which vaporizes the volatile compounds. The vapor mixture is then cooled and condensed, and the essential oil, containing this compound, is separated from the aqueous phase.
-
Solvent Extraction: This method utilizes organic solvents to dissolve the desired compounds from the plant material. Common techniques include Soxhlet extraction and maceration. The choice of solvent is crucial and is based on the polarity of the target compound. For this compound, non-polar solvents like hexane are often effective.
-
Supercritical Fluid Extraction (SFE): This is a more modern and "green" technology that uses a supercritical fluid, typically carbon dioxide (CO₂), as the extraction solvent. By manipulating temperature and pressure, the solvating power of the supercritical fluid can be precisely controlled, allowing for selective extraction. SFE is advantageous for extracting thermally sensitive compounds as it can be performed at lower temperatures.
Quantitative Data Summary
The following tables summarize quantitative data for this compound extraction from various plant materials using different methods. These values are compiled from various scientific studies and are intended to provide a comparative overview. Actual yields may vary depending on the specific plant variety, growing conditions, and precise experimental parameters.
Table 1: this compound Yield from Citrus Peels by Steam Distillation
| Plant Material | Extraction Method | Temperature (°C) | Time (min) | Essential Oil Yield (%) | This compound Content in Oil (%) | Reference |
| Orange (Citrus sinensis) | Steam Distillation | 96 | 60 | 2.4 (ml/100g) | Not specified, but octanol was 0.84% | [1] |
| Orange (Citrus sinensis) | Steam Distillation | 100 | 45 | 1.095 | Limonene was the major component | [2] |
| Lime (Citrus aurantifolia) | Hydrodistillation | 95-100 | 180-240 | 10-15 (ml total) | Not specified | [3] |
| Navel Orange | Hydrodistillation | 80 | 91 | 3.4 | Not specified | [4] |
Table 2: this compound Yield from Lemongrass by Supercritical Fluid Extraction (SFE)
| Plant Material | Extraction Method | Pressure (bar) | Temperature (°C) | Time (h) | Essential Oil Yield (%) | This compound Content in Oil (%) | Reference |
| Lemongrass (Cymbopogon citratus) | SFE with CO₂ | 90-110 atm (approx. 91-111 bar) | 35-50 | 3 | Not specified | Not specified, but citral was the main component | [5] |
| Lemon-scented botanicals | SFE with CO₂ | 137.9 - 413.7 | 40-60 | Not specified | Mass percent extracted increased with temperature and pressure | Neral and geranial identified |
Table 3: this compound Yield from Coriander by Solvent Extraction
| Plant Material | Extraction Method | Solvent | Time (h) | Essential Oil Yield (%) | Aldehyde Content in Oil (%) | Reference |
| Coriander (Coriandrum sativum) Leaf | Soxhlet Extraction | Not specified | Not specified | 0.252 | 16.168 | |
| Coriander (Coriandrum sativum) Seed | Soxhlet Extraction | Methylene Chloride | 18 exchanges | 5.10 (dry extract) | Not specified | |
| Coriander (Coriandrum sativum) Seed | Soaking at room temp. | Hexane | Not specified | Higher than other solvents | Not specified |
Experimental Protocols
This section provides detailed protocols for the extraction and quantification of this compound from plant materials.
Steam Distillation Protocol for Citrus Peels
This protocol is adapted for the extraction of essential oil rich in this compound from fresh citrus peels (e.g., orange, lemon, lime).
Materials and Equipment:
-
Fresh citrus peels
-
Distilled water
-
Clevenger-type apparatus or a standard steam distillation setup
-
Heating mantle
-
Round-bottom flask (2 L)
-
Condenser
-
Separatory funnel
-
Anhydrous sodium sulfate
-
Glass vials for storage
Procedure:
-
Preparation of Plant Material: Wash fresh citrus fruits thoroughly. Peel the fruits and cut the peels into small pieces (approximately 1-2 cm).
-
Setup: Place 200 g of the prepared citrus peels into a 2 L round-bottom flask. Add 1 L of distilled water.
-
Distillation: Connect the flask to the Clevenger-type apparatus and the condenser. Begin heating the flask using the heating mantle. The optimal temperature is typically around 95-100°C.
-
Extraction: Continue the distillation for approximately 3-4 hours. The steam will pass through the peels, carrying the volatile essential oil.
-
Collection: The condensed mixture of water and essential oil will collect in the graduated tube of the Clevenger apparatus. The oil, being less dense than water, will form a layer on top.
-
Separation: After the distillation is complete, allow the apparatus to cool. Carefully collect the oil layer using a separatory funnel.
-
Drying: Dry the collected essential oil by adding a small amount of anhydrous sodium sulfate. Swirl gently and then decant the clear oil into a clean, airtight glass vial.
-
Storage: Store the essential oil at 4°C in a dark place to prevent degradation.
Supercritical Fluid Extraction (SFE) Protocol for Lemongrass
This protocol describes the extraction of essential oil from dried lemongrass leaves using supercritical CO₂.
Materials and Equipment:
-
Dried and ground lemongrass leaves
-
Supercritical Fluid Extraction system
-
High-pressure CO₂ cylinder
-
Extraction vessel
-
Separator
-
Heating and cooling units
-
Glass collection vials
Procedure:
-
Preparation of Plant Material: Dry fresh lemongrass leaves at room temperature until brittle. Grind the dried leaves to a uniform particle size (e.g., 0.5-1.0 mm).
-
Loading: Accurately weigh and load approximately 50 g of the ground lemongrass into the extraction vessel of the SFE system.
-
System Setup: Set the extraction parameters. A typical starting point for lemongrass is a pressure of 100 bar and a temperature of 40°C.
-
Extraction: Introduce supercritical CO₂ into the extraction vessel at a constant flow rate. The extraction time can vary, but a duration of 2-3 hours is often sufficient.
-
Separation: The CO₂ containing the extracted compounds is passed into a separator where the pressure and/or temperature are changed, causing the CO₂ to return to a gaseous state and the essential oil to precipitate.
-
Collection: Collect the essential oil from the separator into a pre-weighed glass vial.
-
Storage: Store the collected essential oil at 4°C in a dark, airtight container.
Solvent Extraction Protocol for Coriander Leaves
This protocol outlines the extraction of essential oil from fresh coriander leaves using a Soxhlet apparatus.
Materials and Equipment:
-
Fresh coriander leaves
-
Hexane (analytical grade)
-
Soxhlet apparatus (including a round-bottom flask, Soxhlet extractor, and condenser)
-
Heating mantle
-
Rotary evaporator
-
Glass vials for storage
Procedure:
-
Preparation of Plant Material: Wash and gently pat dry fresh coriander leaves.
-
Loading: Place approximately 50 g of the fresh leaves into a thimble and place the thimble inside the Soxhlet extractor.
-
Extraction: Add 250 mL of hexane to the round-bottom flask. Assemble the Soxhlet apparatus and begin heating the solvent using a heating mantle. The solvent will vaporize, condense, and drip onto the plant material, extracting the soluble compounds. The process is allowed to run for several cycles (typically 4-6 hours).
-
Solvent Removal: After extraction, the solvent in the round-bottom flask, now containing the extracted compounds, is transferred to a rotary evaporator to remove the hexane under reduced pressure.
-
Collection: The concentrated essential oil is collected from the flask.
-
Storage: Store the essential oil in an airtight glass vial at 4°C in a dark place.
Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the standard method for the identification and quantification of volatile compounds like this compound in essential oils.
Materials and Equipment:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Helium (carrier gas)
-
Autosampler vials
-
Microsyringe
-
This compound analytical standard
-
Solvent (e.g., hexane or methanol)
GC-MS Parameters:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp up to 150°C at 3°C/min
-
Ramp up to 250°C at 10°C/min, hold for 5 minutes
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Mass Range: m/z 40-400
Quantification Procedure:
-
Standard Preparation: Prepare a stock solution of this compound standard in hexane (e.g., 1000 µg/mL). From the stock solution, prepare a series of calibration standards of known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dilute the extracted essential oil in hexane to a concentration that falls within the calibration range.
-
Analysis: Inject the calibration standards and the diluted sample into the GC-MS system.
-
Calibration Curve: Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Quantification: Identify the this compound peak in the sample chromatogram based on its retention time and mass spectrum. Calculate the concentration of this compound in the sample using the calibration curve.
Note on Derivatization for Aldehyde Analysis: For enhanced sensitivity and specificity, especially at low concentrations, derivatization of aldehydes can be performed. A common derivatizing agent is O-2,3,4,5,6-(pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with aldehydes to form stable oximes that can be readily analyzed by GC-MS.
Visualizations
Caption: Experimental workflow for this compound extraction and analysis.
Caption: Logical relationship in GC-MS quantification of this compound.
References
- 1. ijtra.com [ijtra.com]
- 2. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 3. EXTRACTION OF LIME OIL (Citrus aurantifolia) FROM ITS PEEL BY HYDRO-DISTILLATION FOR CHARACTERIZATION AND PRODUCTION OF MOUTHWASH FOR MICROBIAL ANALYSES-The Global Bookstore | Bringing Books, Learning and Research Together [staging.iwemi.com]
- 4. cetjournal.it [cetjournal.it]
- 5. "Extraction of essential oil from lemongrass using supercritical carbon" by Ha Ky Phuong Huynh [animorepository.dlsu.edu.ph]
Application Note: High-Sensitivity Analysis of Octanal using Gas Chromatography-Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Octanal, a saturated aldehyde, is a significant volatile organic compound (VOC) found in various matrices, including food, biological, and environmental samples. Its presence can be indicative of lipid peroxidation, making it a potential biomarker for oxidative stress. Furthermore, this compound contributes to the aroma profile of many products. Accurate and sensitive quantification of this compound is crucial for quality control in the food and fragrance industries, as well as for clinical and environmental research. This application note details a robust and sensitive method for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). Protocols for both headspace and liquid injection are provided, along with expected quantitative data and experimental workflows.
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[1] The gas chromatograph separates components of a mixture based on their boiling points and interactions with the stationary phase of the analytical column.[2] The mass spectrometer then ionizes the eluted compounds, separating the resulting ions based on their mass-to-charge ratio (m/z), which provides detailed molecular information for identification and quantification.[1] Due to its volatility, this compound is an ideal candidate for GC-MS analysis. This document provides detailed protocols for sample preparation and instrumental analysis of this compound.
Experimental Protocols
Two primary methodologies are presented for the GC-MS analysis of this compound: Headspace (HS) sampling, ideal for solid or liquid matrices where the volatile compounds can be partitioned into the gas phase, and direct liquid injection for samples already in a suitable organic solvent.
Protocol 1: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)
This method is suitable for the analysis of volatile compounds in solid or liquid samples, such as food matrices or biological fluids, without direct injection of the sample matrix, minimizing instrument contamination.[2]
Sample Preparation:
-
Weigh 1 to 5 grams of the homogenized solid sample or pipette 1 to 5 mL of the liquid sample into a 20 mL headspace vial.
-
To enhance the release of volatile compounds, 1 gram of sodium chloride (NaCl) can be added to the vial to increase the ionic strength of the sample.
-
Seal the vial immediately with a PTFE-lined septum and cap.
-
Place the vial in the headspace autosampler tray.
Instrumentation and Parameters:
-
System: Gas Chromatograph coupled to a Mass Spectrometer with a Headspace Autosampler.
-
GC Column: DB-1ms (60 m x 0.32 mm i.d. x 0.25 µm film thickness) or equivalent non-polar column.[2]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Headspace Autosampler Parameters:
-
Incubation Temperature: 90°C
-
Incubation Time: 10 minutes
-
Injection Volume: 1 mL
-
Split Ratio: 10:1
-
-
GC Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp to 130°C at 5°C/min.
-
Ramp to 200°C at 35°C/min, hold for 2 minutes.
-
-
Injector Temperature: 250°C
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 35-350
Protocol 2: Liquid Injection Gas Chromatography-Mass Spectrometry
This protocol is suitable for samples that are already in a liquid form and dissolved in a volatile organic solvent.
Sample Preparation:
-
Ensure the sample is dissolved in a volatile organic solvent such as hexane or dichloromethane.
-
If necessary, perform a liquid-liquid extraction to isolate this compound from an aqueous matrix.
-
Filter the sample using a 0.2 µm syringe filter to remove any particulates.
-
Transfer the final extract into a 2 mL GC vial.
Instrumentation and Parameters:
-
System: Gas Chromatograph coupled to a Mass Spectrometer.
-
GC Column: VF-17ms (30 m x 0.25 mm, 0.25 µm) or similar mid-polarity column.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection Volume: 1 µL
-
Injection Mode: Splitless
-
Injector Temperature: 250°C
-
GC Oven Temperature Program:
-
Initial temperature: 55°C, hold for 1 minute.
-
Ramp to 130°C at 20°C/min, hold for 2 minutes.
-
Ramp to 160°C at 5°C/min.
-
Ramp to 300°C at 30°C/min, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: m/z 35-350
Data Presentation
Quantitative analysis of this compound is performed by integrating the peak area of a characteristic ion (quantifier) and confirming its identity with one or more qualifier ions. The retention time should be consistent with that of a pure standard analyzed under the same conditions.
Table 1: Quantitative Data for this compound Analysis by GC-MS
| Parameter | Value | Reference |
| Molecular Formula | C₈H₁₆O | |
| Molecular Weight | 128.21 g/mol | |
| Retention Time | Dependent on the specific column and temperature program used. | |
| Quantifier Ion (m/z) | 44 | |
| Qualifier Ion 1 (m/z) | 57 | |
| Qualifier Ion 2 (m/z) | 84 | |
| Qualifier Ion 3 (m/z) | 70 |
Note: The selection of quantifier and qualifier ions may vary slightly depending on the instrument and tuning. It is recommended to analyze a pure standard of this compound to confirm the retention time and mass spectrum.
Mandatory Visualization
References
Application Notes and Protocols for the Derivatization of Octanal for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octanal, a saturated aldehyde, is a volatile organic compound of significant interest in various fields, including environmental monitoring, food science, and as a potential biomarker in clinical diagnostics. Its direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS) can be challenging due to its polarity and potential for thermal degradation in the GC inlet. Derivatization is a chemical modification technique used to convert analytes into more volatile, thermally stable, and chromatographically amenable forms, thereby enhancing their detection and quantification.
This document provides detailed application notes and protocols for two effective derivatization methods for this compound analysis by GC-MS:
-
Oximation with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA)
-
Methoximation followed by Silylation
These protocols are designed to guide researchers, scientists, and drug development professionals in the robust and sensitive analysis of this compound in various sample matrices.
Principles of Derivatization Methods
Oximation with PFBHA
Oximation is a highly specific reaction for carbonyl compounds. O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) reacts with the carbonyl group of this compound to form a stable oxime derivative. The key advantages of this method include:
-
Increased Volatility and Thermal Stability: The resulting PFBHA-oxime is significantly more volatile and stable than the parent aldehyde.
-
Enhanced Sensitivity: The pentafluorobenzyl group is highly electronegative, making the derivative particularly sensitive to Electron Capture Detection (ECD) and Negative Chemical Ionization (NCI) Mass Spectrometry. In Electron Ionization (EI) mode, it produces a characteristic and abundant fragment ion at m/z 181 ([C6F5CH2]+), which is ideal for Selected Ion Monitoring (SIM) for quantification.[1]
-
Improved Chromatography: The derivatization reduces the polarity of this compound, leading to improved peak shape and resolution on standard non-polar or mid-polar GC columns.[1]
Methoximation followed by Silylation
This two-step derivatization process is a common approach in metabolomics and is effective for aldehydes.
-
Methoximation: Methoxyamine hydrochloride reacts with the carbonyl group of this compound to form a methoxime. This initial step serves to protect the carbonyl group and prevent tautomerization (the migration of a proton), which could otherwise lead to multiple derivative peaks for a single analyte.[2][3]
-
Silylation: A silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is then used to replace any active hydrogen atoms in the molecule with a trimethylsilyl (TMS) group. While this compound itself does not have other active hydrogens, this second step is crucial when analyzing samples containing a mix of compounds with hydroxyl or carboxyl groups, ensuring they are also derivatized for optimal GC-MS analysis. For this compound alone, the methoximation step is the most critical for improving its chromatographic behavior. The benefits of this combined approach include increased volatility and thermal stability of the resulting derivative.[1]
Quantitative Data Summary
The following table summarizes typical quantitative data for the GC-MS analysis of this compound and other aldehydes using the described derivatization methods.
| Parameter | PFBHA Oximation | Methoximation & Silylation | Reference(s) |
| Limit of Detection (LOD) | 0.001 nM - 0.5 pmol | Typically in the low ng/mL to pg/mL range (analyte-dependent) | |
| Limit of Quantification (LOQ) | 0.003 nM | Typically in the low ng/mL to pg/mL range (analyte-dependent) | |
| **Linearity (R²) ** | > 0.99 | > 0.99 | |
| Recovery | > 85% | Generally high, but matrix-dependent | |
| Reproducibility (RSD) | < 15% | < 15% |
Experimental Protocols
Protocol 1: Oximation of this compound with PFBHA
This protocol details the derivatization of this compound in an aqueous sample matrix, followed by liquid-liquid extraction.
Materials and Reagents
-
This compound standard
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Reagent-grade water (Milli-Q or equivalent)
-
Hexane or Dichloromethane (GC grade)
-
Sodium chloride (analytical grade)
-
Sodium hydroxide (analytical grade)
-
Hydrochloric acid (analytical grade)
-
Anhydrous sodium sulfate
-
15 mL glass vials with PTFE-lined screw caps
-
Vortex mixer
-
Centrifuge
Procedure
-
Preparation of PFBHA Reagent: Prepare a 10 mg/mL solution of PFBHA in reagent-grade water. This solution should be prepared fresh daily.
-
Sample Preparation:
-
Place 5 mL of the aqueous sample (or a standard solution of this compound) into a 15 mL glass vial.
-
If the sample is not acidic, adjust the pH to approximately 3 with hydrochloric acid.
-
Add sodium chloride to saturate the aqueous phase (approximately 1.5 g).
-
-
Derivatization Reaction:
-
Add 100 µL of the 10 mg/mL PFBHA solution to the sample vial.
-
Cap the vial tightly and vortex for 1 minute.
-
Incubate the reaction mixture at 60°C for 60 minutes in a heating block or water bath.
-
-
Extraction:
-
Cool the vial to room temperature.
-
Add 2 mL of hexane (or dichloromethane) to the vial.
-
Vortex vigorously for 2 minutes to extract the PFBHA-oxime derivative.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
-
Sample Cleanup and Concentration:
-
Carefully transfer the upper organic layer to a clean GC vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The sample is now ready for GC-MS analysis. If higher sensitivity is required, the extract can be concentrated under a gentle stream of nitrogen.
-
GC-MS Parameters
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)
-
Injector: Splitless mode, 250°C
-
Oven Program: 60°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min
-
Carrier Gas: Helium, constant flow of 1.0 mL/min
-
MS Transfer Line: 280°C
-
Ion Source: 230°C (for EI)
-
Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI)
-
Acquisition Mode: Full Scan (for identification) or Selected Ion Monitoring (SIM) for quantification (target ion m/z 181 for EI).
Caption: PFBHA oximation workflow for this compound.
Protocol 2: Methoximation and Silylation of this compound
This protocol is suitable for samples that have been extracted and dried, and is particularly useful in metabolomics workflows where other compounds with active hydrogens may be present.
Materials and Reagents
-
Dried sample extract or this compound standard
-
Methoxyamine hydrochloride (MeOx)
-
Pyridine (anhydrous)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
2 mL glass vials with PTFE-lined screw caps
-
Heating block or oven
-
Vortex mixer
Procedure
-
Sample Preparation: Ensure the sample is completely dry. Lyophilization or evaporation under a stream of nitrogen are common methods.
-
Methoximation:
-
Prepare a 20 mg/mL solution of methoxyamine hydrochloride in anhydrous pyridine.
-
Add 50 µL of the methoxyamine hydrochloride solution to the dried sample in a 2 mL vial.
-
Cap the vial tightly and vortex for 1 minute.
-
Incubate at 60°C for 60 minutes.
-
-
Silylation:
-
Cool the vial to room temperature.
-
Add 80 µL of BSTFA + 1% TMCS (or MSTFA) to the vial.
-
Cap the vial tightly and vortex for 30 seconds.
-
Incubate at 70°C for 30 minutes.
-
-
Analysis:
-
Cool the vial to room temperature.
-
The sample is now ready for direct injection into the GC-MS.
-
GC-MS Parameters
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)
-
Injector: Splitless mode, 250°C
-
Oven Program: 80°C (hold 2 min), ramp to 300°C at 10°C/min, hold 5 min
-
Carrier Gas: Helium, constant flow of 1.0 mL/min
-
MS Transfer Line: 280°C
-
Ion Source: 230°C
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Full Scan for identification and SIM for quantification (target ions will be specific to the methoxime-TMS derivative of this compound).
Caption: Methoximation and silylation workflow.
References
Quantitative Analysis of Octanal in Food Samples: Application Notes and Protocols
Introduction
Octanal, a saturated fatty aldehyde, is a significant volatile compound that contributes to the aroma profile of a wide variety of food products. It is naturally present in citrus fruits, and is also formed as a secondary product of lipid oxidation in fatty foods such as meats, dairy products, and edible oils. The concentration of this compound can be a key indicator of flavor, freshness, and spoilage. Therefore, its accurate quantification is crucial for quality control, product development, and shelf-life studies in the food industry. This document provides detailed application notes and protocols for the quantitative analysis of this compound in various food matrices, intended for researchers, scientists, and professionals in food science and drug development.
Analytical Methodologies
The primary analytical techniques for the quantification of this compound in food samples are Gas Chromatography-Mass Spectrometry (GC-MS), often coupled with a headspace sampling technique, and High-Performance Liquid Chromatography (HPLC) following a derivatization step.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile compounds.[1] For this compound analysis, Headspace Solid-Phase Microextraction (HS-SPME) is a common sample preparation method due to its simplicity, sensitivity, and solvent-free nature.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the analysis of a wide range of compounds.[2] For the analysis of aldehydes like this compound, a derivatization step is typically required to enhance their detection by UV or fluorescence detectors. A common derivatizing agent is 2,4-dinitrophenylhydrazine (DNPH).
Quantitative Data of this compound in Food Samples
The following table summarizes the reported concentrations of this compound in various food products. These values can vary significantly depending on the food matrix, processing, and storage conditions.
| Food Category | Food Product | Concentration Range | Analytical Method | Reference(s) |
| Fruits | Orange Juice | 0.42 ppm | DH-GC | [3] |
| Orange Juice (reconstituted) | OAV > 100 | GC-O | [4] | |
| Meat | Raw Lamb | Not specified, but detected | HS-SPME-GC-MS | [5] |
| Cooked Beef | Identified as a key biomarker | SPME-GC-MS | ||
| Cooked Pork | Identified as a key biomarker | SPME-GC-MS | ||
| Dairy | Beer | 0.00550 - 0.01200 mg/L | Not specified |
OAV (Odor Activity Value) is the ratio of the concentration of a compound to its odor threshold. A value greater than 1 indicates that the compound contributes to the aroma of the product.
Method Validation Parameters
Method validation is essential to ensure the reliability of analytical data. Key validation parameters for the quantitative analysis of this compound are provided below.
| Parameter | GC-MS | HPLC-DNPH | Reference(s) |
| Limit of Detection (LOD) | 0.0138 µg/g | 0.14 - 2.4 µg/kg | |
| Limit of Quantification (LOQ) | 0.0414 µg/g | 0.46 - 8.3 µg/kg | |
| Recovery | 72.0% - 99.6% | 74.8% - 109.5% | |
| Linearity (R²) | > 0.99 | > 0.99 |
Experimental Protocols
Protocol 1: Quantitative Analysis of this compound in Meat Samples by HS-SPME-GC-MS
This protocol is suitable for the analysis of volatile compounds, including this compound, in raw and processed meat products.
1. Sample Preparation and Homogenization:
-
Weigh approximately 5 g of the meat sample into a blender.
-
Homogenize the sample to a uniform consistency. For dry samples, the addition of a small amount of deionized water may be necessary.
2. HS-SPME Extraction:
-
Transfer 2 g of the homogenized meat sample into a 20 mL headspace vial.
-
Add an appropriate internal standard (e.g., 2-methyl-3-heptanone) to the vial.
-
Seal the vial with a PTFE/silicone septum and a magnetic crimp cap.
-
Place the vial in a heating block or water bath at 60°C for a 15-minute equilibration period.
-
Expose a 75 µm Carboxen/PDMS SPME fiber to the headspace of the vial for 30 minutes at 60°C with constant agitation.
3. GC-MS Analysis:
-
Immediately after extraction, desorb the SPME fiber in the GC injector at 250°C for 5 minutes in splitless mode.
-
GC Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Oven Temperature Program: Start at 40°C (hold for 2 min), ramp to 150°C at 5°C/min, then ramp to 250°C at 10°C/min (hold for 5 min).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-350.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
4. Quantification:
-
Identify this compound based on its retention time and mass spectrum by comparison with a pure standard.
-
Quantify the concentration of this compound using a calibration curve prepared with standard solutions of this compound and the internal standard.
Protocol 2: Quantitative Analysis of this compound in Edible Oil by HPLC with DNPH Derivatization
This protocol is suitable for the quantification of this compound in edible oils, where it is often a marker of lipid oxidation.
1. Sample Preparation and Derivatization:
-
Dissolve 1 g of the oil sample in 10 mL of hexane.
-
Prepare a DNPH solution by dissolving 50 mg of 2,4-dinitrophenylhydrazine in 100 mL of acetonitrile containing 1 mL of concentrated sulfuric acid.
-
Mix 1 mL of the oil solution with 1 mL of the DNPH solution in a glass vial.
-
Seal the vial and heat at 60°C for 30 minutes in a water bath.
-
After cooling to room temperature, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of acetonitrile for HPLC analysis.
2. HPLC-UV Analysis:
-
HPLC System: Agilent 1220 Infinity LC system or equivalent with a Diode Array Detector (DAD).
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient: 60% B to 100% B over 20 minutes, hold at 100% B for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 365 nm.
3. Quantification:
-
Identify the this compound-DNPH derivative peak based on its retention time compared to a standard.
-
Quantify the concentration using a calibration curve prepared from standard solutions of the this compound-DNPH derivative.
Logical Relationship of this compound Formation and Analysis
The presence and concentration of this compound in food are influenced by its natural occurrence and formation through lipid oxidation. The analytical workflow is designed to effectively extract and quantify this volatile compound from complex food matrices.
Conclusion
The quantitative analysis of this compound in food samples is essential for quality control and flavor characterization. The choice of analytical method, either GC-MS or HPLC, depends on the food matrix and the specific objectives of the analysis. The protocols provided in this document offer robust and reliable methods for the accurate quantification of this compound. Proper method validation is crucial to ensure the quality and defensibility of the analytical results.
References
- 1. Showing Compound this compound (FDB003339) - FooDB [foodb.ca]
- 2. fda.gov [fda.gov]
- 3. lib3.dss.go.th [lib3.dss.go.th]
- 4. researchgate.net [researchgate.net]
- 5. Volatile Profile of Raw Lamb Meat Stored at 4 ± 1 °C: The Potential of Specific Aldehyde Ratios as Indicators of Lamb Meat Quality [mdpi.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Detection of Octanal
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octanal, a saturated fatty aldehyde, is a significant biomarker for oxidative stress and is implicated in various physiological and pathological processes. Its detection and quantification in biological and pharmaceutical matrices are crucial for disease diagnosis, environmental monitoring, and quality control in drug development. Due to its volatility and lack of a strong chromophore, direct analysis of this compound by High-Performance Liquid Chromatography (HPLC) is challenging. Therefore, a pre-column derivatization step is typically employed to enhance its detectability. This application note details a robust and widely used HPLC method involving derivatization with 2,4-dinitrophenylhydrazine (DNPH) for the sensitive detection of this compound.
Principle
The method is based on the reaction of the carbonyl group of this compound with 2,4-dinitrophenylhydrazine (DNPH) in an acidic medium. This reaction forms a stable, yellow-colored 2,4-dinitrophenylhydrazone derivative. This derivative possesses a strong chromophore, making it highly suitable for detection by UV-Vis spectrophotometry at approximately 360 nm.[1][2] The derivatized sample is then injected into a reverse-phase HPLC system for separation and quantification. For enhanced sensitivity and selectivity, fluorescence detection can also be employed, as the DNPH derivatives of some aldehydes exhibit fluorescent properties.[3][4][5]
Experimental Workflow
The overall experimental workflow consists of sample preparation, derivatization, HPLC analysis, and data processing.
Caption: A flowchart illustrating the key steps in the HPLC-based detection of this compound, from sample preparation to final quantification.
Materials and Reagents
-
Apparatus:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Syringe filters (0.45 µm)
-
Autosampler vials
-
Water bath or incubator
-
Nitrogen evaporator (optional)
-
-
Reagents:
-
This compound standard
-
2,4-Dinitrophenylhydrazine (DNPH)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl) or other suitable acid
-
Methanol (HPLC grade)
-
Methylene chloride (for extraction)
-
Detailed Experimental Protocol
Preparation of Reagents
-
DNPH Derivatizing Reagent (0.05% in 2N HCl): Dissolve 50 mg of DNPH in 100 mL of 2N HCl. Gentle warming may be required to facilitate dissolution. This solution should be freshly prepared.
-
Mobile Phase: Prepare the mobile phase by mixing acetonitrile and water in the desired ratio (e.g., 60:40 v/v). The exact ratio may need to be optimized for specific columns and systems. Degas the mobile phase before use.
Standard Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of acetonitrile.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with acetonitrile to achieve a concentration range suitable for constructing a calibration curve (e.g., 1-50 µg/mL).
Sample Preparation and Derivatization
-
Extraction (for solid or semi-solid samples): Extract aldehydes from the sample matrix using a suitable solvent like methylene chloride.
-
Derivatization:
-
To 1 mL of the sample extract or standard solution in a glass vial, add 1 mL of the DNPH derivatizing reagent.
-
Cap the vial tightly and incubate the mixture in a water bath at 40°C for 2 hours.
-
-
Extraction of Derivatives:
-
After incubation, add 2 mL of methylene chloride to the vial and shake vigorously for 1 minute to extract the DNPH derivatives.
-
Allow the layers to separate and carefully transfer the organic (bottom) layer to a clean vial.
-
Repeat the extraction of the aqueous layer with another 2 mL of methylene chloride and combine the organic layers.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 1 mL) of acetonitrile.
-
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an autosampler vial.
HPLC Analysis
-
Injection: Inject 20 µL of the filtered sample or standard into the HPLC system.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v), isocratic elution
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV-Vis at 360 nm
-
Data Presentation
The following table summarizes typical quantitative data for the HPLC analysis of DNPH-derivatized aldehydes. Note that specific values for this compound may vary depending on the exact experimental conditions.
| Parameter | Typical Value | Reference |
| Column Type | C18 Reverse-Phase | |
| Column Dimensions | 4.6 mm I.D. x 150 mm | |
| Particle Size | 5 µm | |
| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic) | |
| Detection Wavelength | 360 - 370 nm (UV-Vis) | |
| Flow Rate | 1.0 mL/min | |
| Column Temperature | 30 - 40°C | |
| Injection Volume | 10 - 20 µL |
Alternative Detection: Fluorescence
For higher sensitivity and selectivity, a fluorescence detector can be used. The DNPH derivatives of certain aldehydes can be excited at a specific wavelength, and their emission can be monitored.
Caption: A diagram illustrating the principle of fluorescence detection for derivatized this compound.
A study by Kuroda et al. developed a fluorogenic probe for the determination of aliphatic aldehydes, with detection limits in the nanomolar range. The excitation and emission wavelengths for the derivatives were 250 nm and 355 nm, respectively. While this specific probe was 2,2'-furil, the principle highlights the potential for highly sensitive analysis using fluorescence detection.
Conclusion
The described HPLC method with pre-column DNPH derivatization provides a reliable and sensitive approach for the quantification of this compound in various matrices. The protocol is adaptable, and the use of fluorescence detection can further enhance sensitivity and selectivity. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals in establishing a robust analytical method for this compound detection.
References
Application Notes and Protocols for Using Octanal in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octanal, a saturated fatty aldehyde, is a naturally occurring compound found in various essential oils and is also a byproduct of lipid peroxidation in biological systems. Emerging research has highlighted its diverse biological activities, including cytotoxic, inflammatory, and sensory effects on mammalian cells. These application notes provide a comprehensive overview of the known cellular effects of this compound and detailed protocols for its application in cell culture experiments, catering to researchers in toxicology, pharmacology, and drug development.
Mechanism of Action
This compound's biological effects are multifaceted and cell-type-specific. A key mechanism involves its interaction with the olfactory receptor OLFR2 (and its human ortholog OR6A2 ), which is ectopically expressed in non-olfactory cells such as vascular macrophages. Ligation of OLFR2 by this compound can trigger a signaling cascade involving G-protein coupling, adenylyl cyclase activation, and subsequent downstream effects.
In macrophages, this compound, in conjunction with Toll-like receptor 4 (TLR4) activation by ligands like lipopolysaccharide (LPS), has been shown to induce a pro-inflammatory response. This cooperative signaling leads to the activation of the NLRP3 inflammasome, resulting in the maturation and secretion of pro-inflammatory cytokines such as Interleukin-1β (IL-1β).[1]
Furthermore, in lung alveolar epithelial cells (A549), this compound exposure has been demonstrated to modulate the expression of various chemokines and inflammatory cytokines, leading to an increased release of Interleukin-6 (IL-6) and Interleukin-8 (IL-8).[1][2] This suggests a role for this compound in pulmonary inflammation and injury.
This compound also exhibits cytotoxic effects against certain cancer cell lines. For instance, it has been shown to be cytotoxic to HeLa cells, with a reported IC50 value of 3.5 μg/mL. The precise mechanisms underlying its cytotoxicity are still under investigation but may involve the disruption of cell membrane integrity.
Data Presentation
Table 1: Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Assay | Incubation Time (h) | IC50 (µg/mL) | Citation |
| HeLa | Not Specified | Not Specified | 3.5 | |
| A549 | MTT Assay | 48 | Data Not Available | |
| RAW 264.7 | MTT Assay | 24 | Data Not Available |
Table 2: this compound-Induced Apoptosis
| Cell Line | This compound Concentration (µg/mL) | Incubation Time (h) | % Apoptotic Cells (Annexin V+) | Citation |
| HeLa | 1.0 | 24 | Data Not Available | |
| HeLa | 3.5 | 24 | Data Not Available | |
| HeLa | 5.0 | 24 | Data Not Available |
Note: Specific quantitative data on the percentage of apoptotic cells induced by this compound is not available in the reviewed literature. The table is presented as a template for experimental data collection.
Table 3: this compound-Induced Cytokine Secretion in A549 Cells
| Cytokine | This compound Concentration (µg/mL) | Incubation Time (h) | Secreted Level (pg/mL) | Citation |
| IL-6 | Control | 48 | Baseline | [2] |
| IC20 | 48 | Increased | [2] | |
| IL-8 | Control | 48 | Baseline | |
| IC20 | 48 | Increased |
Note: While it is reported that this compound increases IL-6 and IL-8 release in A549 cells, specific quantitative values (e.g., in pg/mL) were not provided in the cited literature. Researchers will need to quantify these levels in their own experimental setup.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound (liquid, high purity)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Pipettes and sterile filter tips
Procedure:
-
Due to the hydrophobic nature of this compound, a stock solution is typically prepared in an organic solvent like DMSO.
-
In a sterile environment (e.g., a biological safety cabinet), prepare a high-concentration stock solution of this compound (e.g., 100 mM) in DMSO.
-
Calculation Example: The molecular weight of this compound is 128.21 g/mol . To prepare a 100 mM stock solution, dissolve 12.82 mg of this compound in 1 mL of DMSO.
-
-
Vortex the solution thoroughly until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C, protected from light.
Protocol 2: Assessment of this compound-Induced Cytotoxicity using MTT Assay
Materials:
-
Cells of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (from Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound from the stock solution in complete culture medium. Ensure the final DMSO concentration in the highest this compound concentration does not exceed 0.5% to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) must be included.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the cell viability against the this compound concentration to determine the IC50 value.
Protocol 3: Detection of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound (and a vehicle control) for the desired duration (e.g., 24 hours).
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples immediately by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Protocol 4: Western Blot Analysis of Protein Expression
Materials:
-
Cells of interest
-
6-well or 10 cm cell culture dishes
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed and treat cells with this compound as described previously. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes at 95°C.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. The next day, wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Mandatory Visualization
Caption: this compound signaling in macrophages.
Caption: General experimental workflow.
References
Application Notes and Protocols for Solid-Phase Microextraction (SPME) of Octanal
Audience: Researchers, scientists, and drug development professionals.
Introduction to SPME for Octanal Analysis
Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and versatile sample preparation technique well-suited for the extraction of volatile and semi-volatile organic compounds like this compound from various matrices.[1][2] this compound, a volatile aldehyde, is a significant biomarker for oxidative stress and a key aroma compound in food and beverages.[1] Its accurate and sensitive determination can be challenging due to its volatility and reactivity.[1] SPME, particularly when coupled with Gas Chromatography-Mass Spectrometry (GC-MS), offers a robust solution for this compound analysis.[1]
The technique involves the partitioning of analytes from the sample matrix onto a coated fused silica fiber. The analytes are then thermally desorbed in the GC injector for analysis. For enhanced sensitivity and selectivity, especially for aldehydes like this compound, a derivatization step is often employed. O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a common derivatizing agent that reacts with aldehydes to form more stable and readily extractable oxime derivatives.
Key Considerations for SPME of this compound
Several factors must be optimized to achieve reliable and reproducible results in the SPME of this compound:
-
SPME Fiber Selection: The choice of fiber coating is critical and depends on the polarity and volatility of the target analyte. For a volatile aldehyde like this compound, mixed-phase coatings such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) are often recommended for a broad range of volatiles.
-
Extraction Mode: Headspace (HS-SPME) is the most common and recommended mode for volatile compounds like this compound. This approach minimizes matrix effects and extends the lifetime of the SPME fiber by exposing it only to the vapor phase above the sample.
-
Derivatization: On-fiber or in-sample derivatization with PFBHA can significantly improve the extraction efficiency and chromatographic behavior of this compound. Reaction conditions such as reagent concentration, temperature, and time need to be optimized.
-
Sample Matrix: The sample matrix can influence the partitioning of this compound into the headspace. Factors like pH, and ionic strength (salting-out effect) should be considered and controlled. The addition of salt (e.g., NaCl) can increase the volatility of analytes in aqueous samples.
-
Automation: Automated SPME systems can enhance throughput, precision, and accuracy.
Experimental Workflow for this compound Sampling using HS-SPME-GC-MS
The following diagram illustrates the general workflow for the analysis of this compound using Headspace SPME followed by GC-MS.
Caption: HS-SPME-GC-MS workflow for this compound analysis.
Detailed Experimental Protocol: HS-SPME-GC-MS of this compound
This protocol provides a general procedure for the analysis of this compound in a liquid matrix. Optimization of specific parameters may be required for different sample types.
Materials and Reagents:
-
SPME fiber assembly: 50/30 µm Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS) is a suitable choice.
-
SPME holder (manual or for autosampler)
-
Headspace vials (e.g., 20 mL) with PTFE-faced silicone septa
-
Autosampler for SPME or manual injection port
-
Gas Chromatograph with a Mass Spectrometer (GC-MS)
-
Capillary column (e.g., 5% phenyl-polydimethylsiloxane)
-
This compound standard
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) (if derivatization is performed)
-
Sodium chloride (NaCl)
-
Internal standard (e.g., deuterated this compound)
Procedure:
-
Fiber Conditioning: Before the first use, condition the SPME fiber according to the manufacturer's instructions. This typically involves heating the fiber in the GC injection port.
-
Sample Preparation:
-
Place a defined volume of the sample (e.g., 5 mL) into a headspace vial.
-
If an internal standard is used, add a known amount to the vial.
-
Add NaCl to the sample to achieve a concentration of approximately 25% (w/v) to enhance the release of volatile compounds.
-
For derivatization, add an optimized amount of PFBHA solution.
-
Immediately seal the vial with a screw cap containing a PTFE-faced silicone septum.
-
-
Extraction:
-
Place the vial in an autosampler or a heating block with agitation.
-
Incubate the sample at a controlled temperature (e.g., 60°C) for a set time (e.g., 10 minutes) to allow for equilibration between the sample and the headspace.
-
Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes). Maintain consistent agitation and temperature during extraction.
-
-
Desorption and GC-MS Analysis:
-
After extraction, retract the fiber into the needle and immediately introduce it into the heated GC injector port.
-
Desorb the analytes from the fiber at a high temperature (e.g., 250°C) for a sufficient time (e.g., 2-5 minutes).
-
Start the GC-MS data acquisition at the beginning of the desorption.
-
Separate the analytes on the capillary column using an appropriate temperature program.
-
Detect the analytes using the mass spectrometer, typically in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.
-
Quantitative Data Summary
The following tables summarize typical quantitative data and parameters for the SPME-GC-MS analysis of aldehydes, including this compound. These values are indicative and may vary depending on the specific instrumentation and matrix.
Table 1: SPME-GC/MS Method Parameters for Aldehyde Analysis
| Parameter | Recommended Conditions |
| SPME Fiber | 50/30 µm DVB/CAR/PDMS |
| Extraction Mode | Headspace (HS) |
| Sample Volume | 2-5 mL in a 20 mL vial |
| Matrix Modification | Addition of NaCl (25% w/v) |
| Derivatization Agent | PFBHA (optional) |
| Incubation Temperature | 50-60°C |
| Incubation Time | 10-20 min |
| Extraction Time | 20-30 min |
| Desorption Temperature | 250°C |
| Desorption Time | 2-5 min |
| GC Column | 5% phenyl-polydimethylsiloxane |
| Detection Mode | MS (Scan or SIM) |
Table 2: Example Quantitative Performance Data for Aldehyde Analysis
| Analyte | Limit of Detection (LOD) (µg/L) | Limit of Quantification (LOQ) (µg/L) | Linearity (R²) | Recovery (%) |
| This compound | 0.01 - 0.5 | 0.03 - 1.5 | > 0.99 | 85 - 110 |
| Hexanal | 0.02 - 0.6 | 0.06 - 2.0 | > 0.99 | 88 - 105 |
| Nonanal | 0.01 - 0.4 | 0.04 - 1.2 | > 0.99 | 90 - 112 |
Note: The data in Table 2 is a compilation of typical values reported in the literature for aldehyde analysis using SPME-GC-MS and may not be specific to a single study.
Logical Relationship of SPME Parameter Optimization
Optimizing the SPME method is crucial for achieving accurate and reproducible results. The following diagram illustrates the logical relationship and dependencies of key optimization parameters.
Caption: Logical flow for SPME method optimization.
By systematically optimizing these parameters, researchers can develop a robust and sensitive SPME method for the quantitative analysis of this compound in a variety of sample matrices. This powerful sample preparation technique, when properly implemented, can provide high-quality data for applications in research, quality control, and clinical diagnostics.
References
Application Notes: The Use of Octanal in Flavor and Fragrance Formulations
Introduction
Octanal, also known as caprylic aldehyde or aldehyde C-8, is a saturated aliphatic aldehyde with the chemical formula CH₃(CH₂)₆CHO.[1][2] It is a colorless liquid naturally found in citrus oils (such as orange, lemon, and lime), as well as other natural sources like bergamot, carrots, and cooked rice.[1][3][4] Its powerful and distinct aroma profile makes it a valuable and widely used ingredient in both the flavor and fragrance industries. Commercially, it is produced either from natural sources or synthetically through methods like the hydroformylation of heptene or the dehydrogenation of 1-octanol. These application notes provide detailed information, protocols, and data for researchers, scientists, and formulation professionals on the effective use of this compound.
Physicochemical and Sensory Properties
This compound is characterized by its strong, fatty, and waxy odor, which becomes reminiscent of sweet, citrusy orange upon dilution. Its versatile sensory profile allows it to impart fresh, green, and fruity notes to a wide range of products.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₈H₁₆O | |
| Molecular Weight | 128.21 g/mol | |
| CAS Number | 124-13-0 | |
| FEMA Number | 2797 | |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 169 - 171 °C (lit.) | |
| Melting Point | 12 - 15 °C (lit.) | |
| Density | 0.822 g/mL at 20 °C | |
| Flash Point | 125 °F (51.7 °C) | |
| Refractive Index | n20/D 1.417 - 1.425 | |
| Solubility | Insoluble in water; soluble in alcohol, propylene glycol, and most fixed oils. | |
| Stability | Stable under recommended storage conditions (Store below +30°C). Air sensitive. |
Table 2: Sensory Profile and Thresholds of this compound
| Attribute | Description | References |
| Odor Description | Strong, fatty, waxy, green, citrus (lemon, orange), aldehydic, with floral (rose) and honey notes upon dilution. | |
| Taste Description | Waxy, citrus, fruity. | |
| Odor Threshold | 0.00001 ppm to 0.17 ppb | |
| Odor Life on Strip | Approximately 3 hours |
Applications in Formulations
This compound's potent and characteristic aroma makes it a key component in a variety of commercial products.
Flavor Applications: In the food industry, this compound is a key ingredient for creating citrus and fruity flavors. It is often used to impart fresh, zesty notes in:
-
Beverages: Adds a fresh orange or citrus peel character.
-
Baked Goods & Confections: Contributes to citrus and fruit flavor profiles.
-
Dairy Products: Can be found in yogurts and creams.
Fragrance Applications: this compound is a classic aliphatic aldehyde that provides a powerful "lift" and sparkle to fragrance top notes. It was famously used in the formulation of Chanel No. 5. Its applications include:
-
Fine Fragrances: Essential for creating aldehydic, citrus (Eau de Cologne), and certain floral (rose, jasmine) accords.
-
Personal Care Products: Used in soaps, detergents, and lotions for its fresh, clean scent.
-
Household Products: Provides a fresh scent to air fresheners and cleaners.
Table 3: Typical Usage Levels of this compound
| Application | Concentration Range (%) | References |
| Perfume Compounds | 0.01 - 0.8 | |
| Pesticide Formulations (Inert) | < 0.2 |
Olfactory Signaling Pathway
The perception of this compound begins with its interaction with specific Olfactory Receptors (ORs) located on the cilia of Olfactory Sensory Neurons (OSNs) in the nasal cavity. The rat olfactory receptor OR-I7, for instance, shows a strong preferential response to straight-chain aldehydes, particularly this compound. The binding of this compound to the receptor is a highly specific interaction, with molecular modeling studies suggesting that a lysine residue on the receptor's transmembrane domain 4 (TM4) and an aspartate on TM5 interact with the aldehyde functional group.
This binding event triggers a conformational change in the receptor, which activates an associated G-protein (Gα-olf). The activated G-protein then stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This rise in cAMP opens cyclic nucleotide-gated ion channels, causing an influx of cations (Na⁺ and Ca²⁺) and depolarizing the neuron. This depolarization generates an action potential that travels to the olfactory bulb in the brain, where the signal is processed, leading to the perception of this compound's distinct scent.
Experimental Protocols
Protocol 1: Sensory Evaluation of this compound in a Beverage Flavor
Objective: To determine if the addition of this compound at a specific concentration (e.g., 5 ppm) creates a perceivable sensory difference in a citrus beverage base.
Methodology: Triangle Test (Discrimination Test). In this test, panelists are presented with three samples, two of which are identical (Control) and one is different (Test), and asked to identify the different sample.
Materials:
-
Citrus beverage base (Control)
-
Test sample: Citrus beverage base with 5 ppm this compound
-
Identical, odor-free tasting cups
-
Random three-digit codes for sample labeling (e.g., 142, 852, 296)
-
Water and unsalted crackers for palate cleansing
-
Sensory evaluation booths with controlled lighting and temperature
-
Minimum of 20-30 trained sensory panelists
Procedure:
-
Sample Preparation: Prepare the control and test samples. Ensure both are at the same temperature before serving.
-
Coding: Label the tasting cups with random three-digit codes.
-
Presentation: For each panelist, present three samples in a randomized order. Six possible combinations exist (AAB, ABA, BAA, BBA, BAB, ABB, where A is Control and B is Test). Ensure the presentation order is balanced across all panelists.
-
Evaluation: Instruct panelists to smell and taste each sample from left to right. They must identify which of the three samples is different from the other two.
-
Data Collection: Record the number of correct and incorrect identifications.
-
Statistical Analysis: Analyze the results using a statistical table for triangle tests based on the number of panelists and the number of correct answers to determine if a statistically significant difference (e.g., p < 0.05) exists.
Protocol 2: Quantification of this compound in a Fragrance Formulation
Objective: To accurately quantify the concentration of this compound in a complex fragrance oil using Gas Chromatography-Mass Spectrometry (GC-MS).
Methodology: This protocol utilizes GC-MS with an internal standard for accurate quantification.
Materials:
-
Fragrance oil sample
-
This compound analytical standard (≥98% purity)
-
Internal Standard (IS) solution (e.g., 2-Methylundecanal or another compound not present in the sample, at 100 µg/mL in ethanol)
-
High-purity solvent (e.g., Ethanol or Methyl Tert-Butyl Ether)
-
Volumetric flasks, pipettes, and vials
-
Gas Chromatograph with a Mass Spectrometer detector (GC-MS)
-
GC Column suitable for fragrance analysis (e.g., HP-5MS or equivalent)
Procedure:
-
Calibration Curve Preparation:
-
Prepare a stock solution of this compound (e.g., 1000 µg/mL) in the chosen solvent.
-
Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of this compound in the sample (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Add a fixed amount of the Internal Standard solution to each calibration standard.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the fragrance oil (e.g., 0.1 g) into a volumetric flask.
-
Add a fixed amount of the Internal Standard solution.
-
Dilute to the final volume with the solvent. The dilution factor should ensure the final this compound concentration falls within the range of the calibration curve.
-
-
GC-MS Analysis:
-
Injection: Inject 1 µL of each standard and the prepared sample into the GC-MS.
-
GC Conditions: Set up a suitable temperature program. Example: Initial oven temperature at 60°C (hold 2 min), ramp to 230°C at 7°C/min, then ramp to 300°C at 20°C/min (hold 5 min).
-
MS Conditions: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for higher sensitivity and selectivity, or full scan mode for initial identification. Monitor characteristic ions for this compound (e.g., m/z 41, 43, 57, 70, 84) and the internal standard.
-
-
Data Analysis:
-
Integrate the peak areas for this compound and the internal standard in each chromatogram.
-
Calculate the ratio of the peak area of this compound to the peak area of the internal standard for each calibration point.
-
Plot a calibration curve of this ratio against the concentration of this compound.
-
Calculate the peak area ratio for the fragrance sample and use the calibration curve to determine the concentration of this compound in the diluted sample.
-
Calculate the final concentration of this compound in the original fragrance oil, accounting for the initial weight and dilution factor.
-
References
Application Notes and Protocols: Octanal as a Substrate for Aldehyde Dehydrogenase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octanal, an eight-carbon aliphatic aldehyde, is a naturally occurring compound found in various essential oils and is also a product of lipid peroxidation. Its metabolism is of significant interest in toxicology, pharmacology, and cancer research due to the reactivity of aldehydes and their role in cellular processes. The primary route of this compound detoxification is its oxidation to the corresponding carboxylic acid, octanoic acid, a reaction catalyzed by the aldehyde dehydrogenase (ALDH) superfamily of enzymes. Understanding the kinetics and cellular consequences of this enzymatic conversion is crucial for elucidating the role of ALDHs in cytoprotection and disease.
These application notes provide a comprehensive overview of this compound as a substrate for various human ALDH isozymes, detailed protocols for assessing its metabolism, and insights into the downstream signaling pathways affected by its oxidation product.
Data Presentation: Kinetic Parameters of Human ALDH Isozymes with this compound
The efficiency of this compound metabolism varies among different human ALDH isozymes. The following table summarizes the kinetic parameters for the oxidation of this compound by key ALDH enzymes. This data is critical for researchers investigating the specific roles of these isozymes in this compound metabolism and for developing isozyme-specific inhibitors or activators. Saturated aldehydes like this compound have been shown to have high catalytic efficiency with several ALDH1A subfamily members[1].
| ALDH Isozyme | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) |
| ALDH1A1 | 1.1 ± 0.2 | 1.12 ± 0.03 | 1,020,000 |
| ALDH1A2 | 4.0 ± 0.9 | 1.4 ± 0.1 | 350,000 |
| ALDH1A3 | 2.1 ± 0.6 | 0.29 ± 0.02 | 140,000 |
| ALDH2 | - | - | - |
| ALDH3A1 | - | - | - |
Signaling Pathways and Experimental Workflows
The metabolic conversion of this compound to octanoic acid by ALDH is not merely a detoxification step; the product, octanoic acid, is a signaling molecule involved in various cellular processes.
Signaling Pathway of Octanoic Acid
Octanoic acid, a medium-chain fatty acid, can influence cellular signaling, particularly in inflammatory responses and metabolic regulation. One of the key pathways involves the peroxisome proliferator-activated receptor gamma (PPARγ).
Caption: Octanoic acid signaling pathway.
This pathway illustrates that octanoic acid, produced from the ALDH-mediated oxidation of this compound, can activate PPARγ. This activation leads to the inhibition of STAT-1 phosphorylation and subsequent downregulation of MyD88, a key adaptor protein in inflammatory signaling pathways. This ultimately results in a reduction of pro-inflammatory cytokine expression[5].
Experimental Workflow for Studying this compound as an ALDH Substrate
The following workflow provides a structured approach for researchers to characterize this compound as a substrate for a specific ALDH isozyme.
Caption: Experimental workflow for ALDH substrate characterization.
This workflow outlines the key stages, from the initial preparation of the enzyme and reagents to the execution of enzymatic assays and subsequent data analysis to determine the kinetic parameters of the ALDH isozyme with this compound.
Experimental Protocols
Protocol 1: Spectrophotometric Assay for ALDH Activity with this compound
This protocol describes a continuous spectrophotometric assay to determine the kinetic parameters of an ALDH isozyme with this compound by monitoring the production of NADH.
Materials:
-
Purified recombinant ALDH enzyme or cell/tissue lysate containing ALDH
-
This compound (freshly prepared stock solution in a suitable solvent like ethanol or DMSO)
-
NAD⁺ (Nicotinamide adenine dinucleotide)
-
Assay Buffer: 50 mM sodium pyrophosphate or HEPES, pH 8.0, containing 0.5 mM EDTA and 0.5 mM DTT
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare the Assay Buffer and store it on ice.
-
Prepare a 100 mM stock solution of NAD⁺ in deionized water and store it on ice.
-
Prepare a 10 mM stock solution of this compound in ethanol. Further dilute in Assay Buffer to desired working concentrations just before use. Note: Due to the volatility and potential for oxidation of this compound, fresh dilutions are recommended.
-
-
Assay Setup:
-
Set up the spectrophotometer to read absorbance at 340 nm at a constant temperature (e.g., 25°C or 37°C).
-
In a 96-well plate or cuvette, prepare the reaction mixture by adding the following in order:
-
Assay Buffer
-
NAD⁺ to a final concentration of 2.5 mM.
-
ALDH enzyme (the amount should be optimized to ensure a linear rate of NADH production for at least 5-10 minutes).
-
-
To determine the Michaelis-Menten constants, vary the concentration of this compound over a range (e.g., 0.1 to 10 times the expected K_m_). Include a blank reaction without the enzyme to control for non-enzymatic reduction of NAD⁺.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the this compound solution to the reaction mixture.
-
Immediately start monitoring the increase in absorbance at 340 nm for 5-10 minutes, taking readings every 15-30 seconds.
-
-
Data Analysis:
-
Calculate the initial velocity (V₀) of the reaction from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Plot the initial velocities against the corresponding this compound concentrations and fit the data to the Michaelis-Menten equation using non-linear regression software to determine K_m_ and V_max_.
-
Calculate k_cat_ by dividing V_max_ by the enzyme concentration.
-
Protocol 2: HPLC-Based Assay for Octanoic Acid Formation
This protocol provides a method to directly quantify the product of the ALDH-catalyzed reaction, octanoic acid, using High-Performance Liquid Chromatography (HPLC). This is a discontinuous assay.
Materials:
-
Purified recombinant ALDH enzyme or cell/tissue lysate
-
This compound
-
NAD⁺
-
Assay Buffer (as in Protocol 1)
-
Quenching solution (e.g., ice-cold acetonitrile or perchloric acid)
-
Octanoic acid standard
-
HPLC system with a suitable column (e.g., C18 reverse-phase) and detector (e.g., UV or mass spectrometer)
Procedure:
-
Enzymatic Reaction:
-
Set up the reaction mixture as described in Protocol 1, using optimal concentrations of enzyme, NAD⁺, and this compound.
-
Incubate the reaction at the desired temperature for a specific time (e.g., 10, 20, 30 minutes).
-
At each time point, stop the reaction by adding an equal volume of quenching solution.
-
-
Sample Preparation for HPLC:
-
Centrifuge the quenched reaction mixture to pellet any precipitated protein.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC Analysis:
-
Inject the sample onto the HPLC system.
-
Separate the components using an appropriate mobile phase gradient.
-
Detect and quantify the octanoic acid peak by comparing its retention time and peak area to a standard curve generated with known concentrations of octanoic acid.
-
-
Data Analysis:
-
Calculate the amount of octanoic acid produced at each time point.
-
Determine the initial velocity of the reaction from the linear range of product formation over time.
-
Use these velocities to calculate kinetic parameters as described in Protocol 1.
-
Protocol 3: Cellular Assay for this compound Metabolism using ALDEFLUOR™
This protocol adapts the commercially available ALDEFLUOR™ assay to indirectly assess the metabolism of this compound in live cells. The principle is based on the competition of this compound with the ALDEFLUOR™ substrate for the active site of cellular ALDHs.
Materials:
-
Cell line of interest
-
ALDEFLUOR™ Assay Kit (STEMCELL Technologies)
-
This compound
-
Cell culture medium
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest and wash the cells according to the ALDEFLUOR™ protocol.
-
Resuspend the cells in ALDEFLUOR™ Assay Buffer at a concentration of 1 x 10⁶ cells/mL.
-
-
This compound Pre-incubation:
-
To test the effect of this compound, pre-incubate a sample of cells with varying concentrations of this compound for a specific period (e.g., 30 minutes) at 37°C. Include a vehicle control (the solvent used for the this compound stock).
-
-
ALDEFLUOR™ Staining:
-
Following the pre-incubation, perform the ALDEFLUOR™ staining as per the manufacturer's instructions. This involves adding the activated ALDEFLUOR™ substrate to the cell suspension.
-
For each sample, also prepare a control tube containing the specific ALDH inhibitor, diethylaminobenzaldehyde (DEAB), to define the background fluorescence.
-
-
Flow Cytometry:
-
Analyze the cells on a flow cytometer, measuring the fluorescence in the green channel (e.g., FITC).
-
The ALDH-positive population is identified as the brightly fluorescent cells in the sample tube that are shifted to the right compared to the DEAB control tube.
-
-
Data Analysis:
-
Quantify the percentage of ALDH-positive cells and the mean fluorescence intensity (MFI) of this population in the presence and absence of this compound.
-
A decrease in the ALDEFLUOR™ signal in the this compound-treated samples would indicate that this compound is competing with the ALDEFLUOR™ substrate for ALDH activity, thus serving as a substrate for cellular ALDHs.
-
Conclusion
These application notes provide a detailed resource for researchers studying the interaction of this compound with aldehyde dehydrogenases. The provided quantitative data, signaling pathway diagrams, experimental workflows, and detailed protocols will facilitate a deeper understanding of the biochemical and cellular roles of ALDH in metabolizing this important lipid-derived aldehyde. This knowledge is essential for advancing research in areas such as drug development, toxicology, and the study of diseases associated with oxidative stress.
References
- 1. ddd.uab.cat [ddd.uab.cat]
- 2. Investigating the Functional Roles of Aldehyde Dehydrogenase 3A1 in Human Corneal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rcsb.org [rcsb.org]
- 5. Octanoic Acid-rich Enteral Nutrition Alleviated Acute Liver Injury Through PPARγ/STAT-1/ MyD88 Pathway in Endotoxemic Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Lipid Peroxidation with Octanal as a Marker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid peroxidation is a critical process in cellular damage, implicated in a wide range of diseases and toxicities. It is a chain reaction initiated by reactive oxygen species (ROS) attacking polyunsaturated fatty acids (PUFAs) in cell membranes, leading to the formation of a variety of breakdown products, including volatile aldehydes. Among these, octanal, a saturated eight-carbon aldehyde, has emerged as a potential biomarker for lipid peroxidation. Monitoring this compound levels can provide valuable insights into the extent of oxidative stress and the efficacy of antioxidant-based therapeutic interventions.
These application notes provide a comprehensive overview of the role of this compound as a marker for lipid peroxidation, along with detailed protocols for its quantification in biological samples.
Background
Lipid peroxidation is a complex process that can be broadly divided into three stages: initiation, propagation, and termination. In the initiation phase, a pro-oxidant, such as the hydroxyl radical (•OH), abstracts a hydrogen atom from a methylene group of a PUFA, forming a lipid radical (L•). This radical rapidly reacts with molecular oxygen to form a lipid peroxyl radical (LOO•) in the propagation phase. The lipid peroxyl radical can then abstract a hydrogen from an adjacent PUFA, creating a new lipid radical and a lipid hydroperoxide (LOOH), thus propagating the chain reaction. This process continues until the termination phase, where radicals react with each other to form non-radical products. The unstable lipid hydroperoxides can decompose, particularly in the presence of transition metals, to form a variety of secondary products, including aldehydes such as this compound.
This compound is primarily formed from the oxidative cleavage of monounsaturated fatty acids like oleic acid and polyunsaturated fatty acids such as linoleic acid.[1] Cleavage of the 11-hydroperoxide of oleic acid yields this compound.[1] While other aldehydes like pentanal and hexanal are often more abundant products of lipid peroxidation, this compound's presence can be indicative of the peroxidation of specific fatty acid precursors.[1]
Data Presentation
The following tables summarize quantitative data for this compound and other relevant aldehydes in different experimental models of lipid peroxidation. This data is intended to provide a reference for expected concentration ranges.
Table 1: Aldehyde Concentrations in In Vitro Lipid Peroxidation of Edible Oils
| Aldehyde | Rapeseed Oil (%) | Peanut Oil (%) | Linseed Oil (%) | Soybean Oil (%) |
| Pentanal | 0.89 | 1.21 | 1.89 | 2.11 |
| Hexanal | 3.54 | 4.12 | 5.32 | 6.01 |
| Heptanal | 1.15 | 1.03 | 1.55 | 1.48 |
| This compound | 2.44 | 2.43 | 1.39 | 1.38 |
| Nonanal | 3.11 | 2.98 | 2.54 | 2.67 |
Data adapted from a study on volatile compounds in edible oils during ambient storage, representing relative content.[1]
Table 2: Hypothetical this compound Concentrations in a Cellular Model of Oxidative Stress
| Condition | Treatment | This compound Concentration (ng/mL) | Standard Deviation (±) |
| Control | Vehicle | 1.2 | 0.3 |
| Oxidative Stress | 100 µM H₂O₂ for 6h | 5.8 | 1.1 |
| Oxidative Stress | 200 µM H₂O₂ for 6h | 12.3 | 2.5 |
| Antioxidant Treatment | 200 µM H₂O₂ + Antioxidant X | 3.5 | 0.8 |
This table presents hypothetical data for illustrative purposes, based on the principle of increased aldehyde production under oxidative stress.
Signaling Pathways and Experimental Workflows
Lipid Peroxidation Pathway Leading to this compound Formation
The following diagram illustrates the non-enzymatic, free radical-mediated peroxidation of oleic acid, a common monounsaturated fatty acid in cell membranes, leading to the formation of this compound.
Experimental Workflow for this compound Quantification
The following diagram outlines the general workflow for the analysis of this compound in biological samples using chromatographic methods.
Experimental Protocols
Protocol 1: Quantification of this compound in Plasma by GC-MS with PFBHA Derivatization
This protocol describes the analysis of this compound in plasma samples using gas chromatography-mass spectrometry (GC-MS) following derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).
Materials:
-
Plasma samples
-
PFBHA solution (10 mg/mL in water)
-
Hexane (HPLC grade)
-
Anhydrous sodium sulfate
-
Internal standard (e.g., nonanal-d18)
-
Glass vials with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
Water bath or heating block
-
GC-MS system
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To a 2 mL glass vial, add 200 µL of plasma.
-
Spike the sample with the internal standard.
-
-
Derivatization:
-
Add 100 µL of the PFBHA solution to the plasma sample.[2]
-
Tightly cap the vial and vortex for 1 minute.
-
Incubate the vial in a water bath at 60°C for 60 minutes.
-
Allow the vial to cool to room temperature.
-
-
Extraction:
-
Add 500 µL of hexane to the vial.
-
Vortex vigorously for 2 minutes to extract the PFBHA-oxime derivatives.
-
Centrifuge at 2000 rpm for 5 minutes to separate the phases.
-
Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.
-
-
GC-MS Analysis:
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp to 180°C at 10°C/min
-
Ramp to 280°C at 20°C/min, hold for 5 minutes
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Selected Ion Monitoring (SIM) using characteristic ions for the this compound-PFBHA derivative. The ion at m/z 181 is a common fragment for PFBHA derivatives.
-
-
Quantification:
-
Create a calibration curve using a series of this compound standards treated with the same derivatization and extraction procedure.
-
Calculate the concentration of this compound in the samples based on the peak area ratio of the analyte to the internal standard.
-
Protocol 2: Quantification of this compound in Tissue Homogenates by HPLC-UV with DNPH Derivatization
This protocol outlines the analysis of this compound in tissue samples using high-performance liquid chromatography with UV detection (HPLC-UV) after derivatization with 2,4-dinitrophenylhydrazine (DNPH).
Materials:
-
Tissue samples
-
Phosphate buffered saline (PBS), pH 7.4
-
DNPH solution (e.g., 0.5 mg/mL in acetonitrile with 1% phosphoric acid)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Internal standard (e.g., 2-methylbenzaldehyde)
-
Tissue homogenizer
-
Centrifuge
-
Solid-phase extraction (SPE) C18 cartridges
-
HPLC system with UV detector
Procedure:
-
Sample Preparation and Homogenization:
-
Weigh the frozen tissue sample.
-
Add ice-cold PBS (e.g., 1:5 w/v) containing an antioxidant like butylated hydroxytoluene (BHT).
-
Homogenize the tissue on ice.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for analysis.
-
-
Derivatization:
-
To 500 µL of the tissue supernatant, add the internal standard.
-
Add 500 µL of the DNPH solution.
-
Vortex and incubate at room temperature for 1 hour in the dark.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 5 mL of acetonitrile followed by 5 mL of water.
-
Load the derivatized sample onto the cartridge.
-
Wash the cartridge with 5 mL of water:acetonitrile (60:40).
-
Elute the DNPH-hydrazone derivatives with 2 mL of acetonitrile.
-
-
HPLC-UV Analysis:
-
Injection Volume: 20 µL
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
Start with 60% B
-
Linearly increase to 90% B over 15 minutes
-
Hold at 90% B for 5 minutes
-
Return to initial conditions and equilibrate for 5 minutes
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 360 nm
-
-
Quantification:
-
Prepare a calibration curve by derivatizing a series of this compound standards.
-
Determine the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Conclusion
This compound serves as a valuable, albeit sometimes less abundant, marker of lipid peroxidation. Its quantification can provide important information about oxidative stress in various biological systems. The choice of analytical method, either GC-MS or HPLC-UV, will depend on the available instrumentation and the specific requirements of the study. Proper sample preparation, including derivatization, is crucial for the accurate and sensitive measurement of this compound. The protocols provided here offer a starting point for researchers to develop and validate their own assays for studying the role of lipid peroxidation in health and disease.
References
Application of Octanal in Antimicrobial Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octanal, a saturated fatty aldehyde, has garnered significant interest in the scientific community for its potential as an antimicrobial agent. This document provides detailed application notes and experimental protocols for researchers investigating the antimicrobial properties of this compound. The information compiled herein is based on published scientific literature and is intended to guide the design and execution of in vitro antimicrobial and anti-biofilm studies.
Mechanism of Action
The primary antimicrobial mechanism of this compound involves the disruption of microbial cell membrane integrity.[1] As a lipophilic compound, this compound can easily traverse the cell wall and intercalate into the lipid bilayer of the cytoplasmic membrane. This insertion disrupts the membrane's structure and function, leading to increased permeability. The compromised membrane allows for the leakage of essential intracellular components, such as ions and macromolecules, ultimately resulting in cell death.[1] Furthermore, studies on analogous aldehydes suggest that they can also inhibit cellular respiration and decrease the total lipid content within the microbial cell.
Data Presentation: Antimicrobial Activity of this compound
The following table summarizes the available quantitative data on the antimicrobial activity of this compound against various microorganisms. This data is essential for selecting appropriate concentration ranges for in vitro studies and for comparing the efficacy of this compound against different microbial species.
| Microorganism | Assay Type | Value | Unit | Reference |
| Aspergillus flavus (spores) | Minimum Inhibitory Concentration (MIC) | 1.0 | µL/mL | [2] |
| Aspergillus flavus (mycelia) | Minimum Inhibitory Concentration (MIC) | 0.5 | µL/mL | [2] |
Note: There is a notable lack of comprehensive publicly available data regarding the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and anti-biofilm inhibitory concentrations (e.g., IC50) of this compound against a wide range of bacterial and fungal pathogens. The data presented here is based on limited studies, and further research is required to establish a more complete antimicrobial profile of this compound.
Experimental Protocols
Due to the volatile nature of this compound, specific considerations must be taken when designing and performing antimicrobial susceptibility and anti-biofilm assays. The following protocols are adapted from standard methods to account for the volatility of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) using Broth Microdilution for a Volatile Compound
This protocol is designed to determine the lowest concentration of this compound that inhibits visible growth (MIC) and the lowest concentration that results in microbial death (MBC).
Materials:
-
This compound (analytical grade)
-
Sterile 96-well microtiter plates with lids
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity
-
Positive control antibiotic/antifungal (e.g., ciprofloxacin, fluconazole)
-
Negative control (broth with solvent)
-
Solvent for this compound (e.g., Dimethyl sulfoxide - DMSO, ethanol)
-
Plate sealer or paraffin film
-
Microplate reader
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 100 µL/mL).
-
Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in the appropriate sterile broth medium directly in the 96-well microtiter plate. The final volume in each well should be 100 µL. To minimize evaporation, perform this step quickly.
-
Inoculum Preparation: Dilute the standardized microbial suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add 100 µL of the diluted microbial suspension to each well containing the this compound dilutions, positive control, and negative control. The final volume in each well will be 200 µL.
-
Sealing the Plate: Immediately after inoculation, seal the microtiter plate with a plate sealer or paraffin film to prevent the evaporation of this compound.
-
Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: After incubation, determine the MIC by visually assessing the lowest concentration of this compound that completely inhibits visible growth. This can be confirmed by measuring the optical density (OD) at 600 nm using a microplate reader.
-
MBC Determination: To determine the MBC, take a 10 µL aliquot from each well that shows no visible growth and plate it onto an appropriate agar medium. Incubate the agar plates under suitable conditions. The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.[3]
Protocol 2: Anti-Biofilm Activity Assay using Crystal Violet Method
This protocol assesses the ability of this compound to inhibit biofilm formation.
Materials:
-
This compound (analytical grade)
-
Sterile 96-well flat-bottom microtiter plates
-
Bacterial culture in appropriate growth medium (e.g., Tryptic Soy Broth supplemented with 1% glucose)
-
0.1% (w/v) crystal violet solution
-
30% (v/v) acetic acid in water
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Preparation of this compound Dilutions: Prepare serial dilutions of this compound in the appropriate growth medium in the wells of a 96-well microtiter plate.
-
Inoculation: Add a standardized bacterial suspension (approximately 1 x 10^6 CFU/mL) to each well. Include positive control wells (bacteria without this compound) and negative control wells (medium only).
-
Incubation for Biofilm Formation: Seal the plate and incubate under static conditions for 24-48 hours at 37°C to allow for biofilm formation.
-
Washing: Carefully remove the planktonic cells by gently aspirating the medium. Wash the wells twice with sterile PBS, being careful not to disturb the biofilm.
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Remove the crystal violet solution and wash the wells three times with PBS to remove excess stain.
-
Solubilization: Add 200 µL of 30% acetic acid to each well to dissolve the bound crystal violet.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader. The percentage of biofilm inhibition can be calculated using the following formula: % Inhibition = [1 - (OD of test well / OD of positive control well)] x 100
Mandatory Visualizations
Diagram 1: Proposed Mechanism of this compound's Antimicrobial Action
Caption: Proposed mechanism of this compound's antimicrobial action.
Diagram 2: Experimental Workflow for MIC/MBC Determination
Caption: Workflow for MIC and MBC determination of this compound.
Diagram 3: Logical Relationship in Anti-Biofilm Assay
Caption: Logical flow of the anti-biofilm crystal violet assay.
References
Octanal as a Biomarker for Oxidative Stress: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates, is implicated in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[1] This imbalance leads to cellular damage through the oxidation of lipids, proteins, and nucleic acids. Lipid peroxidation, the oxidative degradation of lipids, generates a variety of reactive aldehydes, which can serve as biomarkers of oxidative stress.[2]
Octanal, an eight-carbon saturated aldehyde, is a volatile organic compound (VOC) produced during the peroxidation of polyunsaturated fatty acids (PUFAs), particularly omega-6 fatty acids like linoleic acid.[3] Its presence in biological matrices such as exhaled breath, blood, and urine has garnered interest as a non-invasive indicator of oxidative stress. Elevated levels of this compound have been reported in patients with lung cancer, suggesting its potential as a diagnostic or monitoring biomarker.[4][5]
These application notes provide a comprehensive overview of this compound as a biomarker for oxidative stress, including its biochemical origins, and detailed protocols for its quantification in biological samples.
Data Presentation
The following tables summarize quantitative data for this compound in exhaled breath and plasma from studies investigating its association with oxidative stress-related conditions.
Table 1: this compound Levels in Exhaled Breath of Lung Cancer Patients and Healthy Controls
| Study Cohort | Matrix | Analytical Method | This compound Concentration (ppb) in Lung Cancer Patients (Mean ± SD) | This compound Concentration (ppb) in Healthy Controls (Mean ± SD) | Fold Change | Reference |
| Lung Cancer vs. Healthy | Exhaled Breath | GC-MS | Significantly Higher | - | 7.2 | |
| Lung Cancer vs. Healthy | Exhaled Breath | GC-MS | Significantly Higher | - | 2.0 |
Note: Specific mean and standard deviation values in ppb are not consistently reported across studies; however, a significant increase in this compound concentration in the exhaled breath of lung cancer patients is a recurring finding.
Table 2: Hypothetical Quantitative Analysis of this compound in Human Plasma
| Sample ID | Condition | This compound Concentration (ng/mL) | Standard Deviation (±) | % RSD |
| Control 1 | Healthy | 4.5 | 0.7 | 15.6 |
| Control 2 | Healthy | 5.1 | 0.9 | 17.6 |
| Oxidative Stress 1 | Disease State | 14.8 | 2.2 | 14.9 |
| Oxidative Stress 2 | Disease State | 17.3 | 2.8 | 16.2 |
Signaling Pathways and Experimental Workflows
Biochemical Pathway of this compound Formation
This compound is a secondary product of lipid peroxidation, a complex chain reaction initiated by ROS. The process begins with the abstraction of a hydrogen atom from a polyunsaturated fatty acid, leading to the formation of a lipid radical. This radical reacts with molecular oxygen to form a lipid peroxyl radical, which can then abstract a hydrogen from another lipid molecule, propagating the chain reaction and forming a lipid hydroperoxide. These unstable hydroperoxides undergo decomposition to form various aldehydes, including this compound.
This compound-Induced Inflammatory Signaling
Emerging evidence suggests that this compound is not merely a bystander biomarker of oxidative stress but may also actively participate in cellular signaling, particularly in inflammatory pathways. In human alveolar epithelial cells, exposure to this compound has been shown to modulate the expression of various cytokines and chemokines, leading to an inflammatory response.
Experimental Workflow for this compound Analysis
The quantification of this compound in biological samples typically involves sample collection, extraction of volatile compounds, derivatization to enhance analytical sensitivity and stability, and analysis by gas chromatography-mass spectrometry (GC-MS).
Experimental Protocols
Protocol 1: Analysis of this compound in Exhaled Breath by SPME-GC-MS
This protocol describes the analysis of this compound in exhaled breath using solid-phase microextraction (SPME) followed by gas chromatography-mass spectrometry (GC-MS).
Materials:
-
Inert breath collection bags (e.g., Tedlar®)
-
SPME fiber assembly with a suitable coating (e.g., 65 µm PDMS/DVB)
-
20 mL headspace vials with PTFE-lined septa
-
Heater-stirrer or water bath
-
GC-MS system with a suitable capillary column (e.g., ZB-5MS)
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Pyridine
-
Internal standard (e.g., this compound-d16)
-
High-purity helium
Procedure:
-
Breath Sample Collection:
-
Have the subject exhale completely and then inhale to total lung capacity through a VOC-free filter.
-
The subject should then exhale slowly and completely into the collection bag.
-
Process the sample within 2 hours of collection.
-
-
Sample Preparation and Derivatization:
-
Transfer a defined volume of the exhaled breath from the collection bag into a 20 mL headspace vial.
-
Spike the sample with the internal standard solution.
-
Add 100 µL of a 40 g/L PFBHA solution in water.
-
Seal the vial immediately.
-
-
SPME and Derivatization:
-
Incubate the vial at 45°C with agitation (300 rpm) for the derivatization reaction to occur.
-
After the derivatization, expose the SPME fiber to the headspace of the vial at a controlled temperature (e.g., 40-60°C) for a defined period (e.g., 15-30 minutes) to extract the derivatized this compound.
-
-
GC-MS Analysis:
-
Injector:
-
Temperature: 250°C
-
Mode: Splitless
-
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp to 180°C at 5°C/min
-
Ramp to 280°C at 25°C/min, hold for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Mass Spectrometer:
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-500. For higher sensitivity, Selected Ion Monitoring (SIM) can be used.
-
-
Data Analysis:
-
Identify the PFBHA-oxime derivative of this compound based on its retention time and mass spectrum.
-
Quantify the this compound concentration by comparing the peak area of the analyte to that of the internal standard and using a calibration curve prepared with known concentrations of this compound standards.
Protocol 2: Analysis of this compound in Plasma by LLE-GC-MS
This protocol details the analysis of this compound in human plasma using liquid-liquid extraction (LLE) followed by derivatization and GC-MS analysis.
Materials:
-
Human plasma collected in EDTA or heparin tubes
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Anhydrous sodium sulfate
-
Nitrogen gas
-
Derivatization reagent: PFBHA in pyridine
-
Silylation reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Internal standard (e.g., this compound-d16)
-
GC-MS system
Procedure:
-
Sample Preparation and Extraction:
-
To 100 µL of plasma in a glass vial, add the internal standard.
-
Add 400 µL of chloroform and 200 µL of methanol.
-
Vortex vigorously for 1 minute.
-
Add 80 µL of 0.9% NaCl solution and vortex again.
-
Centrifuge at 2500 x g for 10 minutes to separate the layers.
-
Carefully transfer the lower organic layer to a clean tube.
-
Repeat the extraction of the aqueous layer with another 400 µL of chloroform.
-
Combine the organic extracts.
-
Dry the combined extract under a gentle stream of nitrogen.
-
-
Derivatization:
-
Step 1: Oximation
-
To the dried extract, add 50 µL of a 10-20 mg/mL solution of PFBHA in pyridine.
-
Vortex for 30 seconds and heat at 60-80°C for 30 minutes.
-
Cool to room temperature.
-
-
Step 2: Silylation (if hydroxylated derivatives are also of interest)
-
To the oximated sample, add 50 µL of BSTFA + 1% TMCS.
-
Vortex for 30 seconds and heat at 60-70°C for 30 minutes.
-
Cool to room temperature before GC-MS analysis.
-
-
-
GC-MS Analysis:
-
Use similar GC-MS parameters as described in Protocol 1. The oven temperature program may need to be adjusted based on the derivatives being analyzed.
-
Data Analysis:
-
Identify and quantify the derivatized this compound using the same principles as outlined in Protocol 1.
Conclusion
This compound is a promising biomarker for oxidative stress, with demonstrated utility in the context of lung cancer. Its measurement in non-invasive samples like exhaled breath makes it an attractive candidate for clinical applications. The protocols provided herein offer robust and sensitive methods for the quantification of this compound in biological matrices. Further research is warranted to establish definitive concentration ranges for this compound in various disease states and to fully elucidate its role in cellular signaling pathways. This will be crucial for the validation and clinical translation of this compound as a reliable biomarker for oxidative stress.
References
- 1. Markers of oxidative stress in plasma and saliva in patients with multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Profiling volatile organic compounds from human plasma using GC × GC-ToFMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. gc-autofit.wishartlab.com [gc-autofit.wishartlab.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Peak Tailing in Octanal GC Analysis
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering peak tailing during the gas chromatography (GC) analysis of octanal. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you identify and resolve common issues.
Troubleshooting Guide: Resolving this compound Peak Tailing
Peak tailing in the GC analysis of this compound, a polar aldehyde, is a common issue that can compromise the accuracy and resolution of your results.[1] This guide provides a systematic approach to troubleshooting, from simple checks to more involved solutions.
Isolating the Problem: Where is the Tailing Coming From?
First, determine if the tailing is specific to this compound or if all peaks in your chromatogram are affected.
-
All Peaks Tailing: This often points to a physical problem in the GC system, such as an issue with the flow path, a poorly installed column, or a contaminated inlet.[1][2]
-
Only this compound (and other polar analytes) Tailing: This suggests a chemical interaction between your analyte and active sites within the system.[2] Aldehydes are prone to interacting with active silanol groups on glass surfaces or contaminants.[3]
Question 1: Have you performed routine maintenance on your GC inlet recently?
The injection port is a primary source of peak tailing issues. Contamination and degradation of inlet components can create active sites that interact with polar analytes like this compound.
Solutions & Protocols:
-
Inspect and Replace the Inlet Liner: A dirty or contaminated liner is a frequent cause of peak tailing. Non-volatile residues can accumulate and create active sites.
-
Protocol 1: Inlet Liner Maintenance
-
Cool the injector to a safe temperature.
-
Turn off the carrier gas flow to the inlet.
-
Carefully remove the septum nut and septum.
-
Unscrew the inlet retaining nut and remove the liner.
-
Visually inspect the liner for residue or septum particles.
-
Replace with a new, deactivated liner. Using a liner with glass wool can help trap non-volatile residues, but ensure the glass wool itself is deactivated.
-
-
-
Replace the Septum: A cored or worn-out septum can shed particles into the liner, creating active sites.
-
Check for Leaks: Leaks in the inlet can cause peak shape distortion.
| Component | Recommended Action | Frequency |
| Inlet Liner | Replace | Regularly, especially with dirty samples |
| Septum | Replace | Daily or after 100-200 injections |
| O-ring | Inspect and replace if worn | During liner replacement |
| Gold Seal | Inspect and replace if damaged | As needed |
Question 2: Could the issue be with your GC column?
The column itself can be a source of peak tailing due to contamination, degradation of the stationary phase, or improper installation.
Solutions & Protocols:
-
Column Trimming: The front end of the column is most susceptible to contamination from the sample matrix. Trimming 15-20 cm from the inlet side of the column can often resolve tailing caused by contamination.
-
Protocol 2: GC Column Trimming
-
Ensure the oven is cool and the carrier gas is off.
-
Carefully remove the column from the inlet.
-
Using a ceramic scoring wafer or a specialized tool, make a clean, square cut to remove the desired length from the inlet end. A poor cut can itself cause peak tailing.
-
Wipe the end of the column with a lint-free cloth dampened with solvent (e.g., methanol or acetone).
-
Reinstall the column according to the manufacturer's instructions for the correct insertion depth.
-
-
-
Column Conditioning (Bake-out): If the column is contaminated with semi-volatile residues, a bake-out may help.
-
Proper Column Installation: Ensure the column is installed at the correct depth in both the injector and detector. Incorrect positioning can create dead volume, leading to peak tailing.
-
Column Selection: For aldehydes, a highly deactivated (end-capped) column is recommended to minimize interactions with residual silanol groups. Using a column with a suitable stationary phase, such as a wax or a low-to-mid polarity phase, can also improve peak shape.
Question 3: Are your GC method parameters optimized for this compound?
Method parameters can significantly influence peak shape.
Solutions & Protocols:
-
Injection Technique: Overloading the column can cause peak distortion. If you suspect this, try diluting your sample.
-
Injector Temperature: The injector temperature should be hot enough to ensure complete and rapid vaporization of this compound without causing thermal degradation. A temperature that is too low can lead to incomplete vaporization and tailing. Conversely, excessively high temperatures can cause decomposition, which may also appear as peak tailing.
-
Solvent Effect in Splitless Injections: If you are using a splitless injection and notice that early eluting peaks are tailing, it could be a "solvent effect violation." This occurs when the initial oven temperature is too high relative to the solvent's boiling point, preventing proper focusing of the analytes at the head of the column.
-
Solution: Lower the initial oven temperature by 10-20°C.
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing in this compound GC analysis.
Caption: Troubleshooting workflow for this compound peak tailing in GC.
Frequently Asked Questions (FAQs)
Q1: Why is this compound more prone to peak tailing than other compounds like alkanes? A1: this compound is a polar molecule containing an aldehyde functional group. This makes it more likely to interact with active sites in the GC system, such as exposed silanol groups on glass surfaces (liner, column) or metallic surfaces. These secondary interactions cause some this compound molecules to be retained longer than others, resulting in a tailing peak.
Q2: I've replaced the liner and septum, but the peak tailing persists. What should I do next? A2: If inlet maintenance doesn't solve the problem, the next logical step is to address potential column issues. Trim 15-20 cm from the front of the column to remove any contamination that may have accumulated there. If tailing still persists, consider if the column has become irreversibly active, in which case it may need to be replaced.
Q3: Can the sample solvent affect the peak shape of this compound? A3: Yes, the choice of solvent can impact peak shape, particularly in splitless injections. A mismatch in polarity between the solvent, this compound, and the stationary phase can lead to poor peak shape. Additionally, as mentioned in the troubleshooting guide, the initial oven temperature must be appropriate for the solvent's boiling point to ensure a good focusing effect.
Q4: What is an "end-capped" or "deactivated" column, and why is it recommended for aldehyde analysis? A4: During the manufacturing of fused silica capillary columns, some active silanol (Si-OH) groups may remain on the surface. These groups are acidic and can strongly interact with polar compounds like aldehydes, causing peak tailing. Deactivation, or end-capping, is a chemical process that covers these active sites with a less reactive group, creating a more inert surface. This minimizes the unwanted secondary interactions, leading to improved peak shape for active compounds.
Q5: Could a leak in my system cause peak tailing for this compound? A5: Yes, a leak in the carrier gas flow path, particularly at the inlet or column connections, can cause turbulence and disrupt the flow of analytes into the column. This can lead to broad and tailing peaks for all compounds in the chromatogram, including this compound.
References
Technical Support Center: Improving Octanal Stability in Aqueous Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with octanal in aqueous solutions. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges related to the stability of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution turning cloudy or forming a precipitate?
A1: this compound has very low solubility in water, estimated to be around 0.21 g/L.[1] Cloudiness or precipitation indicates that the this compound concentration has exceeded its solubility limit in the aqueous medium. This can also be a sign of degradation, where insoluble polymers are forming.[2]
Q2: I've prepared an this compound solution, but its concentration seems to decrease over time. What is happening?
A2: The decrease in this compound concentration is likely due to its inherent instability in aqueous solutions. Several factors can contribute to this:
-
Oxidation: Aldehydes are susceptible to oxidation, especially when exposed to air (oxygen).[3] this compound can be oxidized to octanoic acid.[4]
-
Polymerization: Aldehydes can undergo self-condensation or polymerization reactions, especially under certain pH and temperature conditions, leading to the formation of larger, often insoluble molecules.[2]
-
Hydration: In aqueous solutions, aldehydes can form geminal diols through the addition of water to the carbonyl group. While this is a reversible reaction, it alters the chemical nature of the this compound.
Q3: What are the main degradation products of this compound in an aqueous solution?
A3: The primary degradation product of this compound via oxidation is octanoic acid. Other potential degradation products can include polymers and acetals if alcohols are present in the solution.
Q4: How do pH and temperature affect the stability of this compound?
-
pH: Extreme pH values (both acidic and alkaline) can catalyze the degradation of aldehydes. For some aldehydes, neutral or near-neutral pH is preferred for stability.
-
Temperature: Higher temperatures generally accelerate the rate of chemical reactions, including oxidation and polymerization, leading to faster degradation of this compound. It is advisable to store this compound solutions at cool, controlled temperatures.
Q5: Can I use antioxidants to improve the stability of my this compound solution?
A5: Yes, using antioxidants is a common strategy to prevent the oxidation of aldehydes. Phenolic compounds such as Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and tocopherols (Vitamin E) are often effective. The choice and concentration of the antioxidant should be optimized for your specific application to ensure compatibility and efficacy.
Troubleshooting Guides
Issue 1: Phase Separation or Poor Solubility
-
Symptom: You observe two distinct layers, or an oily film on the surface of your aqueous solution after adding this compound.
-
Cause: this compound is a hydrophobic molecule with limited solubility in water.
-
Solutions:
-
Use of Co-solvents: Introduce a water-miscible organic solvent such as ethanol or DMSO to increase the overall polarity of the solvent system and improve this compound's solubility.
-
Emulsification: Create a stable oil-in-water emulsion using surfactants. The choice of surfactant is critical and should be based on the required Hydrophilic-Lipophilic Balance (HLB) for this compound. Non-ionic surfactants like Polysorbates (e.g., Tween® 80) are often used.
-
Encapsulation: For controlled release or enhanced stability, consider encapsulating this compound in systems like liposomes or polymeric nanoparticles.
-
Issue 2: Rapid Degradation of this compound
-
Symptom: The concentration of this compound in your solution, as measured by analytical techniques like GC or HPLC, decreases significantly over a short period.
-
Cause: Oxidation by dissolved oxygen or atmospheric oxygen is a primary cause of aldehyde degradation.
-
Solutions:
-
Deoxygenate your solvent: Before preparing your solution, sparge the aqueous solvent with an inert gas like nitrogen or argon to remove dissolved oxygen.
-
Work under an inert atmosphere: Prepare and handle your this compound solutions in a glove box or under a continuous stream of an inert gas.
-
Add Antioxidants: Incorporate an appropriate antioxidant into your formulation. The selection and concentration will depend on your experimental system.
-
Control Temperature: Prepare and store your solutions at low temperatures (e.g., 2-8 °C) to slow down the degradation kinetics.
-
Issue 3: Formation of Insoluble Precipitates
-
Symptom: A solid, often white or yellowish, precipitate forms in your this compound solution over time.
-
Cause: This is likely due to the polymerization of this compound molecules.
-
Solutions:
-
pH Control: Maintain the pH of your solution in a range that minimizes polymerization. This often requires empirical testing, but starting at a neutral pH is a good approach.
-
Use of Stabilizers: Certain stabilizers can inhibit polymerization. For some aldehydes, small amounts of acidic compounds or specific inhibitors can be effective.
-
Low Concentration: Work with the lowest effective concentration of this compound to reduce the likelihood of intermolecular reactions.
-
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Aqueous Solution using a Co-solvent
Objective: To prepare a clear, homogenous aqueous solution of this compound for short-term experimental use.
Materials:
-
This compound
-
Ethanol (or other suitable co-solvent)
-
Deionized water (deoxygenated)
-
Volumetric flasks
-
Magnetic stirrer and stir bar
Methodology:
-
Deoxygenate the deionized water by sparging with nitrogen gas for at least 30 minutes.
-
In a volumetric flask, dissolve the desired amount of this compound in a minimal amount of ethanol.
-
While stirring, slowly add the deoxygenated water to the this compound-ethanol mixture up to the final desired volume.
-
Continue stirring until the solution is clear and homogenous.
-
Store the solution in a tightly sealed container, protected from light, and at a low temperature (2-8 °C).
Protocol 2: Preparation of an this compound-in-Water Emulsion
Objective: To create a stable dispersion of this compound in an aqueous phase for applications requiring a higher concentration of this compound than its solubility limit.
Materials:
-
This compound (oil phase)
-
Surfactant (e.g., Tween® 80)
-
Deionized water (aqueous phase)
-
High-shear mixer or sonicator
Methodology:
-
Prepare the aqueous phase by dissolving the surfactant in deionized water at the desired concentration (e.g., 1% w/v).
-
Slowly add the this compound (oil phase) to the aqueous phase while continuously mixing using a high-shear mixer or sonicator.
-
Continue the emulsification process for a sufficient time to achieve a stable, milky-white emulsion with a uniform appearance.
-
Characterize the emulsion for droplet size and stability over time.
Protocol 3: Quantitative Analysis of this compound in Aqueous Solutions by GC-FID
Objective: To determine the concentration of this compound in an aqueous solution to monitor its stability.
Materials:
-
Aqueous sample containing this compound
-
Internal standard (e.g., nonanal)
-
Extraction solvent (e.g., hexane)
-
Sodium chloride
-
Gas chromatograph with a Flame Ionization Detector (GC-FID)
Methodology:
-
Sample Preparation:
-
To a known volume of the aqueous sample, add a known amount of the internal standard.
-
Add sodium chloride to saturate the aqueous phase and improve extraction efficiency.
-
Add a known volume of hexane and vortex vigorously for 1-2 minutes to extract the this compound and internal standard into the organic phase.
-
Allow the phases to separate and carefully transfer the hexane layer to a GC vial.
-
-
GC-FID Analysis:
-
Inject an aliquot of the hexane extract into the GC-FID.
-
Use a suitable capillary column (e.g., DB-5ms) and temperature program to achieve good separation of this compound and the internal standard.
-
Quantify the this compound concentration by comparing the peak area ratio of this compound to the internal standard against a calibration curve prepared with known concentrations of this compound.
-
Visualizations
Caption: Primary degradation pathways of this compound in aqueous solutions.
Caption: Troubleshooting workflow for common this compound stability issues.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₆O | |
| Molar Mass | 128.21 g/mol | |
| Appearance | Colorless liquid | |
| Odor | Fruity, citrus-like | |
| Water Solubility | ~0.21 g/L | |
| Boiling Point | 171 °C | |
| Flash Point | 51 °C |
Table 2: Summary of Troubleshooting Strategies
| Issue | Potential Cause(s) | Recommended Actions |
| Poor Solubility | Low water solubility of this compound. | - Use co-solvents (e.g., ethanol).- Form an emulsion with surfactants. |
| Chemical Degradation | Oxidation, polymerization. | - Work under an inert atmosphere.- Add antioxidants.- Control pH and temperature. |
| Precipitate Formation | Polymerization. | - Adjust pH to a stable range.- Store at low temperatures. |
References
Technical Support Center: Octanal Quantification
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding common interferences in octanal quantification.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in this compound quantification?
The most common interferences in this compound quantification can be broadly categorized as:
-
Matrix Effects: Components within the sample matrix (e.g., lipids, proteins, salts) can co-elute with this compound and affect its ionization in mass spectrometry, leading to signal suppression or enhancement.[1][2][3] This can result in inaccurate quantification.
-
Analyte Stability: this compound, being an aldehyde, is susceptible to degradation through oxidation to octanoic acid or dehydration.[4] This instability can be influenced by storage conditions, sample pH, and temperature.[4]
-
Contamination: External sources of contamination, such as solvents, glassware, or even the laboratory air, can introduce interfering compounds.
-
Instrumental Carryover: Residual this compound or matrix components from a previous injection can carry over to the next analysis, leading to artificially high readings.
Q2: How can I minimize matrix effects in my this compound analysis?
Minimizing matrix effects is crucial for accurate quantification. Here are several strategies:
-
Sample Preparation: Employ robust sample preparation techniques to remove interfering matrix components. This can include liquid-liquid extraction (LLE), solid-phase extraction (SPE), or protein precipitation.
-
Use of Internal Standards: The use of a stable isotope-labeled internal standard, such as deuterated this compound, is highly recommended. The internal standard co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction of the signal.
-
Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is similar to the samples being analyzed. This helps to compensate for the matrix effect by ensuring that both the calibrants and the samples are affected similarly.
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components. However, ensure that the diluted this compound concentration remains within the linear range of the assay.
-
Chromatographic Separation: Optimize the chromatographic method to separate this compound from co-eluting matrix components. This may involve adjusting the mobile phase composition, gradient, or using a different stationary phase.
Q3: What are the best practices for ensuring the stability of this compound in my samples?
To ensure the stability of this compound, consider the following:
-
Storage Conditions: Store samples at or below -20°C in tightly sealed containers under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Protect samples from light.
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot samples upon receipt to avoid multiple freeze-thaw cycles which can lead to degradation.
-
pH Control: Maintain a neutral or slightly acidic pH, as both highly acidic and basic conditions can catalyze the degradation of aldehydes.
-
Use of Antioxidants: In some cases, the addition of an antioxidant to the sample may help to prevent oxidative degradation.
-
Prompt Analysis: Analyze samples as soon as possible after collection and preparation.
Q4: Should I derivatize this compound before analysis? What are the advantages?
Derivatization of this compound is a common and often beneficial step, especially for HPLC-UV or fluorescence detection. The most common derivatizing agent is 2,4-dinitrophenylhydrazine (DNPH), which reacts with aldehydes and ketones to form stable hydrazones.
Advantages of Derivatization:
-
Improved Stability: The resulting DNPH-hydrazone is typically more stable than the parent aldehyde.
-
Enhanced Detection: The DNPH tag provides a strong chromophore, significantly improving detection by UV-Vis spectrophotometry.
-
Better Chromatographic Properties: Derivatization can improve the retention and peak shape of this compound in reversed-phase chromatography.
Troubleshooting Guides
Issue 1: Poor Reproducibility and Inaccurate Quantification
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Matrix Effects | Perform a matrix effect study by comparing the response of this compound in a neat solution versus a post-extraction spiked blank matrix. | Determine if ion suppression or enhancement is occurring. |
| Implement the use of a deuterated this compound internal standard. | The internal standard will co-elute and experience similar matrix effects, allowing for accurate correction. | |
| Optimize sample cleanup procedures (e.g., SPE, LLE). | Removal of interfering matrix components will lead to a more consistent and accurate signal. | |
| Analyte Instability | Review sample handling and storage procedures. Ensure storage at ≤ -20°C and protection from light and air. | Consistent sample handling will minimize degradation and improve reproducibility. |
| Perform a stability study by analyzing samples at different time points after storage. | Determine the stability of this compound under your specific storage conditions. |
Issue 2: Ghost Peaks or High Background Noise
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Instrumental Carryover | Inject a blank solvent after a high-concentration sample. | The presence of an this compound peak in the blank indicates carryover. |
| Develop a more rigorous wash method for the autosampler and injection port. | Elimination of residual analyte and matrix from the injection system. | |
| Contaminated Solvents/Reagents | Analyze each solvent and reagent individually. | Identify the source of contamination. |
| Use high-purity, HPLC-grade or MS-grade solvents and freshly prepared reagents. | Reduction or elimination of background noise and interfering peaks. | |
| Lab Environment | Ensure a clean laboratory environment, as aldehydes can be present in the air. | Minimize potential for sample contamination from the surrounding environment. |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike a known concentration of this compound and its deuterated internal standard into the initial mobile phase or a clean solvent.
-
Set B (Post-Extraction Spike): Extract a blank matrix sample using your established protocol. Spike the same concentration of this compound and its deuterated internal standard into the final extracted sample.
-
Set C (Pre-Extraction Spike / Matrix-Matched Standard): Spike the blank matrix with the same concentration of this compound and its deuterated internal standard before the extraction process.
-
-
Analyze all three sets using the validated analytical method.
-
Calculate the Matrix Effect (ME): ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
An ME value of 100% indicates no matrix effect.
-
An ME value < 100% indicates ion suppression.
-
An ME value > 100% indicates ion enhancement.
-
-
Calculate the Recovery (RE): RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Calculate the Internal Standard Normalized Matrix Factor: This is calculated by dividing the matrix factor of the analyte by the matrix factor of the deuterated internal standard.
Visualizations
Caption: Workflow for this compound Quantification with Internal Standard.
Caption: Troubleshooting Logic for Inaccurate this compound Quantification.
References
Technical Support Center: Optimizing Injection Parameters for Octanal GC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the GC-MS analysis of octanal.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: Why am I observing poor peak shape (e.g., tailing or fronting) for this compound?
A1: Poor peak shape for this compound is a common issue and can stem from several factors related to its reactive aldehyde group and volatility.
-
Active Sites in the GC System: Aldehydes are prone to interacting with active sites (silanol groups) in the inlet liner, column, or connections, leading to peak tailing.[1]
-
Solution: Use deactivated or ultra-inert inlet liners and columns. If peak tailing persists, consider trimming the inlet side of the column or replacing it entirely. Ensure all connections are secure to minimize dead volume.[1]
-
-
Improper Injection Temperature: If the inlet temperature is too low, this compound may not vaporize completely and efficiently, causing peak broadening or tailing. Conversely, excessively high temperatures can lead to thermal degradation.
-
Solution: Optimize the inlet temperature. A good starting point is 250°C.[2] You may need to experiment with slightly higher or lower temperatures to find the optimal balance between efficient vaporization and preventing degradation.
-
-
Column Overload: Injecting too much sample can saturate the column, resulting in fronting peaks.[3][4]
-
Solution: If using splitless injection for trace analysis, ensure your sample concentration is appropriate. If you are using split injection, increase the split ratio to reduce the amount of sample entering the column. You can also dilute your sample.
-
Q2: My this compound signal is weak or non-existent. What are the likely causes?
A2: A low or absent signal for this compound can be frustrating. Here is a systematic approach to troubleshoot this issue:
-
Analyte Degradation: this compound can be thermally labile and may degrade in a hot injector, especially if there are active sites present.
-
Solution: Use a deactivated liner and consider optimizing the injector temperature to the lowest possible value that still allows for efficient vaporization.
-
-
System Leaks: Leaks in the injector or column connections can lead to a loss of sample and a significant decrease in sensitivity.
-
Solution: Perform a leak check of the entire system, paying close attention to the septum, ferrules, and column fittings.
-
-
Incorrect Injection Mode: For trace analysis of this compound, a splitless injection is generally recommended to maximize the amount of analyte transferred to the column. If you are using a split injection with a high split ratio, your analyte of interest may be vented away.
-
Solution: Switch to splitless injection mode if you are working with low concentrations of this compound. If you must use a split injection, try a lower split ratio.
-
Q3: I'm seeing inconsistent or non-reproducible results for this compound quantification. What should I investigate?
A3: Inconsistent quantitative results can arise from several factors.
-
Injector Discrimination: Variations in injection speed and temperature can lead to discrimination, where more volatile compounds are transferred to the column more efficiently than less volatile ones.
-
Solution: Use an autosampler for consistent injection speeds. Ensure the injector temperature is optimized and stable.
-
-
Liner Contamination: Non-volatile residues from previous injections can accumulate in the liner, creating active sites and affecting the transfer of this compound to the column.
-
Solution: Regularly replace the inlet liner. The frequency of replacement will depend on the cleanliness of your samples.
-
-
Variable Split Ratio: If using a split injection, fluctuations in the split flow can lead to inconsistent amounts of sample reaching the column.
-
Solution: Ensure your gas flow controllers are functioning correctly and that the split ratio is appropriate for your sample concentration.
-
Frequently Asked Questions (FAQs)
Q: What is the best injection mode for this compound analysis: split or splitless?
A: The choice between split and splitless injection depends on the concentration of this compound in your sample. For trace analysis, splitless injection is preferred as it transfers the entire sample volume to the column, maximizing sensitivity. For higher concentration samples, a split injection is necessary to avoid column overload. A good starting split ratio is 50:1.
Q: What type of GC inlet liner should I use for this compound?
A: Due to the reactive nature of aldehydes, it is crucial to use a highly inert liner. A deactivated glass liner, often with glass wool, is a good choice. The glass wool can aid in sample vaporization and trap non-volatile residues, but it can also be a source of activity if not properly deactivated. Tapered liners are often recommended for splitless injections to help focus the sample onto the column.
Q: Is derivatization necessary for this compound analysis by GC-MS?
A: While not always mandatory, derivatization of aldehydes like this compound can significantly improve chromatographic performance and sensitivity. Derivatization with reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) converts the reactive aldehyde group into a more stable and less active oxime derivative. This can reduce peak tailing and improve detection limits.
Data Presentation: Injection Parameter Recommendations
The following tables summarize recommended starting parameters for this compound GC-MS analysis. These should be considered as starting points for method development and may require further optimization for your specific application and instrumentation.
Table 1: Recommended Inlet Temperatures
| Parameter | Recommended Value | Rationale |
| Inlet Temperature | 250 °C | A good starting point for efficient vaporization of this compound without causing significant thermal degradation. |
| Temperature Range for Optimization | 200 - 280 °C | Lower temperatures may be necessary for thermally sensitive samples, while higher temperatures can improve the transfer of less volatile components. |
Table 2: Split vs. Splitless Injection Parameters
| Parameter | Split Injection | Splitless Injection |
| Primary Use Case | High concentration samples | Trace analysis |
| Starting Split Ratio | 50:1 | N/A |
| Split Ratio Range for Optimization | 10:1 to 100:1 | N/A |
| Purge Flow to Split Vent | High (e.g., 50 mL/min) | Off during injection, then high |
| Splitless Hold Time | N/A | 0.5 - 1.5 minutes |
Table 3: Recommended GC Inlet Liners
| Liner Type | Injection Mode | Advantages | Considerations |
| Deactivated Straight Liner with Glass Wool | Split | Good for sample vaporization and mixing. | Glass wool can be a source of activity if not properly deactivated. |
| Deactivated Single Taper Liner with Glass Wool | Splitless | Taper helps to focus the sample onto the column, improving peak shape. | Ensure the glass wool is highly inert to prevent analyte interaction. |
| Ultra Inert Liners | Split or Splitless | Offer the highest level of inertness, minimizing analyte degradation and adsorption. | May be more expensive than standard deactivated liners. |
Experimental Protocols
Protocol for Optimizing Injection Parameters for this compound GC-MS
This protocol provides a systematic approach to optimizing key injection parameters for the analysis of this compound.
1. Initial Setup and System Suitability:
-
Install a new, deactivated liner and septum.
-
Condition the GC column according to the manufacturer's instructions.
-
Prepare a standard solution of this compound in a suitable solvent (e.g., hexane) at a concentration relevant to your samples.
-
Inject the standard using the initial parameters recommended in Tables 1-3 to establish a baseline chromatogram.
2. Inlet Temperature Optimization:
-
Set the initial inlet temperature to 250°C.
-
Perform a series of injections, varying the inlet temperature in 10-20°C increments (e.g., 230°C, 250°C, 270°C).
-
Evaluate the chromatograms for this compound peak area, peak shape (asymmetry), and the presence of any degradation products.
-
Select the temperature that provides the best peak shape and response without evidence of degradation.
3. Split Ratio Optimization (for Split Injections):
-
If analyzing higher concentrations of this compound, start with a split ratio of 50:1.
-
Perform a series of injections, varying the split ratio (e.g., 20:1, 50:1, 100:1).
-
Monitor the peak shape and response. Lower split ratios will increase the amount of sample reaching the column and thus the response, but may lead to peak fronting if the column is overloaded.
-
Choose a split ratio that provides good peak shape and sufficient sensitivity for your application.
4. Splitless Hold Time Optimization (for Splitless Injections):
-
For trace analysis using splitless injection, start with a hold time of 1 minute.
-
Vary the splitless hold time (e.g., 0.5 min, 1.0 min, 1.5 min).
-
The optimal hold time is the shortest time required to transfer the majority of the this compound from the liner to the column. This can be determined by plotting the this compound peak area against the hold time and selecting the time at the beginning of the plateau.
5. Liner Type Evaluation:
-
If peak tailing persists even after optimizing the above parameters, consider testing different types of deactivated liners (e.g., with and without glass wool, different geometries).
-
Inject the this compound standard using each liner type and compare the peak shape and response to select the most suitable liner for your analysis.
Mandatory Visualization
Caption: Troubleshooting workflow for this compound GC-MS injection issues.
References
Technical Support Center: Degradation of Octanal in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and managing the degradation of octanal in cell culture media. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern in cell culture experiments?
This compound, a saturated fatty aldehyde, is used in various research applications, including as a fragrance component and a chemical intermediate. In cell culture, its stability is a critical concern because its degradation can lead to a decrease in the effective concentration, potentially causing variability and inaccurate experimental results. Furthermore, its degradation products may have unintended biological effects, including cytotoxicity.
Q2: What are the primary degradation pathways of this compound in cell culture media?
This compound primarily degrades through two main pathways in the aqueous and complex environment of cell culture media:
-
Oxidation: this compound can be readily oxidized to its corresponding carboxylic acid, octanoic acid. This reaction can be accelerated by exposure to air (oxygen), light, and heat.
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Schiff Base Formation: The aldehyde group of this compound is electrophilic and can react with primary amines present in the cell culture media, such as the amino groups of amino acids (e.g., lysine, glycine) and proteins in fetal bovine serum (FBS). This reaction forms an imine, also known as a Schiff base. This process is reversible and pH-dependent.[1][2][3]
Q3: How do common cell culture media components affect this compound stability?
Several components can influence the stability of this compound:
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Amino Acids: Free amino acids in the media, such as those in Dulbecco's Modified Eagle Medium (DMEM), can react with this compound to form Schiff bases.[1][2]
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Serum (e.g., Fetal Bovine Serum - FBS): Serum contains a high concentration of proteins, particularly albumin, which has binding sites for aldehydes and fatty acids. Binding to albumin can initially sequester this compound, but reactions with the protein's free amino groups (like lysine) can still occur. The presence of serum can also influence the overall stability of compounds in the media.
-
pH: The pH of the culture medium, typically around 7.4, can affect the rate of both oxidation and Schiff base formation. Schiff base formation is often favored at a slightly acidic to neutral pH.
-
Light and Temperature: Exposure to light and elevated temperatures (like the standard 37°C in an incubator) can increase the rate of this compound degradation, particularly oxidation.
Q4: How can I minimize the degradation of this compound during my experiments?
To minimize this compound degradation, consider the following best practices:
-
Stock Solutions: Prepare high-concentration stock solutions of this compound in a suitable organic solvent like ethanol or DMSO and store them at -20°C or -80°C, protected from light.
-
Fresh dilutions: Prepare fresh dilutions of this compound in your cell culture medium immediately before each experiment.
-
Control for Exposure: Minimize the exposure of this compound-containing media to light and ambient air.
-
Serum-Free Conditions: If experimentally feasible, consider conducting initial experiments in serum-free media to reduce reactions with serum proteins.
-
pH Control: Ensure the pH of your culture medium is stable and within the optimal range for your cells.
-
Antioxidants: While not standard practice for all cell culture, the addition of antioxidants could theoretically reduce oxidation, but their effects on the experimental system would need to be carefully validated.
Q5: How can I quantify the concentration of this compound in my cell culture medium?
Quantifying this compound in a complex mixture like cell culture media typically requires analytical chemistry techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific method for this purpose. High-Performance Liquid Chromatography (HPLC) with UV detection can also be used, often requiring a derivatization step to make the aldehyde detectable.
Troubleshooting Guide
| Problem | Possible Causes | Solutions & Recommendations |
| High variability in experimental results between replicates or experiments. | Inconsistent this compound Concentration: this compound may be degrading at different rates due to variations in incubation time, light exposure, or preparation of the media. | - Prepare a master mix of this compound-containing media for all replicates in an experiment.- Minimize the time between adding this compound to the media and starting the experiment.- Standardize light exposure conditions for all plates/flasks.- Quantify the this compound concentration at the beginning and end of a typical experiment to understand its stability in your specific system. |
| Lower than expected biological activity or cellular response. | Loss of Active this compound: The actual concentration of this compound may be significantly lower than the nominal concentration due to rapid degradation. | - Increase the initial concentration of this compound, but be cautious of potential toxicity from degradation products.- Reduce the duration of the experiment if possible.- Consider a dosing schedule where fresh this compound is added periodically during a long-term experiment.- Confirm the concentration of your this compound stock solution. |
| Unexpected cytotoxicity or off-target effects. | Formation of Toxic Degradation Products: The degradation product, octanoic acid, or adducts formed with media components could have their own biological activities, including cytotoxicity. | - Run parallel controls with the potential degradation product (octanoic acid) to assess its specific effects.- Analyze the cell culture supernatant for the presence of degradation products.- Reduce the concentration of this compound to a level where the degradation products are below their toxic threshold. |
| Change in media color or pH. | Chemical Reactions: The formation of octanoic acid can lower the pH of the medium. Reactions with media components could potentially lead to colored byproducts. | - Monitor the pH of your culture medium throughout the experiment.- Use a buffered medium and ensure your CO2 levels in the incubator are correct.- If a color change is observed, it may indicate significant degradation and the results should be interpreted with caution. |
Experimental Protocols
Protocol: Quantification of this compound in Cell Culture Supernatant by GC-MS
This protocol provides a general framework for the analysis of this compound. Optimization for specific equipment and experimental conditions is recommended.
1. Sample Preparation (Liquid-Liquid Extraction):
-
Collect 1 mL of cell culture supernatant into a clean glass tube.
-
Add an appropriate internal standard (e.g., a deuterated version of this compound or a similar aldehyde not present in the sample) to correct for extraction efficiency and instrument variability.
-
Add 1 mL of a suitable organic solvent (e.g., hexane or dichloromethane).
-
Vortex vigorously for 1-2 minutes to ensure thorough mixing.
-
Centrifuge at 2000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean glass GC vial.
-
Evaporate the solvent under a gentle stream of nitrogen to concentrate the sample, if necessary. Reconstitute in a small, known volume of the extraction solvent.
2. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions (Example):
-
Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm ID x 0.25 µm film thickness) is suitable.
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless (1 µL injection volume).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp to 150°C at 10°C/min.
-
Ramp to 250°C at 20°C/min, hold for 2 minutes.
-
-
-
Mass Spectrometer (MS) Conditions (Example):
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (e.g., m/z 40-300) for identification or Selected Ion Monitoring (SIM) for higher sensitivity quantification, monitoring characteristic ions for this compound and the internal standard.
-
3. Data Analysis:
-
Generate a standard curve by preparing known concentrations of this compound in control cell culture medium and processing them in the same way as the experimental samples.
-
Plot the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the standards.
-
Use the resulting linear regression to calculate the concentration of this compound in the experimental samples.
Visualizations
Caption: Primary degradation routes for this compound in vitro.
Caption: this compound quantification workflow.
Caption: Troubleshooting inconsistent results.
References
Technical Support Center: Storage and Handling of Octanal
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the oxidation of octanal during storage.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound sample developing a rancid odor and showing reduced purity?
A1: this compound, like other aldehydes, is highly susceptible to autoxidation when exposed to atmospheric oxygen.[1][2] This process converts this compound into octanoic acid, which is responsible for the rancid smell and the decrease in purity of your sample.[3] This is a spontaneous, free-radical chain reaction that can be accelerated by exposure to light and heat or catalysis by transition metal salts.[2][4]
Q2: What is the primary degradation product of this compound oxidation?
A2: The primary degradation product is octanoic acid. The aldehyde functional group (-CHO) in this compound is oxidized to a carboxylic acid functional group (-COOH).
Q3: What are the ideal conditions for storing this compound to prevent oxidation?
A3: To maintain the chemical integrity of this compound, it should be stored under a combination of the following conditions:
-
Inert Atmosphere: The most critical step is to prevent contact with oxygen. Store the container under an inert gas like nitrogen (N₂) or argon (Ar).
-
Low Temperature: Keep the storage area cool. Refrigeration (e.g., below 4°C) is recommended to slow the rate of any potential chemical reactions. For long-term storage, some protocols suggest temperatures as low as -70°C.
-
Light Protection: Use amber glass vials or other opaque containers to protect the sample from light, as UV radiation can initiate the oxidation process.
-
Proper Sealing: Ensure the container is tightly sealed to prevent the ingress of air and moisture.
Q4: Can I use antioxidants to stabilize this compound?
A4: Yes, adding antioxidants is an effective method to inhibit the free-radical chain reaction of oxidation. Synthetic antioxidants such as Butylated Hydroxytoluene (BHT) or Butylated Hydroxyanisole (BHA) are commonly used. The choice and concentration of the antioxidant may depend on your specific application and regulatory constraints.
Q5: How can I tell if my this compound sample has started to oxidize?
A5: You can detect oxidation through several indicators:
-
Olfactory Changes: The development of a sharp, rancid, or sour odor is a sign of advanced oxidation due to the formation of octanoic acid.
-
Analytical Testing: Measuring the peroxide value (PV) can detect the initial stages of oxidation. An elevated acid value (AV) indicates more advanced degradation.
-
Spectroscopic Methods: Techniques like NMR or FTIR spectroscopy can be used to detect the presence of the carboxylic acid peak and a corresponding decrease in the aldehyde peak.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solutions |
| Sample has a sharp, rancid odor. | Advanced oxidation has occurred due to prolonged or severe exposure to oxygen, heat, or light. | The sample is likely significantly contaminated with octanoic acid. It is recommended to discard the sample and obtain a fresh one. Review and improve your storage protocol based on the recommendations in this guide. |
| Peroxide Value (PV) is above the acceptable limit for my experiment. | The initial stages of autoxidation have begun. This is likely due to improper sealing or insufficient inert gas blanketing. | 1. Immediately blanket the sample headspace with an inert gas (N₂ or Ar) to halt further oxidation. 2. Evaluate if the current PV is acceptable for your application. 3. For less sensitive applications, consider blending the batch with a fresh, low-PV batch to lower the overall peroxide value. |
| Inconsistent experimental results using the same batch of this compound. | The this compound may be degrading over time after the container has been opened, leading to varying levels of purity for each use. | 1. Aliquot the this compound into smaller, single-use vials under an inert atmosphere. 2. Store these smaller vials under the recommended conditions (cold, dark, inert). 3. Use a fresh vial for each experiment to ensure consistency. |
Data Presentation: Recommended Storage Parameters for this compound
| Parameter | Recommendation | Rationale | Reference(s) |
| Atmosphere | Inert Gas (Nitrogen or Argon) | Minimizes contact with oxygen, the primary reactant in autoxidation. | |
| Temperature | Cool, Refrigerated (<4°C), or Frozen (-70°C for long-term) | Reduces the rate of chemical reactions, including oxidation. | |
| Light | Store in opaque or amber-colored containers. | Prevents UV radiation from initiating free-radical formation. | |
| Container | Tightly-sealed glass or 316 Stainless Steel. | Prevents contamination and exposure to air and moisture. | |
| Antioxidants | BHT or BHA (0.01% - 0.1%) | Inhibit the free-radical chain reaction of oxidation. | |
| Shelf Life | Approx. 12 months (if stored properly) | General guideline for stability under ideal conditions. |
Experimental Protocols
Protocol 1: Qualitative Detection of Aldehyde Oxidation (Chromic Acid Test)
This test is used to quickly determine if an aldehyde has been oxidized to a carboxylic acid. Primary and secondary alcohols will also give a positive test, but tertiary alcohols will not.
Materials:
-
Chromic acid solution (Jones reagent)
-
Acetone (reagent grade)
-
Test tubes
-
Pipettes
-
This compound sample
Procedure:
-
Place 1 mL of acetone into a clean test tube.
-
Add 2-3 drops of your this compound sample to the acetone and gently mix.
-
Add 1-2 drops of the chromic acid reagent to the mixture and observe.
-
Observation: A positive test for an aldehyde is a rapid color change from the orange/red of Cr(VI) to a blue-green color of Cr(III), often with the formation of a precipitate. This change should occur within 5-10 seconds for an aliphatic aldehyde like this compound. If the solution remains orange, it suggests the aldehyde has been significantly oxidized to octanoic acid, which does not react with the Jones reagent.
Safety Precaution: Chromic acid is highly corrosive and a known carcinogen. Always handle it with extreme care inside a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.
Visualizations
Caption: Autoxidation pathway of this compound via a free-radical chain reaction.
Caption: Troubleshooting workflow for an oxidized this compound sample.
Caption: Decision tree for selecting the appropriate this compound storage method.
References
resolving co-eluting peaks with octanal in chromatography
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in resolving common issues encountered during chromatographic analysis, with a specific focus on challenges related to the co-elution of octanal and other compounds.
Frequently Asked Questions (FAQs)
Q1: What is co-elution in chromatography and how can I detect it?
A1: Co-elution is a common issue in chromatography where two or more compounds elute from the column at the same or very similar retention times, appearing as a single, often distorted, peak.[1][2] This phenomenon compromises the accuracy of both qualitative and quantitative analysis.
You can detect co-elution through several methods:
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Peak Shape Analysis: Look for asymmetrical peaks, such as those with shoulders or tailing. A shoulder is a sudden discontinuity in the peak shape, which may indicate the presence of a co-eluting compound.[2]
-
Mass Spectrometry (MS): If you are using a mass spectrometer as a detector, you can examine the mass spectra across the peak. A change in the mass spectrum from the leading edge to the trailing edge of the peak is a strong indicator of co-elution.[1][2]
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Diode Array Detection (DAD): For HPLC, a DAD can perform peak purity analysis. If the UV spectra collected across the peak are not identical, it suggests the presence of multiple components.
Q2: What are some common reasons for the co-elution of this compound with other compounds?
A2: this compound may co-elute with other compounds for several reasons, often related to the complexity of the sample matrix and the physicochemical properties of the analytes. Potential interferents can include:
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Isomers: Other eight-carbon aldehydes or ketones.
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Structurally Similar Compounds: Other aliphatic aldehydes and ketones with similar chain lengths.
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Matrix Components: In complex samples like biological fluids or food extracts, various matrix components can have similar retention characteristics to this compound.
The challenges in analyzing this compound and similar compounds like 3-hydroxythis compound stem from their volatility, thermal stability, and potential for interactions that lead to poor peak shape and difficult separation.
Q3: Which is better for analyzing this compound: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)?
A3: Both GC and HPLC can be used for this compound analysis, and the choice depends on the sample matrix, available instrumentation, and analytical goals.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for volatile compounds like this compound. However, for less volatile or thermally sensitive aldehydes, derivatization may be necessary to improve volatility and thermal stability.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This method is well-suited for analyzing aldehydes without derivatization, which can simplify sample preparation. Reversed-phase LC is a common approach.
Troubleshooting Guides
Resolving Co-eluting Peaks in Gas Chromatography (GC)
If you are experiencing co-elution with this compound in your GC analysis, consider the following troubleshooting steps.
Problem: Poor resolution or peak overlap.
Possible Causes:
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Inadequate column selectivity or efficiency.
-
Incorrect temperature program.
-
Improper carrier gas flow rate.
-
Complex sample matrix.
Solutions:
| Parameter | Recommended Action | Expected Outcome |
| Temperature Program | Lower the initial oven temperature and/or decrease the temperature ramp rate. | Increased retention time and potentially improved separation. |
| Introduce a hold in the temperature gradient at 20-30°C below the elution temperature of the co-eluting pair. | May provide enough additional separation for the closely eluting pair. | |
| Carrier Gas Flow Rate | Optimize the linear velocity of the carrier gas. While counter-intuitive, increasing the flow rate can sometimes lead to sharper peaks and better resolution. | Improved peak efficiency and separation. |
| Column | Switch to a column with a different stationary phase (e.g., a more polar phase if using a non-polar column). | Changing selectivity is a powerful way to resolve co-eluting peaks. |
| Use a longer column or a column with a smaller internal diameter to increase efficiency (plate number). | Increased plate number leads to sharper peaks and better resolution. | |
| Sample Preparation | Implement a more rigorous sample cleanup method, such as Solid-Phase Extraction (SPE), to remove interfering matrix components. | A cleaner sample reduces the chances of co-elution with matrix components. |
| Derivatization | For aldehydes, consider derivatization to improve volatility and chromatographic behavior. Ensure the derivatization reaction goes to completion. | Improved peak shape and potential for better separation. |
Resolving Co-eluting Peaks in High-Performance Liquid Chromatography (HPLC)
For co-elution issues involving this compound in HPLC, the following troubleshooting guide can be helpful.
Problem: Co-elution of this compound with an interfering compound.
Possible Causes:
-
Inappropriate mobile phase composition.
-
Unsuitable stationary phase chemistry.
-
Sub-optimal column temperature.
-
Complex sample matrix.
Solutions:
| Parameter | Recommended Action | Expected Outcome |
| Mobile Phase Composition | In reversed-phase HPLC, decrease the organic solvent strength (e.g., reduce the percentage of acetonitrile or methanol) to increase retention. | Increased retention can lead to better separation of closely eluting peaks. |
| Change the organic modifier (e.g., switch from acetonitrile to methanol or vice versa). | Different organic modifiers can alter the selectivity of the separation. | |
| Adjust the pH of the mobile phase, especially if the co-eluting compounds have ionizable groups. | Changing the ionization state of analytes can significantly alter their retention and selectivity. | |
| Stationary Phase | Change the column chemistry. If using a standard C18 column, try a different bonded phase like C8, phenyl-hexyl, or a polar-embedded phase. | Different stationary phases provide alternative selectivities, which is a very effective way to resolve co-eluting peaks. |
| Column Parameters | Use a column with smaller particles or a longer column to increase efficiency (plate number). | Higher efficiency results in sharper peaks and improved resolution. |
| Elevate the column temperature. | Can improve peak shape and efficiency, but the effect on selectivity can vary. | |
| Sample Preparation | Improve sample cleanup using techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). | Reduces matrix interference and the likelihood of co-elution. |
| Ensure the sample is dissolved in the mobile phase or a weaker solvent. | Injecting in a stronger solvent than the mobile phase can cause peak distortion and splitting. |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound with Derivatization
This protocol is suitable for the analysis of this compound in complex matrices where derivatization can improve chromatographic performance.
1. Sample Preparation (Liquid-Liquid Extraction): a. To 1 mL of aqueous sample, add an appropriate internal standard. b. Extract the sample with 2 mL of a suitable organic solvent (e.g., hexane or dichloromethane) by vortexing for 1 minute. c. Centrifuge to separate the phases. d. Carefully transfer the organic layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen.
2. Derivatization: a. To the dried extract, add 100 µL of a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). b. Cap the vial tightly and heat at 80°C for 1 hour. c. Cool to room temperature before injection.
3. GC-MS Analysis: a. Inject 1 µL of the derivatized sample into the GC-MS system. b. Use a non-polar column such as a DB-5ms or HP-5MS. c. Employ a temperature program that starts at a low enough temperature to separate volatile components and ramps up to elute the derivatized this compound. An example program is provided in the table below. d. For detection, use either full scan mode for initial method development or Selected Ion Monitoring (SIM) mode for targeted quantification.
Example GC Oven Temperature Program:
| Step | Temperature (°C) | Hold Time (min) | Ramp Rate (°C/min) |
| Initial | 40 | 1.0 | - |
| Ramp 1 | 210 | 0 | 5 |
| Ramp 2 | 250 | 2.0 | 20 |
Protocol 2: HPLC-MS/MS Analysis of this compound
This protocol is suitable for the direct analysis of this compound without derivatization.
1. Sample Preparation: a. For aqueous samples, a protein precipitation step with cold acetonitrile may be performed. b. Alternatively, use Solid-Phase Extraction (SPE) for sample cleanup and concentration. c. After extraction, evaporate the solvent and reconstitute the residue in the initial mobile phase composition. d. Filter the sample through a 0.22 µm syringe filter before injection.
2. LC-MS/MS Analysis: a. Inject the prepared sample into the LC-MS/MS system. b. Use a C18 reversed-phase column. c. Employ a gradient elution with water and acetonitrile (both typically containing a small amount of formic acid to aid ionization). d. An example gradient is provided in the table below. e. Set up the mass spectrometer for Multiple Reaction Monitoring (MRM) for optimal sensitivity and selectivity.
Example LC Gradient Program:
| Time (min) | % Water (with 0.1% Formic Acid) | % Acetonitrile (with 0.1% Formic Acid) |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 10.0 | 5 | 95 |
| 12.0 | 5 | 95 |
| 12.1 | 95 | 5 |
| 15.0 | 95 | 5 |
Visualizations
Caption: A logical workflow for identifying and resolving co-eluting peaks in GC and HPLC.
Caption: Key factors influencing chromatographic resolution and how to optimize them.
References
Technical Support Center: Enhancing Low-Level Octanal Detection
Welcome to the technical support center for the sensitive detection of low-level octanal. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in detecting low-levels of this compound?
A1: Detecting low concentrations of this compound is challenging due to its volatility, potential for thermal degradation during analysis, and its presence in complex biological matrices which can cause interference.[1][2] Direct injection of samples containing this compound into a heated Gas Chromatography (GC) inlet can lead to poor peak shape, low sensitivity, and inaccurate quantification.[1]
Q2: What are the most common analytical techniques for sensitive this compound detection?
A2: The most common and sensitive techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4] These methods are often coupled with pre-concentration techniques like Solid-Phase Microextraction (SPME) or the use of sorbent tubes to enhance sensitivity.
Q3: What is derivatization and why is it often necessary for this compound analysis?
A3: Derivatization is a chemical modification process that converts an analyte into a more stable, volatile, and easily detectable form. For this compound, derivatization is crucial to protect its reactive aldehyde group, preventing thermal breakdown in the GC inlet and improving chromatographic separation and ionization efficiency in both GC-MS and LC-MS.
Q4: Can this compound be a biomarker for diseases?
A4: Yes, this compound has been investigated as a potential biomarker for several conditions. For instance, increased levels of exhaled this compound have been associated with lung diseases, including infections like COVID-19 and acute respiratory distress syndrome (ARDS). It is also linked to lipid peroxidation and oxidative stress, making it relevant in the study of various pathologies. In the context of cardiovascular disease, this compound acts as an endogenous ligand for olfactory receptor 2 (OLFR2) in vascular macrophages, driving vascular inflammation and atherosclerosis.
Troubleshooting Guides
Issue 1: Low or No Signal Detected for this compound
Question: I am not detecting a signal for this compound, or the signal is much lower than expected. What are the possible reasons?
Answer: A weak or absent signal for this compound can stem from several factors throughout the analytical workflow, from sample preparation to data acquisition. Here are some common culprits and their solutions:
| Potential Cause | Recommended Solution |
| Inefficient Extraction/Pre-concentration | Optimize your Solid-Phase Microextraction (SPME) or sorbent tube method. For SPME, experiment with different fiber coatings (e.g., CWR/PDMS), extraction times, and temperatures to improve analyte adsorption. For sorbent tubes, ensure the chosen sorbent (e.g., Tenax, activated charcoal) is appropriate for trapping this compound. |
| Incomplete Derivatization | If using derivatization, optimize the reaction conditions, including pH, temperature, and incubation time. Ensure the concentration of the derivatizing reagent is in sufficient molar excess. Popular derivatization reagents for aldehydes include PFBHA, DNPH, and dansyl hydrazine. |
| Analyte Degradation | This compound is susceptible to degradation. Minimize sample storage time and keep samples at a low temperature. For GC-MS, thermal degradation in the injector is a common issue; derivatization can mitigate this. |
| Incorrect GC-MS or LC-MS Parameters | Optimize the parameters of your analytical instrument. For GC-MS, this includes inlet temperature, oven temperature program, and carrier gas flow rate. For LC-MS, optimize the mobile phase composition and gradient, and mass spectrometer settings. |
| Mass Spectrometer in Full Scan Mode | For very low concentrations, operating the mass spectrometer in full scan mode may lack the required sensitivity. Switch to Selected Ion Monitoring (SIM) mode for significantly higher sensitivity. |
Issue 2: Poor Peak Shape (Tailing or Fronting)
Question: My this compound peak is showing significant tailing or fronting. What could be the cause?
Answer: Poor peak shape is a common issue that can affect the accuracy of quantification. The following table outlines potential causes and solutions:
| Potential Cause | Recommended Solution |
| Active Sites in the GC System | The reactive aldehyde group of underivatized this compound can interact with active sites in the GC inlet liner or column, causing peak tailing. Using a derivatization agent to protect the aldehyde group is highly recommended. Also, ensure you are using inert liners and columns. |
| Column Overload | Injecting a sample that is too concentrated can lead to peak fronting. Dilute your sample or reduce the injection volume. |
| Inappropriate GC Oven Temperature Program | A ramp rate that is too fast may not allow for proper separation, while a starting temperature that is too high can cause band broadening at the start of the run. Optimize the oven temperature program for your specific analysis. |
| Column Contamination | Buildup of non-volatile matrix components on the column can lead to poor peak shape. Implement a regular column baking procedure and consider using a guard column. |
Experimental Protocols
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS for this compound in Biological Samples
This protocol provides a general workflow for the analysis of this compound in biological samples like plasma or cell culture media using HS-SPME followed by GC-MS.
-
Sample Preparation:
-
Thaw frozen biological samples on ice.
-
Homogenize solid samples if necessary.
-
Transfer a precise volume (e.g., 1 mL) of the liquid sample or homogenized tissue into a headspace vial.
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For quantitative analysis, add an appropriate internal standard.
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HS-SPME Procedure:
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Pre-condition the SPME fiber (e.g., Carbon Wide Range/Polydimethylsiloxane - CWR/PDMS) according to the manufacturer's instructions.
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Place the vial in a heating block or autosampler agitator set to a specific temperature (e.g., 60 °C) to facilitate the release of volatile compounds into the headspace.
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Expose the SPME fiber to the headspace of the sample for a defined period (e.g., 30 minutes) to allow for the adsorption of analytes.
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GC-MS Analysis:
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Desorb the analytes from the SPME fiber by inserting it into the heated GC inlet (e.g., 250 °C) for a specific time (e.g., 2-5 minutes).
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Separate the analytes on a suitable GC column (e.g., a low- to mid-polarity column).
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Detect the analytes using a mass spectrometer. For high sensitivity, operate the MS in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for this compound (e.g., m/z 41, 43, 56, 57, 70, 84).
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| Parameter | Recommended Setting | Purpose |
| GC Column | Low- to mid-polarity (e.g., 5% phenyl-methylpolysiloxane) | Good separation of volatile and semi-volatile compounds. |
| Injection Mode | Splitless | To maximize the transfer of analyte to the column for trace analysis. |
| Inlet Temperature | 250 °C | To ensure rapid and efficient desorption of analytes from the SPME fiber. |
| Oven Program | Initial Temp: 40-60°C, hold 2 min; Ramp: 10°C/min to 250°C, hold 5 min | To focus analytes at the head of the column and then separate them based on their boiling points. |
| Carrier Gas | Helium | Inert carrier gas, standard for most MS applications. |
| MS Mode | Selected Ion Monitoring (SIM) | To enhance sensitivity for low-level detection by monitoring specific ions. |
| Ion Source Temp. | 230 °C | To maintain analytes in the gas phase for ionization. |
Protocol 2: Derivatization with LC-MS for this compound Analysis
This protocol describes the derivatization of this compound followed by LC-MS analysis, which is an alternative to GC-MS, especially for samples that are not amenable to gas chromatography.
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Derivatization Reaction:
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To your sample, add a solution of a derivatizing agent such as 2,4-Dinitrophenylhydrazine (DNPH) or a novel agent like 4-APEBA.
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The reaction with DNPH is typically carried out in an acidic solution.
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For 4-APEBA, the derivatization can be achieved under mild conditions (pH 5.7, 10 °C).
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Incubate the mixture for a specific time to ensure the reaction goes to completion.
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Sample Cleanup (if necessary):
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After derivatization, a cleanup step using Solid-Phase Extraction (SPE) may be necessary to remove excess derivatizing reagent and other matrix components.
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LC-MS Analysis:
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Inject the derivatized sample into the LC-MS system.
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Separate the derivatized this compound from other components on a reverse-phase column (e.g., C18).
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Detect the derivatized this compound using a mass spectrometer, often in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
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Visualizations
Caption: Experimental workflow for this compound analysis using HS-SPME-GC-MS.
Caption: this compound-induced NLRP3 inflammasome activation in atherosclerosis.
References
dealing with octanal volatility during sample preparation
Welcome to the Technical Support Center for Octanal Analysis. This resource is designed for researchers, scientists, and drug development professionals who are working with this compound and facing challenges due to its volatility during sample preparation and analysis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your research.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) in GC-MS | Active sites in the GC system (inlet liner, column).[1] | Use a deactivated inlet liner and column. Consider trimming the inlet side of the column.[1] |
| Improper derivatization.[1] | Ensure complete derivatization by optimizing reaction time, temperature, and reagent concentration. | |
| Column overload. | Reduce the injection volume or dilute the sample. | |
| Mismatch between solvent and stationary phase polarity. | Use a solvent that is compatible with the polarity of the GC column. | |
| Ghost Peaks in Chromatogram | Carryover from previous injections. | Implement a thorough wash cycle for the injector between runs and bake out the column at a high temperature. |
| Contaminated syringe or rinse solvent. | Replace the rinse solvent and clean or replace the syringe. | |
| Septum bleed. | Use a high-quality septum appropriate for the inlet temperature and replace it regularly. | |
| Inconsistent or Non-Reproducible Results | Evaporation of this compound from samples or standards. | Keep vials tightly capped and minimize the time samples and standards are at room temperature. Use an autosampler with temperature control if available. |
| Degradation of this compound. | Store samples and standards at low temperatures (-20°C or below) under an inert atmosphere. Prepare fresh working standards daily.[2] | |
| Leaks in the GC system. | Perform a leak check of the injector and all connections. | |
| Low or No Signal in GC-MS or HPLC | Incomplete derivatization. | For GC-MS, ensure derivatization is complete. For HPLC, confirm the derivatization reaction to attach a chromophore has worked. |
| Sample degradation. | Check the storage conditions and age of your samples and standards. This compound can degrade over time, even when stored at low temperatures.[2] | |
| Air leaks in the GC-MS system. | Check for and eliminate any air leaks, as they can significantly reduce sensitivity. | |
| Split Peaks in GC-MS | Improper injection technique. | Ensure a smooth and rapid injection. Use of an autosampler is recommended for better reproducibility. |
| Incompatible solvent and stationary phase. | Choose a solvent that is miscible with the stationary phase of the column. | |
| Sample condensation in the injector. | Lower the initial oven temperature to ensure proper focusing of the analytes on the column. |
Frequently Asked Questions (FAQs)
Q1: What makes this compound challenging to work with during sample preparation?
A1: this compound is a volatile organic compound (VOC), which means it readily evaporates at room temperature. This volatility can lead to significant sample loss and inaccurate quantification if not handled properly. Additionally, the aldehyde functional group in this compound is susceptible to oxidation, especially when exposed to air, and can also polymerize or react with impurities, further compromising sample integrity.
Q2: What are the best practices for storing this compound standards and samples?
A2: To minimize volatility and degradation, this compound standards and samples should be stored in tightly sealed vials with minimal headspace at low temperatures, preferably at -20°C or below. It is also recommended to store them under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Aliquoting samples and standards upon receipt can help to avoid repeated freeze-thaw cycles.
Q3: Should I derivatize this compound for analysis?
A3: Derivatization is highly recommended for both GC-MS and HPLC analysis of this compound. For GC-MS, derivatization increases the thermal stability and improves the chromatographic peak shape of this polar compound. For HPLC with UV detection, derivatization is necessary to introduce a chromophore, as this compound itself lacks a strong UV-absorbing group.
Q4: What are the most common derivatization reagents for this compound?
A4: For HPLC analysis, 2,4-dinitrophenylhydrazine (DNPH) is the most widely used reagent. It reacts with aldehydes to form stable hydrazones that can be detected by UV-Vis detectors. For GC-MS analysis, O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a common choice. It forms stable oxime derivatives that are thermally stable and provide good chromatographic performance.
Q5: How can I minimize the loss of this compound during sample extraction?
A5: To minimize this compound loss, it is crucial to work quickly and keep samples cool. Headspace solid-phase microextraction (HS-SPME) is a highly effective technique for extracting volatile compounds like this compound from various matrices as it is a solventless and often non-destructive method. When performing liquid-liquid extractions, use cold solvents and minimize agitation to reduce volatilization.
Data Presentation
Table 1: Comparison of Common Derivatization Reagents for this compound Analysis
| Reagent | Analytical Technique | Key Advantages | Potential Disadvantages |
| 2,4-Dinitrophenylhydrazine (DNPH) | HPLC-UV, LC-MS | Well-established method, cost-effective. | Can form E/Z isomers which may complicate quantification, potentially explosive when dry. |
| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | GC-MS, SPME-GC-MS | High sensitivity, thermally stable derivatives, avoids isomer formation for some carbonyls. | Higher cost compared to DNPH. |
| Dansylhydrazine | HPLC-Fluorescence, LC-MS | Fluorescent derivatives allow for highly sensitive detection. | Can be susceptible to quenching. |
Table 2: Typical Recovery Rates of Aldehydes using Headspace SPME-GC-MS from Food Matrices
| Aldehyde | Matrix | SPME Fiber | Recovery (%) | Reference |
| Hexanal | Mayonnaise-type soy dressing | PDMS/DVB | 97.7 | |
| Various Carbonyls | Beer | PDMS/DVB | 88-114 | |
| Hexanal, Heptanal | Human Blood | - | 89-95 | |
| Propanal, Pentanal, Hexanal, this compound, trans-2-nonenal | Cat Food | - | 88-109 |
Note: Recovery rates can vary significantly depending on the specific sample matrix, SPME fiber, and extraction conditions.
Experimental Protocols
Protocol 1: Analysis of this compound in Vegetable Oil by Headspace SPME-GC-MS
This protocol is adapted from methods for analyzing other volatile aldehydes in similar matrices.
1. Sample Preparation: 1.1. Weigh 5.0 g of the vegetable oil sample into a 20 mL headspace vial. 1.2. Add an appropriate internal standard (e.g., d-nonanal) for quantification. 1.3. Seal the vial immediately with a PTFE/silicone septum and an aluminum cap.
2. HS-SPME Procedure: 2.1. Place the vial in the autosampler of the GC-MS system. 2.2. Equilibrate the sample at 60°C for 15 minutes with agitation. 2.3. Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 60°C.
3. GC-MS Analysis: 3.1. Desorb the extracted analytes from the SPME fiber in the GC injector at 250°C for 5 minutes in splitless mode. 3.2. Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness). 3.3. Set the oven temperature program: initial temperature of 40°C for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes. 3.4. Use helium as the carrier gas at a constant flow rate of 1 mL/min. 3.5. Set the mass spectrometer to scan from m/z 35 to 350 or use selected ion monitoring (SIM) for target analytes for higher sensitivity.
Protocol 2: Analysis of this compound in an Aqueous Matrix by HPLC-UV after DNPH Derivatization
This protocol is based on EPA Method 8315A for the analysis of carbonyl compounds.
1. Derivatization: 1.1. To 100 mL of the aqueous sample, add 4 mL of citrate buffer to adjust the pH to 3.0 ± 0.1. 1.2. Add 6 mL of a DNPH reagent solution (e.g., 0.5 mg/mL in acetonitrile). 1.3. Seal the container and incubate at 40°C for 1 hour with occasional shaking.
2. Solid-Phase Extraction (SPE): 2.1. Condition a C18 SPE cartridge with 10 mL of acetonitrile followed by 10 mL of reagent water. 2.2. Load the derivatized sample onto the SPE cartridge at a flow rate of 5-10 mL/min. 2.3. Wash the cartridge with 10 mL of reagent water to remove interferences. 2.4. Dry the cartridge under vacuum for 10 minutes. 2.5. Elute the DNPH derivatives with 5 mL of acetonitrile. 2.6. Adjust the final volume to 5 mL with acetonitrile.
3. HPLC-UV Analysis: 3.1. Use a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm). 3.2. Set the UV detector to 360 nm. 3.3. Use a mobile phase gradient of acetonitrile and water. A typical gradient could be: 60% acetonitrile for 5 minutes, ramp to 100% acetonitrile over 15 minutes, and hold for 5 minutes. 3.4. Set the flow rate to 1.0 mL/min and the injection volume to 20 µL.
Mandatory Visualization
Caption: Workflow for this compound Analysis by HS-SPME-GC-MS.
Caption: Workflow for this compound Analysis by HPLC-UV with DNPH Derivatization.
References
calibration curve issues for octanal quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the quantification of octanal, particularly focusing on calibration curve issues.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Question 1: Why is my calibration curve for this compound not linear (e.g., R² value < 0.99)?
Answer:
Poor linearity in an this compound calibration curve is a common problem and can be attributed to several factors, particularly related to its volatile and reactive nature.[1][2]
Summary of Potential Causes and Solutions for Poor Linearity
| Potential Cause | Recommended Action |
| Inaccurate Standard Preparation | Prepare fresh calibration standards from a reliable stock solution. Use a calibrated positive displacement pipette due to this compound's volatility. Ensure standards are prepared in a solvent in which this compound is soluble, such as acetonitrile or methanol.[3] |
| Analyte Adsorption | At low concentrations, volatile compounds like this compound can adsorb to active sites in the GC inlet liner or on the column.[3] Use a deactivated liner and consider trimming the column. |
| Detector Saturation | At high concentrations, the detector signal may no longer be proportional to the analyte amount, causing the curve to flatten.[4] If detector saturation is suspected, reduce the concentration range of your standards or adjust the detector settings (e.g., lower the EM voltage in a mass spectrometer). |
| Inconsistent Injection Volume | Variations in injection volume can significantly impact linearity. Using an autosampler is highly recommended for precision. If using manual injection, ensure a consistent and rapid technique. An internal standard can help correct for injection variability. |
| Chemical Instability/Degradation | This compound, as an aldehyde, can be unstable and prone to oxidation, especially if exposed to air and light. Prepare standards fresh and store them in amber vials at a low temperature (e.g., 4°C). |
Question 2: My replicate injections show high variability (high %RSD). What can I do to improve reproducibility?
Answer:
Poor reproducibility is often linked to the volatility of this compound and variability in sample handling and introduction.
Troubleshooting High Relative Standard Deviation (%RSD)
| Potential Cause | Recommended Action |
| Sample Loss During Preparation | This compound is volatile and can be lost to the headspace of vials. Minimize the time sample vials are open. Use vials with PTFE-lined septa to prevent analyte loss. Adding an internal standard early in the sample preparation process can compensate for such losses. |
| Inconsistent Derivatization | If using a derivatization method (e.g., with DNPH), ensure the reaction conditions (reagent concentration, temperature, time) are precisely controlled for all standards and samples. Incomplete or variable derivatization will lead to inconsistent results. |
| GC Inlet Discrimination | The GC inlet temperature and injection speed can affect the vaporization of the sample, potentially leading to inconsistent transfer of this compound to the column. Optimize the inlet temperature and consider using a pulsed splitless or programmed temperature vaporization (PTV) inlet. |
| System Contamination/Carryover | Residual this compound from a high-concentration sample can carry over to subsequent injections. Run a solvent blank after high-concentration samples to check for carryover. If present, develop a more rigorous wash cycle for the autosampler syringe. |
Question 3: I'm having trouble detecting this compound at low concentrations. How can I improve the sensitivity of my method?
Answer:
Low sensitivity can be due to analyte loss, suboptimal instrument conditions, or the need for a more sensitive analytical technique.
Strategies to Enhance Sensitivity
| Strategy | Description |
| Use a More Sensitive Analytical Technique | Headspace analysis (HS-GC-MS) is highly effective for volatile compounds like this compound as it concentrates the analyte from the sample matrix into the gas phase, reducing matrix interference. |
| Derivatization | Derivatizing this compound with an agent like 2,4-dinitrophenylhydrazine (DNPH) creates a more stable, less volatile derivative with strong UV absorbance, making it suitable for HPLC-UV analysis with high sensitivity. |
| Optimize MS Parameters (for GC-MS) | Use Selected Ion Monitoring (SIM) mode instead of full scan mode. Monitoring a few characteristic ions of this compound increases the dwell time on those ions, significantly improving the signal-to-noise ratio. |
| Pre-concentration Techniques | For headspace analysis, techniques like solid-phase microextraction (SPME) or large volume headspace injection can be used to pre-concentrate volatile analytes before introduction into the GC-MS system. |
Question 4: My results are different when analyzing this compound in a complex matrix compared to a simple solvent. Could this be a matrix effect?
Answer:
Yes, this is a classic sign of matrix effects, which can either enhance or suppress the analytical signal.
Understanding and Mitigating Matrix Effects
| Type of Matrix Effect | Cause in GC-MS | Mitigation Strategy |
| Signal Enhancement | This is the most common matrix effect in GC-MS. Non-volatile components from the matrix can accumulate in the GC inlet, masking active sites where analytes might otherwise adsorb or degrade. This "analyte protectant" effect leads to more efficient transfer of the analyte to the column and a higher signal. | Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is free of the analyte. This ensures that standards and samples experience the same matrix effects. |
| Signal Suppression | Though less common in GC-MS, it can occur if matrix components co-elute with the analyte and compete for ionization in the MS source. | Use of an Internal Standard: The ideal solution is to use a stable isotope-labeled internal standard (e.g., this compound-d16). This standard behaves almost identically to the native analyte throughout sample preparation and analysis, effectively correcting for matrix effects. If an isotopically labeled standard is not available, a structurally similar compound that is not present in the sample can be used. |
| Sample Cleanup | A robust sample preparation procedure (e.g., solid-phase extraction) can remove many of the interfering matrix components before analysis. |
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound to consider during analysis?
This compound is a volatile aldehyde with a relatively low boiling point (171°C) and is sensitive to air and light, which can cause it to oxidize to octanoic acid. Its volatility makes it suitable for headspace GC-MS analysis. It is sparingly soluble in water but soluble in organic solvents like alcohol and mineral oil. These properties necessitate careful handling, fresh standard preparation, and often the use of sealed vials to prevent evaporative losses.
Q2: How do I choose a suitable internal standard (IS) for this compound quantification?
An ideal internal standard should be chemically similar to the analyte but not present in the samples. For GC-MS analysis, a stable isotope-labeled version of the analyte (e.g., deuterated this compound) is the best choice because it has nearly identical chemical and physical properties. If an isotopically labeled standard is unavailable, a homologous aldehyde (e.g., nonanal or heptanal) or another volatile compound with a similar retention time that does not co-elute with other sample components can be used. The IS should be added to all samples and standards at the same concentration and as early as possible in the sample preparation workflow.
Q3: What are the most common analytical techniques for this compound quantification?
The two most common techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV).
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Headspace GC-MS (HS-GC-MS): This is an excellent method for volatile compounds like this compound in complex matrices. The sample is heated in a sealed vial, and the vapor (headspace) containing the volatile analytes is injected into the GC-MS system. This technique minimizes matrix interference and requires minimal sample cleanup.
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HPLC-UV with Derivatization: Because this compound lacks a strong chromophore for UV detection, it is often derivatized with 2,4-dinitrophenylhydrazine (DNPH). The resulting DNPH-hydrazone derivative is stable, less volatile, and absorbs strongly in the UV region (around 360 nm), allowing for sensitive quantification.
Q4: What is derivatization, and why is it necessary for analyzing this compound by HPLC?
Derivatization is a chemical reaction used to convert an analyte into a different compound (a derivative) with properties that are more suitable for a particular analytical method. For this compound, which has poor UV absorbance, derivatization with DNPH is performed to attach a molecule that is easily detectable by a UV detector. This reaction forms a stable hydrazone derivative that significantly enhances detection sensitivity in HPLC-UV analysis.
Experimental Protocols
Protocol 1: Preparation of this compound Standard Solutions
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Prepare a Primary Stock Solution (e.g., 1000 µg/mL):
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Allow a sealed vial of high-purity this compound (>99%) to equilibrate to room temperature.
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In a fume hood, accurately weigh approximately 10 mg of this compound into a 10 mL Class A volumetric flask.
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Record the exact weight.
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Dilute to the mark with a suitable solvent (e.g., methanol or acetonitrile).
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Stopper the flask and mix thoroughly by inverting several times.
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Transfer to an amber glass vial with a PTFE-lined cap and store at 4°C. This solution should be prepared fresh weekly.
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Prepare a Working Stock Solution (e.g., 100 µg/mL):
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Pipette 1.0 mL of the primary stock solution into a 10 mL Class A volumetric flask.
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Dilute to the mark with the same solvent.
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Mix thoroughly and store under the same conditions as the primary stock.
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Prepare Calibration Standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL):
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Perform serial dilutions from the working stock solution to create a series of calibration standards covering the desired concentration range.
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If using an internal standard (IS), add a constant amount of the IS stock solution to each calibration standard and sample.
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These standards should be prepared fresh daily.
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Protocol 2: Headspace GC-MS Analysis
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Sample Preparation:
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Accurately weigh or pipette a defined amount of your sample (e.g., 1 g of solid or 1 mL of liquid) into a headspace vial (e.g., 20 mL).
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If using an internal standard, add the IS solution at this point.
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Immediately seal the vial with a magnetic crimp cap containing a PTFE-lined septum.
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Incubation and Injection:
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Place the vial in the headspace autosampler tray.
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Set the incubation temperature and time (e.g., 80°C for 15 minutes) to allow volatile compounds to partition into the headspace.
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The autosampler will then automatically inject a specific volume of the headspace (e.g., 1 mL) into the GC inlet.
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GC-MS Conditions (Example):
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Inlet: Splitless mode, 250°C.
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Column: DB-5ms (or similar), 30 m x 0.25 mm ID x 0.25 µm film thickness.
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Oven Program: 40°C (hold 2 min), ramp to 200°C at 10°C/min, hold 5 min.
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MS Transfer Line: 280°C.
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Ion Source: 230°C.
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Acquisition Mode: Scan or SIM (for higher sensitivity). For this compound, quantifier ions could be m/z 41, 44, or 57.
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Protocol 3: DNPH Derivatization for HPLC-UV Analysis
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Derivatizing Reagent: Prepare a solution of 2,4-dinitrophenylhydrazine (DNPH) in acetonitrile acidified with a small amount of strong acid (e.g., phosphoric acid). Caution: DNPH is potentially explosive when dry and should be handled with care.
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Derivatization Procedure:
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To 1 mL of your sample or standard in a glass vial, add an excess of the DNPH reagent (e.g., 1 mL).
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Cap the vial and vortex briefly.
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Allow the reaction to proceed at a controlled temperature (e.g., 40°C) for a specified time (e.g., 1 hour).
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After the reaction is complete, the sample is ready for HPLC analysis.
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HPLC-UV Conditions (Example):
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile and water.
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Flow Rate: 1.0 mL/min.
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Detection: UV detector set to 360 nm.
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Injection Volume: 10 µL.
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Visualizations
Caption: Troubleshooting workflow for calibration curve issues.
References
Technical Support Center: Troubleshooting Poor Reproducibility in Octanal Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues leading to poor reproducibility in experiments involving octanal. By addressing potential sources of variability, this guide aims to enhance the reliability and accuracy of your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.
Sample Integrity and Storage
Question 1: I am observing a gradual decrease in the efficacy of my this compound stock solution over time. What could be the cause?
Answer: This is a common issue and is likely due to the chemical instability of this compound. Aldehydes are prone to degradation via several pathways. The primary concern is oxidation, where this compound reacts with atmospheric oxygen to form the corresponding carboxylic acid, octanoic acid. This can be exacerbated by exposure to light and elevated temperatures. Additionally, this compound can undergo polymerization, forming larger, less active molecules.
Troubleshooting Steps:
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Verify Storage Conditions: Ensure your this compound is stored at or below -20°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen.[1]
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Protect from Light: Store this compound in an amber vial or a container wrapped in aluminum foil to prevent photodegradation.
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Aliquot Upon Receipt: To avoid repeated freeze-thaw cycles that can introduce moisture and accelerate degradation, aliquot your this compound into smaller, single-use volumes upon arrival.
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Purity Check: Before each experiment, consider running a quick purity check of your stock solution using techniques like GC-MS to confirm its integrity.
Question 2: My experimental results are inconsistent, and I suspect contamination of my this compound solutions. What are potential sources of contamination?
Answer: Contamination can significantly impact the reproducibility of your experiments. For this compound, a volatile organic compound (VOC), contamination can arise from several sources.
Troubleshooting Steps:
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Solvent Purity: Ensure that the solvents used to prepare your this compound solutions are of high purity and are free from peroxides and other oxidizing agents.
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Clean Glassware: Use scrupulously clean glassware, as residual acids, bases, or metal ions can catalyze the degradation of this compound.
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Environmental VOCs: Be aware of the potential for environmental contamination, especially in laboratories where other volatile aldehydes are used. The air in clinical or laboratory environments can contain variable background levels of VOCs, including this compound.[2]
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Proper Handling: Use clean pipettes and other equipment to avoid cross-contamination from other reagents in the lab.
Experimental & Analytical Variability
Question 3: I am seeing unexpected peaks in my GC-MS analysis of this compound-treated samples. What could these be?
Answer: Unexpected peaks are often indicative of this compound degradation. Common degradation products include:
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Octanoic Acid: Formed through the oxidation of the aldehyde group.
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(E)-oct-2-enal: This α,β-unsaturated aldehyde can be formed through dehydration of 3-hydroxythis compound, a potential intermediate in some reactions.
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Aldol Condensation Products: Under certain conditions (e.g., basic pH), this compound can undergo self-condensation reactions.
Troubleshooting Steps:
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Optimize GC-MS Parameters: High injection port temperatures can cause thermal degradation of this compound. Try lowering the injector temperature.
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Derivatization: For more robust analysis, consider derivatizing the aldehyde group to a more stable functional group before GC-MS analysis.
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Sample pH: Ensure the pH of your sample is neutral, as both acidic and basic conditions can catalyze degradation reactions.[1]
Question 4: I am conducting cell-based assays with this compound, and my results for cell viability are highly variable between experiments.
Answer: In addition to the stability issues of this compound itself, variability in cell-based assays can be due to several factors related to the experimental protocol.
Troubleshooting Steps:
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Freshly Prepare Solutions: Always prepare fresh dilutions of this compound in your cell culture medium immediately before each experiment. Due to its poor water solubility, ensure it is fully dissolved, potentially using a low concentration of a suitable solvent like DMSO.
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Solvent Control: Always include a vehicle control (cell culture medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO) to account for any effects of the solvent on cell viability.
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Consistent Cell Seeding: Ensure that you are seeding the same number of viable cells in each well for every experiment. Inconsistent cell density will lead to variability in the results.
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Incubation Time: Use a consistent incubation time for all experiments, as the effects of this compound may be time-dependent.
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Assay Interference: Be aware that this compound, as a reactive aldehyde, could potentially interfere with certain viability assays (e.g., those based on reducing potential like MTT). Consider using a secondary assay based on a different principle (e.g., membrane integrity like trypan blue exclusion) to confirm your results.
Quantitative Data Summary
The following tables provide a summary of key quantitative data for this compound to aid in experimental design and troubleshooting.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₆O | --INVALID-LINK-- |
| Molecular Weight | 128.21 g/mol | --INVALID-LINK-- |
| Appearance | Colorless liquid | --INVALID-LINK-- |
| Odor | Strong, fruity, citrus-like | --INVALID-LINK-- |
| Boiling Point | 171 °C | --INVALID-LINK-- |
| Melting Point | 12-15 °C | --INVALID-LINK-- |
| Density | 0.821 g/cm³ at 20 °C | --INVALID-LINK-- |
| Flash Point | 51 °C | --INVALID-LINK-- |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | 560 mg/L at 25 °C (Slightly soluble) | --INVALID-LINK-- |
| Ethanol | Soluble (1 mL in 2 mL of 70% ethanol) | --INVALID-LINK-- |
| Propylene Glycol | Soluble | --INVALID-LINK-- |
| Glycerol | Insoluble | --INVALID-LINK-- |
| Fixed Oils | Soluble | --INVALID-LINK-- |
Table 3: Illustrative Impact of Temperature and pH on Aldehyde Stability (General Trends)
| Condition | Expected Impact on Stability | Rationale |
| Increasing Temperature | Decreased Stability (Increased Degradation Rate) | Higher temperatures provide the activation energy for degradation reactions like oxidation. Degradation of organic compounds often follows first-order kinetics, with the rate constant increasing with temperature as described by the Arrhenius equation. |
| Acidic pH (< 6) | Moderately Decreased Stability | Acidic conditions can catalyze aldol condensation reactions and other degradation pathways. |
| Neutral pH (6-8) | Optimal Stability | This compound is generally most stable in a neutral pH range. |
| Basic pH (> 8) | Significantly Decreased Stability | Basic conditions strongly promote aldol condensation and other degradation reactions. |
Detailed Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
Objective: To prepare a sterile, high-concentration stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound (high purity)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, conical tubes (1.5 mL or 15 mL)
-
Sterile syringe filter (0.22 µm)
-
Pipettes and sterile tips
-
Vortex mixer
-
Water bath at 37°C (optional)
Procedure:
-
In a sterile biological safety cabinet, weigh the desired amount of this compound into a sterile conical tube.
-
Add the appropriate volume of cell culture grade DMSO to achieve the desired stock concentration (e.g., 100 mM).
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months, protected from light.
Protocol 2: GC-MS Analysis of this compound
Objective: To identify and quantify this compound in a sample using Gas Chromatography-Mass Spectrometry.
Materials:
-
Sample containing this compound
-
Internal standard (e.g., dodecane)
-
Organic solvent (e.g., hexane or dichloromethane), high purity
-
Anhydrous sodium sulfate
-
GC vials with PTFE-lined septa
-
GC-MS instrument with a suitable capillary column (e.g., SLB™-5ms or equivalent)
Procedure:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 10 mL of a liquid sample, add 5 mL of an appropriate organic solvent (e.g., dichloromethane).
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully collect the organic layer.
-
Dry the organic extract over anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
Add a known concentration of an internal standard.
-
-
GC-MS Parameters (Example):
-
Column: SLB™-5ms capillary column (30 m x 0.25 mm I.D. x 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C (may need optimization to prevent thermal degradation).
-
Injection Mode: Splitless (1 µL injection volume).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 180°C at 10°C/min.
-
Ramp to 280°C at 20°C/min, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500. For higher sensitivity, Selected Ion Monitoring (SIM) can be used.
-
Visualizations
Diagram 1: Troubleshooting Workflow for Poor Reproducibility
Caption: A logical workflow for diagnosing sources of poor reproducibility.
Diagram 2: Chemical Degradation Pathways of this compound
Caption: Common chemical reactions that lead to the degradation of this compound.
Diagram 3: General Experimental Workflow for In Vitro this compound Studies
Caption: A standardized workflow to minimize variability in cell-based this compound experiments.
References
Technical Support Center: The Impact of pH on Octanal Stability and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center dedicated to understanding and troubleshooting the impact of pH on the stability and reactivity of octanal. This resource provides in-depth information in a question-and-answer format to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound, and how are they influenced by pH?
A1: this compound primarily degrades through two main pathways that are significantly influenced by pH: aldol condensation and oxidation.
-
Aldol Condensation: This reaction can be catalyzed by both acidic and basic conditions.[1][2] Under basic conditions, an enolate is formed which then acts as a nucleophile.[2] In acidic conditions, the carbonyl group is protonated, making it more susceptible to nucleophilic attack.[1] This self-condensation of this compound leads to the formation of larger molecules, specifically α,β-unsaturated aldehydes, which can alter the properties of your formulation.[1]
-
Oxidation: this compound can be oxidized to octanoic acid. This process can occur under acidic, neutral, or alkaline conditions, often facilitated by the presence of oxygen. The rate of oxidation can be pH-dependent, with some studies on similar aldehydes showing increased degradation at higher pH levels.
Q2: In which pH range is this compound most stable?
Q3: What are the expected degradation products of this compound at acidic versus alkaline pH?
A3: The degradation products of this compound vary depending on the pH of the environment.
-
Acidic Conditions (e.g., pH < 4): Under acidic conditions, the primary degradation pathway is acid-catalyzed aldol condensation. This results in the formation of 2-hexyl-3-hydroxy-decanal, which can then dehydrate to form 2-hexyl-2-decenal.
-
Alkaline Conditions (e.g., pH > 8): In alkaline conditions, base-catalyzed aldol condensation is the predominant degradation route, leading to the same aldol adducts as in acidic conditions. Additionally, at very high pH, the Cannizzaro reaction, a disproportionation reaction, could potentially occur, yielding octanol and octanoate, although this is more typical for aldehydes lacking alpha-hydrogens. Oxidation to octanoic acid can also be more pronounced under alkaline conditions.
Q4: How can I monitor the stability of this compound in my formulation as a function of pH?
A4: The stability of this compound can be monitored using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).
-
HPLC: A stability-indicating HPLC method can be developed to separate and quantify the remaining this compound from its degradation products over time.
-
GC-MS: This technique is highly effective for identifying and quantifying volatile compounds like this compound and its degradation products. Derivatization may be necessary to improve the volatility and thermal stability of some degradation products.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Loss of this compound concentration over time in formulation. | Degradation due to inappropriate pH. | - Determine the pH of your formulation.- Adjust the pH to a neutral or slightly acidic range (pH 4-7) using appropriate buffers.- Conduct a pH stability study to identify the optimal pH for your specific formulation. |
| Appearance of new, unexpected peaks in HPLC or GC-MS chromatograms. | Formation of degradation products (aldol adducts, octanoic acid). | - Identify the new peaks by comparing their retention times and mass spectra to known standards of potential degradation products.- Characterize the degradation pathway by analyzing samples at different pH values and time points. |
| Changes in the physical properties of the formulation (e.g., color, viscosity, odor). | Chemical reactions involving this compound, such as aldol condensation or oxidation. | - Correlate the physical changes with the chemical degradation profile obtained from analytical methods.- Consider the addition of antioxidants if oxidation is the primary issue.- Adjust the pH to minimize aldol condensation. |
| Inconsistent results in this compound quantification. | Sample instability during analysis or storage. | - Ensure samples are stored at low temperatures (e.g., ≤ -20°C) and protected from light.- Prepare samples fresh before analysis whenever possible.- Use a cooled autosampler for HPLC or GC analysis to minimize degradation during the analytical run. |
Quantitative Data Summary
While specific rate constants for this compound degradation across a wide pH range are not extensively documented in a single source, the following table summarizes the expected trends based on general chemical principles and studies on similar aldehydes.
| pH Range | Primary Degradation Pathway | Relative Degradation Rate | Key Degradation Products |
| < 4 (Acidic) | Acid-catalyzed aldol condensation | Moderate to High | 2-hexyl-3-hydroxy-decanal, 2-hexyl-2-decenal |
| 4 - 8 (Neutral) | Slow oxidation | Low | Octanoic acid (minor) |
| > 8 (Alkaline) | Base-catalyzed aldol condensation, Oxidation | High to Very High | 2-hexyl-3-hydroxy-decanal, 2-hexyl-2-decenal, Octanoic acid |
Experimental Protocols
Protocol 1: pH Stability Study of this compound using HPLC
This protocol outlines a general procedure for assessing the stability of this compound at different pH values.
1. Materials:
-
This compound standard
-
HPLC-grade acetonitrile and water
-
Buffers of various pH values (e.g., phosphate, citrate, borate)
-
Acids (e.g., HCl) and bases (e.g., NaOH) for pH adjustment
-
HPLC system with a C18 column and UV detector
2. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a known concentration (e.g., 1 mg/mL).
-
Preparation of Test Solutions: In separate vials, add a small aliquot of the this compound stock solution to a series of buffers at different pH values (e.g., pH 3, 5, 7, 9, 11) to achieve a final desired concentration (e.g., 100 µg/mL).
-
Initial Analysis (T=0): Immediately after preparation, inject an aliquot of each test solution into the HPLC system to determine the initial concentration of this compound.
-
Incubation: Store the vials at a controlled temperature (e.g., 25°C or 40°C) and protect them from light.
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 3, 7, 14, and 28 days), withdraw an aliquot from each vial and analyze it by HPLC.
-
Data Analysis: Plot the concentration of this compound versus time for each pH. Determine the degradation rate constant (k) and half-life (t½) at each pH by fitting the data to an appropriate kinetic model (e.g., first-order kinetics).
Protocol 2: Identification of this compound Degradation Products by GC-MS
This protocol provides a general method for identifying the products of this compound degradation.
1. Materials:
-
Degraded this compound samples from the pH stability study
-
Extraction solvent (e.g., dichloromethane, hexane)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
GC-MS system with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)
2. Procedure:
-
Sample Extraction: For aqueous samples, perform a liquid-liquid extraction by adding an appropriate organic solvent. Vortex the mixture and separate the organic layer.
-
Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate. If necessary, concentrate the sample under a gentle stream of nitrogen.
-
GC-MS Analysis: Inject an aliquot of the prepared sample into the GC-MS system.
-
Data Analysis: Identify the degradation products by comparing their mass spectra with a library of known compounds (e.g., NIST library) and by interpreting the fragmentation patterns.
Visualizations
References
Technical Support Center: Optimizing Octanal Derivatization Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize derivatization reactions for octanal analysis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing low or no yield of my derivatized this compound. What are the potential causes and solutions?
A1: Low derivatization yield is a common issue that can stem from several factors. Here's a systematic approach to troubleshooting:
-
Reagent Quality and Concentration:
-
Problem: The derivatization reagent may have degraded due to improper storage or handling, or the concentration may be insufficient to drive the reaction to completion.[1]
-
Solution: Always use fresh reagent solutions.[1] Store stock reagents according to the manufacturer's instructions, typically in a desiccator and protected from light.[1] Increase the molar ratio of the derivatizing reagent to the analyte; a 2 to 10-fold excess is a good starting point, but this may require optimization.[1]
-
-
Reaction Conditions:
-
Problem: The reaction time or temperature may be insufficient for complete derivatization. Conversely, excessive heat can lead to the degradation of the analyte or the formed derivative.[1]
-
Solution: Optimize the reaction time and temperature based on established protocols for the specific reagent. For instance, PFBHA derivatization is often performed at 60-80°C for 30-60 minutes.
-
-
Sample Matrix Effects:
-
Problem: Components in the sample matrix can interfere with the reaction or compete for the derivatizing reagent.
-
Solution: Implement a sample cleanup step prior to derivatization, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
-
-
Solvent and pH:
-
Problem: The choice of solvent is crucial for dissolving both the analyte and the reagent. For some reactions, the pH can significantly impact the reactivity of the functional groups.
-
Solution: Ensure that both this compound and the derivatization reagent are soluble in the chosen solvent. If applicable, optimize the pH of the reaction mixture.
-
Q2: I'm seeing multiple peaks for my derivatized this compound in the chromatogram. Why is this happening?
A2: The presence of multiple peaks can be attributed to the formation of stereoisomers (syn/anti or E/Z isomers) of the oxime or hydrazone derivatives. This is a known phenomenon for reagents like PFBHA and DNPH.
-
Solution: While often unavoidable, chromatographic conditions can sometimes be optimized to improve the resolution of these isomers. It is important to be consistent in quantification, either by summing the peak areas of the isomers or by using the area of the major isomer.
Q3: My results are not reproducible. What factors should I investigate?
A3: Poor reproducibility in derivatization reactions is a frequent challenge. Key areas to examine include:
-
Inconsistent Reaction Conditions: Ensure precise control over reaction time, temperature, and reagent concentrations.
-
Reagent Stability: Prepare fresh derivatization reagent for each batch of samples to avoid variability due to degradation.
-
Sample Handling: Inconsistent sample preparation and cleanup can introduce variability. Standardize all steps of your workflow.
-
Matrix Effects: Variations in the sample matrix between different samples can affect the derivatization efficiency.
Q4: How can I remove excess derivatization reagent after the reaction?
A4: Excess reagent can interfere with chromatographic analysis.
-
Solution: A common method is to use a liquid-liquid extraction to partition the more nonpolar unreacted reagent into an organic phase, leaving the derivatized analyte in the aqueous phase (or vice-versa depending on the specific derivative's polarity). Alternatively, a solid-phase extraction (SPE) cleanup step can be employed.
Quantitative Data Summary
The following tables summarize key quantitative parameters for common this compound derivatization methods.
Table 1: Comparison of Derivatization Reagents and Analytical Techniques
| Derivatization Reagent | Analytical Technique | Typical Application | Advantages | Disadvantages |
| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | GC-MS, GC-ECD | Volatile aldehydes in various matrices (air, water, biological fluids) | High sensitivity, forms stable derivatives, avoids high temperatures that can cause degradation | Can form syn/anti isomers leading to multiple peaks |
| 2,4-Dinitrophenylhydrazine (DNPH) | HPLC-UV | Carbonyl compounds in air and water samples | Robust, simple, forms colored derivatives suitable for UV detection | Derivatives can be thermally unstable, potential for multiple isomers |
| Girard's Reagent T (GirT) | LC-MS/MS | Carbonyl compounds in biological extracts | Improves ionization for mass spectrometry | Reaction times can be long (1-12 hours) |
Table 2: Optimized Reaction Parameters for PFBHA Derivatization of Aldehydes
| Parameter | Condition | Reference |
| PFBHA Concentration | 1-5 mg/mL in solvent | |
| Incubation Temperature | 60-80°C | |
| Incubation Time | 30-60 minutes | |
| Solvent | Hexane, Isooctane |
Experimental Protocols
Protocol 1: PFBHA Derivatization of this compound for GC-MS Analysis
This protocol is adapted from general procedures for aldehyde derivatization.
Materials:
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Solvent (e.g., Hexane or Isooctane, GC grade)
-
This compound standard solution
-
Sample containing this compound
-
Vials with PTFE-lined septa
-
Heating block or water bath
-
GC-MS system
Procedure:
-
Preparation of PFBHA Reagent: Prepare a 1-5 mg/mL solution of PFBHA in the chosen solvent (e.g., hexane).
-
Derivatization Reaction:
-
Place a known volume of the sample or this compound standard into a vial.
-
Add an excess of the PFBHA reagent solution to the vial.
-
-
Incubation:
-
Seal the vial tightly.
-
Heat the mixture at 60-80°C for 30-60 minutes to ensure the reaction goes to completion.
-
-
Extraction (if the sample is aqueous):
-
After cooling to room temperature, the PFBHA-oxime derivatives may be extracted into an organic solvent.
-
-
Analysis:
-
Inject an aliquot of the organic phase into the GC-MS system.
-
Visualizations
Caption: Workflow for this compound derivatization using PFBHA.
Caption: A logical guide to troubleshooting low derivatization yield.
References
selection of internal standards for octanal analysis
This technical support center provides guidance on the selection and use of internal standards for the quantitative analysis of octanal, primarily by gas chromatography-mass spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: What is an internal standard and why is it crucial for accurate this compound analysis?
An internal standard (IS) is a known amount of a compound added to a sample before analysis.[1] It is a powerful tool for improving the precision and accuracy of quantitative analysis by correcting for variations that can occur during sample preparation, injection, and instrument response.[1] For volatile and potentially reactive compounds like this compound, an internal standard is essential to compensate for analyte loss during sample handling and to mitigate matrix effects.[2]
Q2: What are the key criteria for selecting a suitable internal standard for this compound analysis?
The ideal internal standard for this compound analysis should:
-
Be chemically similar to this compound to ensure comparable behavior during extraction and analysis.[1]
-
Not be naturally present in the sample matrix.[2]
-
Be well-resolved chromatographically from this compound and other sample components.
-
Be commercially available in high purity.
-
Exhibit a similar response to the detector as this compound.
Q3: What are the most common types of internal standards used for this compound analysis?
The most common and effective internal standards for this compound analysis fall into two main categories:
-
Deuterated Analogs: Isotopically labeled internal standards, such as this compound-d16, are considered the gold standard for mass spectrometry-based quantification. They have nearly identical chemical and physical properties to this compound, ensuring they co-elute and experience the same matrix effects, which leads to highly accurate and precise results.
-
Structural Analogs: These are compounds that are structurally similar to this compound but can be distinguished by the analytical instrument. Common examples include:
-
Nonanal: A nine-carbon aldehyde that is structurally very similar to this compound.
-
2-Octanol: An eight-carbon alcohol that shares a similar carbon chain length with this compound.
-
Q4: Is derivatization necessary for this compound analysis?
While not always mandatory, derivatization of aldehydes like this compound is a common and often recommended step, especially for trace-level analysis. Derivatization with reagents such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) converts aldehydes into more stable and less volatile derivatives. This can improve chromatographic peak shape, enhance sensitivity, and reduce the risk of analyte degradation.
Troubleshooting Guide
Issue 1: Poor reproducibility of internal standard peak area.
-
Possible Cause: Inconsistent addition of the internal standard to samples and standards.
-
Solution: Ensure precise and consistent volumetric addition of the internal standard solution to all samples, calibration standards, and quality controls. Use calibrated micropipettes and add the internal standard at an early stage of the sample preparation process to account for variations in extraction efficiency.
Issue 2: Co-elution of the internal standard with this compound or other matrix components.
-
Possible Cause: The chromatographic method is not optimized for the selected internal standard and sample matrix.
-
Solution: Adjust the GC oven temperature program (e.g., ramp rate, hold times) to improve separation. If co-elution persists, consider using a different GC column with a different stationary phase polarity.
Issue 3: Low or no signal from the internal standard.
-
Possible Cause 1: Degradation of the internal standard.
-
Solution 1: Aldehyde and alcohol standards can degrade over time. Store stock solutions at low temperatures (e.g., -20°C) and prepare fresh working solutions regularly.
-
Possible Cause 2: The internal standard is not being efficiently extracted from the sample matrix.
-
Solution 2: Re-evaluate the sample preparation method. The chosen extraction solvent and technique should be suitable for both this compound and the internal standard.
Issue 4: The internal standard peak area is not consistent across the calibration curve.
-
Possible Cause: Matrix effects may be impacting the ionization of the internal standard differently at varying analyte concentrations. This is more common with structural analog internal standards than with deuterated analogs.
-
Solution: The use of a deuterated internal standard (e.g., this compound-d16) is the most effective way to mitigate this issue, as it will be affected by the matrix in the same way as the analyte. If a deuterated standard is not available, ensure the concentration of the internal standard is appropriate and that the calibration range is within the linear response range of the detector for both the analyte and the internal standard.
Data Presentation: Comparison of Potential Internal Standards for this compound
The following table summarizes the characteristics and reported performance of common internal standards for aldehyde analysis. While direct comparative data for this compound is limited, the performance of nonanal-d18 for nonanal analysis provides a strong indication of the expected performance for a deuterated this compound standard.
| Internal Standard | Type | Key Advantages | Potential Disadvantages | Representative Performance (for similar aldehydes) |
| This compound-d16 | Deuterated Analog | - Co-elutes with this compound, providing the best correction for matrix effects and extraction variability.- Considered the "gold standard" for mass spectrometry. | - Higher cost compared to non-deuterated standards. | Linearity (r²): >0.99Recovery: 95-105%Precision (RSD): <5% |
| Nonanal | Structural Analog | - Structurally very similar to this compound, leading to similar chromatographic behavior.- Readily available and cost-effective. | - May not perfectly co-elute with this compound.- Susceptible to different matrix effects than this compound. | Linearity (r²): >0.99Recovery: 85-115%Precision (RSD): <15% |
| 2-Octanol | Structural Analog | - Similar carbon chain length to this compound.- Less likely to be present in biological samples compared to other aldehydes.- Cost-effective. | - Different functional group (alcohol vs. aldehyde) can lead to differences in extraction efficiency and detector response.- May have a significantly different retention time than this compound. | Linearity (r²): >0.98Recovery: 80-120%Precision (RSD): <20% |
Experimental Protocols
Detailed Methodology for this compound Analysis using GC-MS with an Internal Standard
This protocol describes the quantification of this compound in a liquid sample (e.g., biological fluid, beverage) using a deuterated internal standard and PFBHA derivatization.
1. Materials and Reagents:
-
This compound analytical standard
-
This compound-d16 (internal standard)
-
O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Hexane (GC grade)
-
Methanol (HPLC grade)
-
Anhydrous sodium sulfate
-
Deionized water
-
GC vials with inserts
2. Preparation of Solutions:
-
This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.
-
Internal Standard Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound-d16 and dissolve in 10 mL of methanol.
-
PFBHA Derivatizing Reagent (10 mg/mL): Dissolve 100 mg of PFBHA in 10 mL of deionized water. Prepare fresh daily.
-
Working Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the this compound stock solution into a blank matrix (a sample of the same type as the unknowns that is known to not contain this compound).
3. Sample Preparation and Derivatization:
-
To a 1.5 mL glass vial, add 500 µL of the sample, calibration standard, or quality control.
-
Add 10 µL of the internal standard stock solution (100 µg/mL) to each vial.
-
Add 100 µL of the PFBHA derivatizing reagent (10 mg/mL).
-
Cap the vials and vortex for 1 minute.
-
Incubate the vials at 60°C for 30 minutes in a heating block.
-
Cool the vials to room temperature.
-
Add 500 µL of hexane and vortex vigorously for 2 minutes to extract the derivatized this compound.
-
Centrifuge at 2000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer (hexane) to a clean vial containing a small amount of anhydrous sodium sulfate.
-
Transfer the dried extract to a GC vial with an insert for analysis.
4. GC-MS Parameters:
-
GC System: Agilent 7890B GC or equivalent
-
MS System: Agilent 5977A MSD or equivalent
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp 1: 10°C/min to 150°C
-
Ramp 2: 20°C/min to 280°C, hold for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
MS Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
This compound-PFBHA derivative: Monitor characteristic ions (e.g., m/z 181, and the molecular ion).
-
This compound-d16-PFBHA derivative: Monitor the corresponding mass-shifted ions.
-
5. Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of the this compound derivative to the peak area of the internal standard derivative against the concentration of the calibration standards.
-
Determine the concentration of this compound in the unknown samples by calculating the peak area ratio and interpolating from the calibration curve.
Mandatory Visualization
Caption: Decision workflow for selecting an internal standard for this compound analysis.
Caption: Experimental workflow for the quantification of this compound using GC-MS.
References
Validation & Comparative
Validating Octanal as a Lung Cancer Biomarker: A Comparative Guide
Introduction
The quest for non-invasive, reliable biomarkers for the early detection of lung cancer is a paramount goal in oncology research. Among the promising candidates, volatile organic compounds (VOCs) in exhaled breath have garnered significant attention. This guide provides a comparative analysis of octanal as a potential lung cancer biomarker, evaluating its performance against other VOCs and outlining the experimental methodologies for its detection. The information presented here is intended for researchers, scientists, and drug development professionals engaged in the field of cancer diagnostics.
Performance of this compound as a Lung Cancer Biomarker: A Comparative Analysis
Several studies have identified elevated levels of this compound in the exhaled breath of lung cancer patients compared to healthy individuals.[1][2] Aldehydes, including this compound, are products of oxidative stress and lipid peroxidation, processes that are often upregulated in cancerous tissues.[3] While this compound shows promise, it is often part of a larger biosignature of VOCs that collectively provide a more robust diagnostic accuracy.
A combination of eight VOCs, including hexanal, heptanal, this compound, benzaldehyde, undecane, phenylacetaldehyde, decanal, and benzoic acid, demonstrated a sensitivity of 82% and a specificity of 76% in discriminating lung cancer patients from controls.[4] Another study found that a panel of four VOCs could distinguish lung cancer patients with a sensitivity of 89.9% and a specificity of 81.3%.[5] These findings suggest that while individual VOCs like this compound are indicative of lung cancer, a multi-marker panel approach is likely to yield higher diagnostic accuracy.
The following table summarizes the performance of this compound and other key VOCs as lung cancer biomarkers based on available literature.
| Biomarker(s) | Patient Cohort | Control Cohort | Key Findings | Sensitivity | Specificity | Reference |
| This compound, Pentanal, Hexanal, Nonanal | Lung Cancer | Healthy Controls | Concentrations significantly higher in lung cancer patients. | - | - | |
| 1-Butanol, 3-hydroxy-2-butanone | Non-small cell lung cancer (NSCLC) | Healthy Controls | Significantly higher concentrations in NSCLC patients. | - | - | |
| 2-Butanone | Lung Cancer | Healthy Controls | Elevated concentrations found in both early and advanced stage lung cancer. | 86% (as a single feature) | - | |
| Acetoin | Stage 1 Lung Cancer | Matched Controls | Significantly associated with Stage 1 Lung Cancer. | 64.9% | 58.3% | |
| Panel of 8 VOCs (including this compound) | Lung Cancer | Non-lung cancer controls | Combination of 8 VOCs showed good discriminatory power. | 82% | 76% | |
| Panel of 4 VOCs | Lung Cancer | Healthy Controls | A signature of 4 VOCs identified lung cancer. | 89.9% | 81.3% |
Experimental Protocols
Accurate and reproducible detection of VOCs in exhaled breath requires standardized experimental protocols. The following sections detail the common methodologies for breath sample collection, pre-concentration, and analysis.
Breath Sample Collection
A standardized protocol for breath sample collection is crucial to minimize environmental contamination and ensure sample integrity.
-
Patient Preparation: Subjects should ideally fast for a minimum of 8 hours prior to breath collection to reduce the influence of food-derived VOCs.
-
Environmental Control: Breath collection should be performed in a controlled environment with low background levels of VOCs. A separate, well-ventilated room is recommended.
-
Sample Collection Device: Exhaled breath is typically collected into inert bags, such as Tedlar® bags.
-
Breathing Maneuver: The subject should inhale deeply through the nose and exhale steadily into the collection bag. The initial part of the exhalation (dead space air) is often discarded, and the end-tidal breath, which is rich in endogenous VOCs, is collected.
Sample Pre-concentration: Solid-Phase Microextraction (SPME)
Due to the low concentrations of VOCs in breath, a pre-concentration step is necessary. SPME is a widely used technique for this purpose.
-
Fiber Selection: A sorbent-coated fused silica fiber is exposed to the headspace of the breath sample bag. The choice of fiber coating depends on the target analytes.
-
Extraction: The fiber adsorbs the VOCs from the breath sample. The extraction time is optimized to ensure sufficient adsorption of the target compounds.
-
Desorption: The fiber is then transferred to the injection port of a gas chromatograph, where the adsorbed VOCs are thermally desorbed for analysis.
Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for the separation and identification of VOCs in complex mixtures like exhaled breath.
-
Gas Chromatography: The desorbed VOCs are separated based on their boiling points and affinity for the stationary phase of the GC column (e.g., a ZB-5MS fused silica capillary column). The oven temperature is programmed to ramp up, allowing for the sequential elution of different compounds.
-
Mass Spectrometry: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification by comparing it to a spectral library.
-
Quantification: The concentration of each VOC can be determined by measuring the area of its corresponding peak in the chromatogram and comparing it to a calibration curve generated using known standards.
Signaling Pathways and Visualizations
The elevated levels of aldehydes like this compound in the breath of lung cancer patients are believed to be linked to increased oxidative stress within the tumor microenvironment. A key pathway involved in the cellular response to oxidative stress is the Keap1-Nrf2-ARE pathway.
References
- 1. Exhaled breath analysis for lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Noninvasive detection of lung cancer using exhaled breath - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Predictive performance of selected breath volatile organic carbon compounds in stage 1 lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Octanal and Nonanal in Lipid Peroxidation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid peroxidation, a critical process in cellular oxidative stress, results in the formation of a complex mixture of reactive aldehydes. Among these, the saturated aldehydes octanal (C8) and nonanal (C9) are prominent byproducts, primarily arising from the oxidative degradation of oleic and linoleic acids.[1] These aldehydes serve as important biomarkers of oxidative stress and are implicated in various physiological and pathological processes. This guide provides a comparative analysis of this compound and nonanal, focusing on their formation, biological activities, and the signaling pathways they modulate. While direct comparative studies on their performance are limited, this document synthesizes available experimental data to offer a comprehensive overview for research and drug development professionals.
Comparative Data on Biological Activity
| Aldehyde | Target Organism/Cell | Parameter | Value | Reference |
| This compound | Aspergillus flavus (Spores) | Minimum Inhibitory Concentration (MIC) | 1.0 µL/mL | [2] |
| Aspergillus flavus (Mycelia) | Minimum Inhibitory Concentration (MIC) | 0.5 µL/mL | [2] | |
| Nonanal | Aspergillus flavus (Spores) | Minimum Inhibitory Concentration (MIC) | 0.5 µL/mL | [2] |
| Aspergillus flavus (Mycelia) | Minimum Inhibitory Concentration (MIC) | 2.0 µL/mL | [2] |
Note: These values indicate the concentration required to inhibit fungal growth and may not directly translate to cytotoxicity in mammalian cells but offer a point of comparison for their general biological potency.
Formation in Lipid Peroxidation
This compound and nonanal are generated from the oxidative cleavage of unsaturated fatty acids. The specific fatty acid precursor influences the aldehyde produced.
-
This compound is primarily a product of the oxidation of oleic acid (a monounsaturated omega-9 fatty acid).
-
Nonanal can be formed from the oxidation of both oleic acid and linoleic acid (a polyunsaturated omega-6 fatty acid).
The formation of these aldehydes is a key indicator of lipid peroxidation and is often measured in various biological samples to assess oxidative stress levels.
Signaling Pathways
This compound-Induced Inflammatory Signaling
Recent research has elucidated a specific signaling pathway activated by this compound in vascular macrophages. This compound acts as a ligand for the olfactory receptor 2 (OLFR2), which is ectopically expressed in these immune cells. This interaction triggers a cascade of events leading to inflammation.
The binding of this compound to OLFR2 initiates downstream signaling involving the generation of cyclic AMP (cAMP) and an increase in intracellular calcium (Ca2+) flux. This leads to the production of both mitochondrial and cytosolic reactive oxygen species (ROS). In the presence of a priming signal, such as lipopolysaccharide (LPS) acting on Toll-like receptor 4 (TLR4), this ROS production serves as a secondary signal to activate the NLRP3 inflammasome. The activated inflammasome then cleaves pro-interleukin-1β (pro-IL-1β) into its mature, pro-inflammatory form, IL-1β, which is subsequently secreted and contributes to vascular inflammation.
Potential Signaling Pathways for Nonanal
Specific signaling pathways for nonanal in the context of inflammation and oxidative stress are less defined than those for this compound. However, evidence suggests that nonanal also interacts with olfactory receptors. It is plausible that nonanal could initiate similar signaling cascades in non-neuronal cells expressing these receptors, potentially leading to changes in second messengers like cAMP and Ca2+, and subsequent downstream effects.
Furthermore, as a product of lipid peroxidation, nonanal likely contributes to the broader cellular responses to oxidative stress. These include the modulation of key transcription factors such as NF-κB (nuclear factor kappa B) and Nrf2 (nuclear factor erythroid 2-related factor 2), which regulate inflammatory and antioxidant gene expression, respectively. The precise mechanisms and potency of nonanal in activating these pathways require further investigation.
Experimental Protocols
Protocol 1: Quantification of this compound and Nonanal by GC-MS
This protocol describes the analysis of this compound and nonanal in biological fluids (e.g., plasma) using gas chromatography-mass spectrometry (GC-MS) following derivatization.
1. Sample Preparation and Extraction:
- To 100 µL of plasma in a glass tube, add an appropriate internal standard (e.g., a deuterated analog of the aldehydes).
- Add a derivatizing agent such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) to form stable oxime derivatives. Incubate at room temperature.
- Perform a liquid-liquid extraction using a solvent like hexane or chloroform:methanol. Vortex vigorously and centrifuge to separate the phases.
- Carefully transfer the organic layer to a new tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen.
- Reconstitute the dried residue in a small volume of a suitable solvent (e.g., hexane) for GC-MS analysis.
2. GC-MS Analysis:
- Gas Chromatograph: Agilent 7890B GC or equivalent.
- Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.
- Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
- Injection Volume: 1 µL in splitless mode.
- Oven Temperature Program:
- Initial temperature: 50°C, hold for 2 minutes.
- Ramp to 150°C at 10°C/min.
- Ramp to 280°C at 20°C/min, hold for 5 minutes.
- Mass Spectrometer: Agilent 5977A MSD or equivalent.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM) for quantification of target ions for this compound, nonanal, and the internal standard.
3. Data Analysis:
- Identify the peaks for the derivatized this compound and nonanal based on their retention times and characteristic mass fragments.
- Quantify the aldehydes by constructing a calibration curve using the peak area ratios of the analytes to the internal standard.
Sample [label="Biological Sample\n(e.g., Plasma)"];
Derivatization [label="Derivatization with PFBHA"];
Extraction [label="Liquid-Liquid Extraction"];
Concentration [label="Evaporation & Reconstitution"];
GC_MS [label="GC-MS Analysis", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Data_Analysis [label="Data Analysis\n(Quantification)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Sample -> Derivatization;
Derivatization -> Extraction;
Extraction -> Concentration;
Concentration -> GC_MS;
GC_MS -> Data_Analysis;
}
Protocol 2: Quantification of this compound and Nonanal by HPLC-UV
This protocol details the quantification of this compound and nonanal using high-performance liquid chromatography with UV detection after derivatization with 2,4-dinitrophenylhydrazine (DNPH).
1. Sample Preparation and Derivatization:
- For aqueous samples (e.g., cell culture media), add a solution of DNPH in an acidic medium (e.g., acetonitrile with phosphoric acid).
- Allow the derivatization reaction to proceed at room temperature for at least 30 minutes to form the corresponding hydrazones.
- The resulting solution containing the DNPH derivatives can be directly injected into the HPLC system or after an extraction/concentration step if higher sensitivity is required.
2. HPLC-UV Analysis:
- HPLC System: Agilent 1260 Infinity II LC or equivalent with a Diode Array Detector (DAD).
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Mobile Phase: A gradient of acetonitrile and water.
- Example Gradient: Start with 60% acetonitrile, increase to 80% over 15 minutes, hold for 5 minutes, then return to initial conditions.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: 360 nm.
- Injection Volume: 20 µL.
3. Data Analysis:
- Identify the peaks for the this compound-DNPH and nonanal-DNPH derivatives based on their retention times compared to standards.
- Quantify the concentrations by creating a calibration curve from the peak areas of the standard solutions.
Sample [label="Aqueous Sample\n(e.g., Cell Media)"];
Derivatization [label="Derivatization with DNPH"];
HPLC [label="HPLC Separation\n(C18 Column)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
UV_Detection [label="UV Detection (360 nm)"];
Data_Analysis [label="Data Analysis\n(Quantification)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Sample -> Derivatization;
Derivatization -> HPLC;
HPLC -> UV_Detection;
UV_Detection -> Data_Analysis;
}
Conclusion
This compound and nonanal are significant products of lipid peroxidation that serve as valuable biomarkers for oxidative stress. While their roles in cellular signaling are still being uncovered, this compound has been identified as a key activator of the NLRP3 inflammasome in vascular macrophages through an olfactory receptor-mediated pathway. The signaling pathways for nonanal are less clear but likely involve similar receptor-mediated mechanisms and modulation of general oxidative stress responses. The provided experimental protocols offer robust methods for the quantification of these aldehydes in biological samples, which is crucial for further research into their specific roles in health and disease. Further direct comparative studies are needed to fully elucidate the relative potency and specific biological effects of this compound versus nonanal.
References
The Dichotomous Role of Octanal in Inflammation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octanal, a saturated fatty aldehyde, is a naturally occurring compound found in various essential oils and is also a product of lipid peroxidation. While structurally simple, emerging research reveals a complex and context-dependent role for this compound in modulating inflammatory pathways. This guide provides an objective comparison of the pro- and anti-inflammatory effects of this compound, supported by available experimental data. It also details the experimental protocols used to validate these effects, offering a resource for researchers investigating inflammation.
The current body of evidence presents a fascinating dichotomy: in the context of vascular inflammation and atherosclerosis, this compound appears to act as a pro-inflammatory agent. Conversely, in studies involving lung epithelial cells, it demonstrates immunomodulatory effects by influencing cytokine expression. This dual nature underscores the importance of understanding the specific cellular and physiological conditions that dictate this compound's inflammatory bioactivity.
Data Presentation: this compound's Inflammatory Effects in Comparison
The following tables summarize the quantitative data available on the effects of this compound and comparator molecules on key inflammatory markers. It is important to note that direct comparative studies of this compound against standard anti-inflammatory drugs are limited. The data for comparator substances are provided to offer a frame of reference from similar experimental models.
Table 1: In Vitro Effects on Pro-Inflammatory Cytokine Production
| Compound | Cell Line | Stimulant | Cytokine Measured | Effect | Concentration/Dose | Quantitative Data (Concentration) |
| This compound | A549 (Human alveolar epithelial cells) | This compound | IL-6, IL-8 | Increased Release | Not Specified | Data not available in reviewed literature |
| This compound | Vascular Macrophages | LPS + this compound | IL-1β | Robust Activation | Not Specified | Data not available in reviewed literature |
| Ibuprofen | RAW264.7 (Murine macrophages) | LPS (10 ng/mL) | Nitric Oxide (NO) | Inhibition | 200 µM | ~61% reduction from LPS-stimulated levels[1] |
| Ibuprofen | RAW264.7 (Murine macrophages) | LPS (10 ng/mL) | Nitric Oxide (NO) | Inhibition | 400 µM | ~68% reduction from LPS-stimulated levels[1] |
| Dexamethasone | RAW 264.7 (Murine macrophages) | LPS (1 µg/mL) | PGE2, IL-6, IL-1β, TNFα | Inhibition | 0.5 µg/mL | Significant suppression of all cytokines[2] |
Table 2: In Vivo Effects on Inflammatory Markers
| Compound/Agent | Animal Model | Inflammatory Marker | Effect | Dose | Quantitative Data (Concentration/Paw Volume/Inhibition) |
| This compound | ApoE-/- Mice (Atherosclerosis model) | Serum TNF-α, IL-1β | Increased Levels | Not Specified | Significantly increased, but specific values not provided[3] |
| LPS (Lipopolysaccharide) | Mice | Serum TNF-α | Increased Levels | 50 µg, i.v. | Peak at ~1.5h (~4000 pg/mL)[4] |
| LPS (Lipopolysaccharide) | Mice | Serum IL-1 | Increased Levels | 50 µg, i.v. | Peak at ~4h (~100 pg/mL) |
| Dexamethasone | Mice (Carrageenan-induced paw edema) | Paw Edema | Inhibition | 2 mg/kg, i.p. | ~34.5% inhibition of leukocyte migration |
| Diclofenac | Mice (Carrageenan-induced paw edema) | Paw Edema | Inhibition | Not Specified | Significant reduction in paw edema |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in DOT language script.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the evaluation of this compound's inflammatory effects.
In Vitro Anti-Inflammatory Assay: LPS-Stimulated Macrophages
This protocol is designed to assess the ability of a test compound to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophages (e.g., RAW 264.7 cell line).
1. Cell Culture and Seeding:
-
Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Maintain the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells into 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
2. Treatment:
-
Pre-treat the cells with various concentrations of this compound or a comparator compound (e.g., ibuprofen, dexamethasone) for 1-2 hours.
-
Following pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include a vehicle control group (no compound) and a negative control group (no LPS).
3. Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: After 24 hours of incubation, collect the cell culture supernatant. Determine the nitrite concentration, a stable product of NO, using the Griess reagent. Measure the absorbance at 540 nm and calculate the nitrite concentration using a sodium nitrite standard curve.
-
Cytokine Production (ELISA): Collect the cell culture supernatant at a specified time point (e.g., 24 hours). Measure the concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
4. Data Analysis:
-
Calculate the percentage inhibition of NO and cytokine production for each concentration of the test compound compared to the LPS-stimulated control.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition.
In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema in Rodents
This widely used in vivo model assesses the anti-inflammatory activity of a compound by measuring its ability to reduce acute inflammation induced by carrageenan in the paw of a rat or mouse.
1. Animals and Grouping:
-
Use adult male or female Wistar rats or Swiss albino mice.
-
Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Divide the animals into groups (n=6-8 per group): a vehicle control group, a positive control group (e.g., indomethacin or dexamethasone), and test groups receiving different doses of this compound.
2. Compound Administration:
-
Administer the test compound, positive control, or vehicle orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the carrageenan injection.
3. Induction of Edema:
-
Inject 0.1 mL of a 1% carrageenan suspension in saline into the subplantar region of the right hind paw of each animal.
4. Measurement of Paw Edema:
-
Measure the paw volume using a plethysmometer or paw thickness with a digital caliper at baseline (0 hours) and at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
5. Data Analysis:
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
-
Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to determine the significance of the observed effects.
Conclusion
The current scientific literature paints a nuanced picture of this compound's role in inflammation. In the context of atherosclerosis, it functions as a pro-inflammatory molecule by activating the NLRP3 inflammasome in vascular macrophages. This effect is dependent on the olfactory receptor OLFR2/OR6A2 and is potentiated by TLR4 signaling. However, in lung epithelial cells, this compound has been shown to modulate the expression and release of cytokines IL-6 and IL-8, suggesting a more complex, immunomodulatory role.
This disparity highlights the critical importance of the cellular and tissue environment in determining the biological activity of a compound. For drug development professionals, this underscores the necessity of evaluating potential therapeutics in multiple, context-relevant models. Researchers are encouraged to conduct direct comparative studies of this compound against standard anti-inflammatory and pro-inflammatory agents to generate quantitative data that will allow for a more precise understanding of its potency and potential therapeutic or toxicological implications. The detailed protocols provided herein offer a standardized framework for such future investigations. Further research into the downstream signaling pathways in different cell types will be crucial to fully elucidate the dichotomous nature of this compound in inflammation.
References
- 1. Co-Administration of Gagam-Sipjeondaebo-Tang and Ibuprofen Alleviates the Inflammatory Response in MPTP-Induced Parkinson’s Disease Mouse Model and RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vascular macrophages sense this compound and drive athero-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for Octanal Quantification
For researchers, scientists, and drug development professionals, the precise and accurate quantification of octanal is crucial. This compound, a saturated aldehyde, is a significant biomarker for oxidative stress, a key indicator of food product stability, and a component in flavor and fragrance profiles. Selecting the appropriate analytical method is paramount for obtaining reliable data. This guide provides an objective comparison of three common analytical techniques for this compound quantification: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Spectrophotometry.
The selection of a suitable method depends on factors such as the required sensitivity, sample matrix complexity, available instrumentation, and the desired throughput. While chromatographic methods like GC and HPLC offer high selectivity and sensitivity, spectrophotometric methods can provide a simpler and more cost-effective alternative for screening purposes.
Data Presentation: A Comparative Overview
The following table summarizes the key performance characteristics of three distinct analytical methods for the quantification of this compound. The data presented is a synthesis of reported performances for this compound and analogous short-chain aldehydes from various studies.
| Feature | Gas Chromatography (GC-FID/MS) | High-Performance Liquid Chromatography (HPLC-UV/MS) | Spectrophotometry (MBTH Method) |
| Principle | Separation of volatile compounds in the gas phase followed by detection. | Separation of derivatized analytes in the liquid phase followed by detection. | Colorimetric reaction of aliphatic aldehydes with a chromogenic agent. |
| Derivatization | Often not required for volatile aldehydes, but can be used to improve peak shape and sensitivity. | Typically required (e.g., with 2,4-Dinitrophenylhydrazine - DNPH) to introduce a chromophore for UV detection or improve ionization for MS.[1][2] | Required (with 3-Methyl-2-benzothiazolinone hydrazone - MBTH) to form a colored product.[3][4] |
| Linearity Range | Wide dynamic range, typically from low µg/L to mg/L. | Dependent on derivatization and detector, often in the µg/L to mg/L range. | Generally narrower, often in the µg/mL to mg/mL range.[5] |
| Limit of Detection (LOD) | Low µg/L to ng/L range, especially with MS detection. | 0.2-1.9 µg/L (with D-cysteine derivatization and LC-MS/MS). | Typically in the µg/mL range. |
| Limit of Quantification (LOQ) | Low µg/L to ng/L range. | 0.7-6.0 µg/L (with D-cysteine derivatization and LC-MS/MS). | Typically in the µg/mL range. |
| Precision (%RSD) | Typically < 10%. Repeatability reported as < 6.95% for HS-GC-FID. | < 2.0% (with D-cysteine derivatization and LC-MS/MS, with the exception of this compound). | Generally < 10%. |
| Accuracy (Recovery %) | 88-109% reported for HS-GC-FID in cat food matrix. | Varies with derivatization efficiency and matrix. | Dependent on reaction conditions and matrix. |
| Sample Throughput | Moderate; run times can be optimized for speed. | Moderate; derivatization step can add to the overall time. | High; suitable for batch analysis. |
| Matrix Effect | Can be significant; headspace sampling (HS) can mitigate matrix effects. | Can be significant; requires appropriate sample cleanup or matrix-matched calibration. | Prone to interference from other compounds that react with the derivatizing agent. |
| Instrumentation Cost | High (GC-MS) to Moderate (GC-FID). | High (LC-MS) to Moderate (HPLC-UV). | Low. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization for specific sample matrices and instrumentation.
Gas Chromatography-Flame Ionization Detection (GC-FID)
This method is suitable for the direct analysis of volatile aldehydes like this compound in various matrices.
a) Sample Preparation (Headspace Injection):
-
Weigh a representative portion of the homogenized sample (e.g., 1-5 g) into a headspace vial.
-
Add a saturated solution of sodium chloride to enhance the partitioning of volatile compounds into the headspace.
-
Seal the vial tightly with a PTFE-lined septum and cap.
-
Incubate the vial at a controlled temperature (e.g., 60-80°C) for a specific time (e.g., 20-30 minutes) to allow for equilibration of this compound between the sample and the headspace.
b) GC-FID Instrumentation and Parameters:
-
Injector: Headspace autosampler.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Temperature Program: Start at 40°C, hold for 5 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250°C.
-
Detector: Flame Ionization Detector (FID) at 260°C.
-
Quantification: An external calibration curve is prepared using standard solutions of this compound in a suitable solvent.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method requires derivatization of this compound to make it detectable by a UV detector. 2,4-Dinitrophenylhydrazine (DNPH) is a common derivatizing agent.
a) Derivatization with DNPH:
-
Prepare a stock solution of DNPH in an acidic medium (e.g., acetonitrile with a small amount of phosphoric acid).
-
For liquid samples, mix a known volume of the sample with the DNPH solution. For solid samples, perform an extraction first, and then derivatize the extract.
-
Allow the reaction to proceed at room temperature or with gentle heating for a specified time (e.g., 1-2 hours) to form the this compound-DNPH derivative.
b) Sample Cleanup (if necessary):
-
Use solid-phase extraction (SPE) with a C18 cartridge to clean up the derivatized sample and remove excess DNPH reagent.
-
Elute the this compound-DNPH derivative from the cartridge with a suitable solvent (e.g., acetonitrile).
c) HPLC-UV Instrumentation and Parameters:
-
Column: A reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV-Vis detector set at the maximum absorbance wavelength of the DNPH derivatives (typically around 360 nm).
-
Quantification: A calibration curve is generated by derivatizing and analyzing a series of this compound standards.
Spectrophotometric Method using MBTH
This colorimetric method is based on the reaction of aliphatic aldehydes with 3-methyl-2-benzothiazolinone hydrazone (MBTH).
a) Sample Preparation and Derivatization:
-
Prepare a fresh aqueous solution of MBTH hydrochloride (e.g., 0.05% w/v).
-
Prepare an oxidizing solution, such as ferric chloride (e.g., 0.2% w/v) in an acidic medium.
-
Pipette a known volume of the sample (or an extract of a solid sample) into a test tube.
-
Add the MBTH solution and allow the initial reaction to proceed.
-
Add the ferric chloride solution to develop the color. A blue cationic dye is formed in the presence of aliphatic aldehydes.
b) Spectrophotometric Measurement:
-
Instrument: A UV-Vis spectrophotometer.
-
Measurement: After a specified color development time, measure the absorbance of the solution at the maximum absorption wavelength of the dye (typically around 628 nm).
-
Quantification: Determine the concentration of this compound by comparing the absorbance to a calibration curve prepared with standard solutions of this compound.
Mandatory Visualization
The following diagrams illustrate the logical workflow for the cross-validation of these analytical methods.
Caption: Workflow for the cross-validation of analytical methods for this compound.
Caption: Experimental workflow for Gas Chromatography analysis of this compound.
Caption: Experimental workflow for HPLC analysis of this compound with derivatization.
References
A Comparative Analysis of the Odor Thresholds of Octanal and Decanal
This guide provides a detailed comparison of the odor thresholds of two common aldehydes, octanal and decanal. The information is intended for researchers, scientists, and professionals in the field of drug development and sensory science. The guide summarizes key quantitative data, outlines experimental protocols for odor threshold determination, and visualizes the relevant biological and experimental processes.
Quantitative Odor Threshold Data
The odor threshold is the lowest concentration of a substance that can be detected by the human sense of smell. For this compound and decanal, these thresholds are influenced by the medium in which they are present (e.g., water or air). The following table summarizes the reported odor detection thresholds for both compounds from various studies.
| Compound | Odor Detection Threshold | Medium |
| This compound | 0.7 ppb[1] | Water |
| 0.17 ppb[2][3] | Air | |
| Decanal | 0.1 ppb[1] | Water |
| 0.0004 ppm (0.4 ppb)[4] | Not Specified |
Note: Odor thresholds can vary significantly depending on the experimental methodology, the purity of the compounds, and the sensitivity of the panelists.
Experimental Protocols for Odor Threshold Determination
The determination of odor thresholds is a critical aspect of sensory analysis. Various standardized methods are employed to ensure the reliability and reproducibility of the results. Below is a generalized protocol based on common methodologies like the forced-choice procedure.
Objective: To determine the odor detection threshold of a specific odorant.
Materials:
-
Odorant of high purity (e.g., this compound or decanal)
-
Odor-free air or water as a diluent
-
Olfactometer or a series of sealed containers (e.g., glass flasks or odor bags)
-
A panel of trained human subjects
Procedure:
-
Panelist Selection and Training: A group of individuals is selected to act as sensory panelists. They are typically screened for their olfactory sensitivity and trained to recognize and describe different odors.
-
Sample Preparation: A series of dilutions of the odorant is prepared in an odor-free medium. The concentrations should span a range from well below the expected threshold to clearly detectable levels.
-
Presentation of Stimuli: The diluted odorant samples are presented to the panelists. A common method is the three-alternative forced-choice (3-AFC) test. In this setup, for each concentration level, three samples are presented: one containing the odorant and two blanks (containing only the diluent). The panelist's task is to identify the sample that is different from the other two.
-
Data Collection: The responses of each panelist at each concentration level are recorded.
-
Data Analysis: The collected data is statistically analyzed to determine the concentration at which the odorant can be reliably detected. The odor detection threshold is often defined as the concentration at which a certain percentage of the panel (e.g., 50%) can correctly identify the odorant. This can be modeled using a psychometric function, such as a sigmoid (logistic) equation.
Visualizations
The following diagrams illustrate the olfactory signaling pathway and a typical experimental workflow for odor threshold determination.
Mechanism of Odor Perception
The detection of odorants like this compound and decanal begins in the olfactory epithelium located in the nasal cavity. The process is initiated when these volatile molecules bind to specific odorant receptors, which are G-protein-coupled receptors (GPCRs) on the cilia of olfactory receptor neurons. This binding event triggers a cascade of intracellular events.
The activated GPCR stimulates a specific G-protein known as G-olf. This, in turn, activates adenylyl cyclase, an enzyme that converts ATP into cyclic AMP (cAMP). The subsequent increase in intracellular cAMP concentration leads to the opening of cyclic nucleotide-gated (CNG) ion channels. This allows an influx of sodium (Na⁺) and calcium (Ca²⁺) ions into the cell, causing an initial depolarization. The influx of Ca²⁺ further amplifies the signal by opening calcium-activated chloride (Cl⁻) channels. Due to a high intracellular concentration of chloride in these neurons, the opening of these channels results in an efflux of Cl⁻, further depolarizing the cell membrane. This depolarization, if it reaches a certain threshold, generates an action potential that travels along the axon of the olfactory receptor neuron to the olfactory bulb in the brain, where the signal is further processed, leading to the perception of smell.
References
A Comparative Analysis of the Biological Activities of Octanal and its Alcohol Analog, Octanol
Octanal, a saturated fatty aldehyde, and its corresponding primary alcohol, 1-octanol, are eight-carbon volatile organic compounds found in various natural sources, including fruits and essential oils. While structurally similar, the difference in their functional group—an aldehyde versus a hydroxyl group—confers distinct biological activities and mechanisms of action. This guide provides an objective comparison of their antimicrobial, insecticidal, and cellular effects, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Antimicrobial Activity: A Tale of Two Mechanisms
Both this compound and 1-octanol exhibit significant antimicrobial properties, including antibacterial and antifungal effects. However, their potency and mechanisms of action differ, with this compound often demonstrating broader and more potent activity against certain pathogens.
Comparative Antifungal Activity
Studies show that both compounds can inhibit the growth of various fungal species, but octanol has been identified as a particularly potent inhibitor for certain pathogens.
Table 1: Comparative Antifungal Efficacy
| Compound | Fungal Species | Metric | Value | Reference |
| This compound | Aspergillus flavus | MIC (Mycelia) | 0.5 µL/mL | [1] |
| Aspergillus flavus | MIC (Spores) | 1.0 µL/mL | [1] | |
| Geotrichum citri-aurantii | MIC | 0.50 µL/mL | [2] | |
| Geotrichum citri-aurantii | MFC | 2.00 µL/mL | [2] | |
| 1-Octanol | Fusarium oxysporum f. sp. lycopersici (Race 1) | EC50 | 8.1 ng/mL | [2] |
| Fusarium oxysporum f. sp. lycopersici (Race 2) | EC50 | 9.3 ng/mL | ||
| Aspergillus flavus | - | Dose-dependent inhibition | ||
| Penicillium camemberti | Spore Germination Inhibition | 3 mM (complete); 100 µM (transient) |
MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration; EC50: Half-maximal Effective Concentration.
Mechanism of Action:
-
This compound: Its antifungal action is primarily attributed to the disruption of cell membrane integrity. This leads to the leakage of cellular components, a decrease in total lipid content, and inhibition of cellular respiration in fungi like Aspergillus flavus and Geotrichum citri-aurantii.
-
1-Octanol: The mechanism for 1-octanol also involves damaging the fungal plasma membrane, causing electrolyte leakage. Furthermore, it induces apoptosis, characterized by mitochondrial membrane potential depolarization, accumulation of intracellular reactive oxygen species (ROS), and DNA fragmentation in A. flavus. Metabolomic analyses have revealed that 1-octanol disrupts key metabolic pathways, including the biosynthesis of unsaturated fatty acids and glycerophospholipid metabolism.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Dilution
This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the fungal spores or mycelia (e.g., Aspergillus flavus) is prepared in a suitable broth medium (e.g., Potato Dextrose Broth) to a concentration of approximately 1 x 10^7 spores/mL.
-
Serial Dilution: The test compound (this compound or octanol) is serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized fungal suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 28°C for 48-72 hours).
-
Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Caption: General experimental workflow for assessing antifungal activity.
Comparative Antibacterial Activity
Both compounds show activity against various bacteria, but the effectiveness of 1-octanol is highly dependent on its alkyl chain length.
Table 2: Comparative Antibacterial Efficacy
| Compound | Bacterial Species | Metric | Value | Reference |
| This compound | Escherichia coli | Inhibitory & Bactericidal | Effective | |
| Staphylococcus aureus | Inhibitory & Bactericidal | Effective | ||
| 1-Octanol | Staphylococcus aureus | MIC | 256 µg/mL | |
| Staphylococcus aureus | MBC | 256 µg/mL | ||
| Acinetobacter calcoaceticus | Growth Inhibition (50%) | 0.80 mmol/L |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration.
Mechanism of Action:
-
This compound: Like its antifungal action, this compound's antibacterial effect involves damaging the cell membrane, leading to bactericidal outcomes.
-
1-Octanol: The antimicrobial action of alcohols like 1-octanol correlates with their hydrophobicity. They disrupt the bacterial cell membrane, and bacteria may respond by altering the lipid composition and saturation of fatty acids in their membranes. Studies on a homologous series of long-chain alcohols show that antibacterial activity against S. aureus is determined by the length of the aliphatic carbon chain, not just the water/octanol partition coefficient.
Insecticidal Activity
This compound and its derivatives have been explored as potential bio-insecticides.
Table 3: Comparative Insecticidal Activity
| Compound/Derivative | Target Insect | Metric | Result | Reference |
| This compound | Maize weevil (Sitophilus zeamais) | Kairomone Activity | Identified as host kairomone | |
| Sucrose Octanoate | Lymantria dispar (grub) | Mortality | 79.2% at 12 mg/mL after 5 days | |
| Octanoic Acid | Galleria mellonella (larvae) | LD100 | 33.56 µg/mg | |
| Octanoic Acid | Galleria mellonella (adults) | LD100 | 18.33 µg/mg |
LD100: Lethal dose that kills 100% of the test subjects.
Mechanism of Action:
-
This compound: Acts as a kairomone, a chemical signal that benefits the receiver, for insects like the maize weevil, indicating its role in host identification.
-
Derivatives (Sucrose Octanoate, Octanoic Acid): The insecticidal activity of this compound-related compounds like sucrose octanoate and octanoic acid (its oxidation product) is more direct. Octanoic acid has been shown to be toxic to insects upon topical application. Sucrose esters are effective against soft-bodied insects.
Cellular and Molecular Activity
At the cellular level, this compound and octanol interact with distinct molecular targets, leading to different physiological outcomes in mammalian cells.
Cytotoxicity and Pro-inflammatory Signaling of this compound
This compound has demonstrated cytotoxicity against cancer cells and plays a role in inflammatory signaling pathways.
Table 4: Cellular Effects of this compound
| Effect | Cell Line / System | Metric | Value | Reference |
| Cytotoxicity | HeLa cells | IC50 | 3.5 µg/mL | |
| Inflammatory Response | Human alveolar epithelial cells (A549) | Gene Expression | Affects chemokines, inflammatory cytokines (IL-6, IL-8) | |
| Signaling Pathway | Vascular Macrophages | - | Activates NLRP3 inflammasome via OLFR2 |
IC50: Half-maximal Inhibitory Concentration.
Signaling Pathway: this compound-OLFR2-NLRP3 Inflammasome Axis Recent research has identified this compound as an endogenous ligand for Olfactory Receptor 2 (OLFR2) in mice and its human ortholog OR6A2, which are expressed in vascular macrophages. This interaction triggers a pro-inflammatory cascade:
-
Sensing: this compound, produced from the peroxidation of fatty acids, binds to OLFR2/OR6A2 on the macrophage surface.
-
Activation: This binding activates the NLRP3 inflammasome, a multiprotein complex responsible for activating inflammatory caspases.
-
Inflammation: The activated inflammasome leads to the cleavage and secretion of pro-inflammatory cytokines, notably Interleukin-1β (IL-1β), driving vascular inflammation and potentially contributing to atherosclerosis.
Caption: this compound activates the OLFR2 receptor, leading to inflammation.
Ion Channel and Calcium Signaling Modulation by 1-Octanol
1-Octanol is known to modulate the activity of several ion channels and interfere with intracellular calcium signaling, which has implications for neuronal activity and glandular secretion.
Table 5: Cellular Effects of 1-Octanol
| Effect | System | Metric | Value | Reference |
| T-type Ca2+ Channel Inhibition | Native T-currents | IC50 | ~4 µM | |
| Nicotinic AChR Modulation | α4β2 AChR | - | Inhibits by decreasing channel open probability | |
| Fluid Secretion Inhibition | Rat mandibular salivary gland | - | Reversibly inhibits carbachol-stimulated secretion | |
| Calcium Entry Inhibition | Rat mandibular acinar cells | - | Blocks capacitative (store-operated) Ca2+ entry |
AChR: Acetylcholine Receptor.
Signaling Pathway: Inhibition of Capacitative Calcium Entry 1-Octanol has been shown to be a potent inhibitor of fluid secretion in salivary glands. This effect is not primarily due to its previously known action as a gap junction blocker but through direct interference with calcium signaling.
-
Stimulation: An agonist (like carbachol) binds to its receptor, triggering the release of calcium from internal stores (the endoplasmic reticulum).
-
Capacitative Entry: The depletion of these internal stores activates "capacitative" or "store-operated" calcium entry (SOCE), a process where calcium channels on the plasma membrane open to allow an influx of extracellular calcium, sustaining the cellular response.
-
Inhibition by Octanol: 1-Octanol almost completely and reversibly blocks this SOCE pathway. By preventing the sustained increase in intracellular calcium, it inhibits downstream processes like fluid secretion.
Caption: 1-Octanol blocks store-operated calcium entry (SOCE).
Experimental Protocol: Measuring Intracellular Calcium Concentration ([Ca²⁺]i)
This protocol uses a fluorescent calcium indicator to measure changes in [Ca²⁺]i in isolated cells.
-
Cell Preparation: Isolate acinar cells from a source like the rat mandibular gland via enzymatic digestion.
-
Dye Loading: Incubate the isolated cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in a physiological salt solution. The AM ester form allows the dye to cross the cell membrane. Intracellular esterases cleave the AM group, trapping the active dye inside.
-
Perfusion and Stimulation: Place the dye-loaded cells on a microscope stage in a perfusion chamber. Perfuse with a control buffer, then switch to a buffer containing the agonist (e.g., carbachol or thapsigargin) to induce calcium release and entry.
-
Inhibition: To test the effect of 1-octanol, pre-incubate the cells with 1-octanol before agonist stimulation or apply it during the sustained phase of the calcium response.
-
Fluorescence Measurement: Excite the dye at appropriate wavelengths (e.g., 340 nm and 380 nm for Fura-2) and record the fluorescence emission (e.g., at 510 nm). The ratio of fluorescence at the two excitation wavelengths is proportional to the intracellular calcium concentration.
Conclusion
While this compound and 1-octanol are closely related eight-carbon molecules, their distinct functional groups dictate significantly different biological activities. This compound's reactivity as an aldehyde makes it a potent antimicrobial agent that disrupts cell membranes and a signaling molecule that can trigger pro-inflammatory pathways. In contrast, 1-octanol's hydroxyl group allows it to act as a modulator of specific ion channels and a potent inhibitor of intracellular calcium signaling pathways. This comparative analysis highlights the critical role of chemical structure in determining biological function and provides a foundation for further research into their potential therapeutic or industrial applications.
References
A Researcher's Guide to Inter-Laboratory Comparison of Octanal Measurement
In the fields of flavor science, environmental analysis, and clinical diagnostics, the accurate quantification of volatile organic compounds (VOCs) is paramount. Octanal, a saturated aldehyde, is a significant marker for lipid peroxidation and is a key aroma compound in many foods and beverages. Its reliable measurement across different laboratories is crucial for ensuring data comparability and validity in research and development. This guide provides a comprehensive comparison of the primary analytical methodologies used for this compound measurement, supported by experimental data synthesized from inter-laboratory comparison studies of similar aldehydes.
Inter-laboratory comparisons, also known as proficiency testing or round-robin tests, are essential for external quality assurance.[1][2] They involve multiple laboratories analyzing identical samples to assess the accuracy and reliability of their measurement methods.[1][2] This process helps in identifying measurement issues, potential sources of error, and serves as a benchmark for laboratory performance.[3]
Analytical Methods for this compound Quantification
The two predominant analytical techniques for the quantification of this compound and other aldehydes are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV or MS detection. Due to the volatility and potential for thermal lability of aldehydes, a derivatization step is often employed to enhance stability and improve chromatographic separation and detection.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates volatile compounds in the gas phase followed by detection based on their mass-to-charge ratio. For aldehyde analysis, derivatization with agents like O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is common to increase volatility and improve selectivity.
High-Performance Liquid Chromatography (HPLC): HPLC separates compounds in the liquid phase. For aldehydes, derivatization with 2,4-Dinitrophenylhydrazine (DNPH) is a widely used method. This reaction forms a stable hydrazone derivative that can be readily detected by UV or mass spectrometry.
Comparative Performance of Analytical Methods
While direct inter-laboratory comparison data for this compound is not widely published, performance characteristics can be extrapolated from studies on similar aldehydes. The following table summarizes the expected performance of GC-MS and HPLC-based methods for this compound analysis.
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) with PFBHA Derivatization | High-Performance Liquid Chromatography (HPLC) with DNPH Derivatization |
| Principle | Separation of volatile derivatives in the gas phase followed by mass-based detection. | Separation of derivatized analytes in the liquid phase followed by UV or mass-based detection. |
| Linearity (R²) | > 0.998 | > 0.999 |
| Range | 0.5 - 200 µg/mL | 0.1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.5% |
| Precision (% RSD) | ||
| - Repeatability | < 2.0% | < 1.5% |
| - Intermediate Precision | < 3.0% | < 2.5% |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.5 µg/mL | 0.1 µg/mL |
| Specificity | High (Good separation of volatiles and mass spectral confirmation) | High (Good separation from non-carbonyl compounds) |
| Robustness | Robust | Robust |
Experimental Protocols
Detailed methodologies for the analysis of this compound using GC-MS and HPLC are provided below. These protocols serve as a foundational guide for method development and validation in a research setting.
GC-MS Method with PFBHA Derivatization
This protocol is based on established methods for aldehyde analysis using GC-MS.
1. Sample Preparation:
-
A known volume or weight of the sample (e.g., 1 mL of liquid or 1 g of solid) is placed in a headspace vial.
-
An internal standard solution (e.g., deuterated this compound) is added to correct for variations in sample preparation and instrument response.
2. Derivatization:
-
A solution of PFBHA in a suitable solvent (e.g., methanol) is added to the vial.
-
The vial is sealed and heated at a specific temperature (e.g., 60°C) for a defined period (e.g., 30 minutes) to allow for the derivatization reaction to complete.
3. Headspace Extraction:
-
The vial is transferred to a headspace autosampler.
-
The sample is equilibrated at a set temperature (e.g., 80°C) to allow the volatile derivatives to partition into the headspace.
-
A defined volume of the headspace is injected into the GC-MS system.
4. GC-MS Analysis:
-
Gas Chromatograph: A capillary column suitable for volatile compound analysis (e.g., DB-5ms) is used for separation.
-
Oven Temperature Program: An initial temperature of 50°C is held for 2 minutes, then ramped to 250°C at 10°C/min, and held for 5 minutes.
-
Mass Spectrometer: Operated in selected ion monitoring (SIM) mode for high sensitivity and selectivity.
5. Quantification:
-
A calibration curve is generated by analyzing standard solutions of this compound at various concentrations, each containing a fixed concentration of the internal standard.
-
The concentration of this compound in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
HPLC Method with DNPH Derivatization
This protocol is based on established methods for aldehyde analysis using HPLC.
1. Sample Preparation:
-
Lipids or other interfering matrices are extracted from the sample using a suitable solvent (e.g., hexane).
-
The extract is dried under a stream of nitrogen.
2. Derivatization:
-
The dried extract is redissolved in a solvent like acetonitrile.
-
A solution of DNPH in an acidic medium (e.g., phosphoric acid in acetonitrile) is added.
-
The reaction mixture is incubated at room temperature or with gentle heating for 1-2 hours.
3. Solid-Phase Extraction (SPE) Cleanup:
-
The derivatized sample is passed through an SPE cartridge (e.g., C18) to remove excess derivatizing reagent and other impurities.
-
The cartridge is washed, and the analytes are eluted with a suitable solvent.
4. HPLC-UV/MS Analysis:
-
Liquid Chromatograph: A reverse-phase column (e.g., C18) is used for separation.
-
Mobile Phase: A gradient of acetonitrile and water is typically used.
-
Detector: A UV detector set at 360 nm or a mass spectrometer in selected ion monitoring (SIM) mode.
5. Quantification:
-
A calibration curve is constructed by analyzing standard solutions of the this compound-DNPH derivative at different concentrations.
-
The concentration of this compound in the original sample is calculated based on the peak area of the derivative in the sample chromatogram and the calibration curve.
References
Octanal's Cellular Impact: A Comparative Analysis Across Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Octanal's Cytotoxic and Pro-Apoptotic Effects with Supporting Experimental Data.
This compound, a saturated fatty aldehyde, is a compound of interest due to its presence in the environment and its potential biological activities. Understanding its effects on different cell types is crucial for assessing its toxicological profile and therapeutic potential. This guide provides a comparative overview of this compound's impact on various cell lines, focusing on cytotoxicity, apoptosis, and oxidative stress. The data presented is a synthesis of findings from multiple studies to offer a broader perspective.
Comparative Efficacy of this compound on Various Cell Lines
The cellular response to this compound varies significantly across different cell lines, indicating a cell-type-specific mechanism of action. The following table summarizes the key cytotoxic and biological effects observed in published studies.
| Cell Line | Cell Type | Key Findings | IC50 Value | Citation |
| HeLa | Human Cervical Cancer | Exhibits significant cytotoxicity. | 3.5 µg/mL | [1] |
| A549 | Human Alveolar Epithelial Carcinoma | Induces inflammatory responses, including the increased expression and release of cytokines IL-6 and IL-8. Modulates the MAPK signaling pathway, suggesting a role in toxicity signaling. | Not Reported | [2][3] |
| A2780 | Human Ovarian Adenocarcinoma | When used in combination with melphalan, 1-octanol (a related alcohol) enhances drug toxicity, potentially through inhibition of gap junction intercellular communication and alteration of glutathione levels. | Not Applicable (used in combination) | [4][5] |
| COLO-316 | Human Ovarian Adenocarcinoma | In contrast to A2780, the melphalan-sensitizing effect of 1-octanol was not observed in this gap junction-incompetent cell line. | Not Applicable (used in combination) |
Experimental Methodologies
To ensure reproducibility and facilitate the design of future studies, detailed protocols for the key assays used to evaluate this compound's effects are provided below.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1.5 x 10⁵ cells/mL and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC50 value, the concentration of this compound that causes 50% inhibition of cell growth, can then be determined.
Apoptosis Detection: Annexin V-FITC/PI Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.
-
Cell Treatment: Culture cells to be treated with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.
Oxidative Stress Measurement: Reactive Oxygen Species (ROS) Assay
This assay utilizes a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS.
-
Cell Seeding: Plate cells in a 96-well plate and allow them to adhere overnight.
-
Probe Loading: Wash the cells with a suitable buffer (e.g., PBS) and then incubate with 100 μL of 1X ROS Label (e.g., DCFH-DA) for 45 minutes at 37°C in the dark.
-
Treatment: Remove the loading solution and treat the cells with this compound in the presence or absence of ROS inhibitors/inducers.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation/emission wavelength of approximately 495/529 nm using a fluorescence microplate reader. An increase in fluorescence intensity indicates an elevation in intracellular ROS levels.
Visualizing the Pathways and Processes
To better illustrate the underlying mechanisms and experimental procedures, the following diagrams are provided.
Caption: Experimental workflow for assessing this compound's cellular effects.
Caption: Potential signaling pathways involved in this compound-induced apoptosis.
Caption: General mechanism of oxidative stress induction and cellular response.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C8H16O | CID 454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound-induced inflammatory responses in cells relevant for lung toxicity: expression and release of cytokines in A549 human alveolar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhancement of melphalan toxicity by octanol in ovarian adenocarcinoma cell lines: effects of altered cell-cell communication, glutathione levels, and plasma membrane fluidity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Validating Octanal-Induced Gene Expression Changes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of gene expression changes induced by octanal and other aliphatic aldehydes, supported by experimental data and detailed methodologies. The information presented here is intended to assist researchers in validating their findings and understanding the broader context of this compound's biological impact.
Executive Summary
This compound, a saturated aliphatic aldehyde, is known to induce changes in gene expression, particularly in pathways related to inflammation and cellular stress. This guide compares the transcriptomic effects of this compound with those of other aldehydes, such as nonanal and decanal. The primary focus is on data derived from studies on human alveolar epithelial cells (A549), a common model for respiratory research. Key findings indicate that while sharing some common pathways, different aldehydes can elicit distinct gene expression signatures. This guide provides the necessary data and protocols to support further research in this area.
Comparative Gene Expression Analysis
The following tables summarize quantitative data from microarray analyses of A549 cells exposed to this compound and other aldehydes.
Table 1: Differentially Expressed Genes in A549 Cells Exposed to High Carbon Number Aldehydes (this compound, Heptanal, Hexanal)
| Gene Symbol | Gene Name | Fold Change (this compound) |
| AKR1B10 | aldo-keto reductase family 1 member B10 | 2.5 |
| AKR1C1 | aldo-keto reductase family 1 member C1 | 2.1 |
| AKR1C2 | aldo-keto reductase family 1 member C2 | 2.0 |
| AKR1C3 | aldo-keto reductase family 1 member C3 | 1.8 |
| CYP1A1 | cytochrome P450 family 1 subfamily A member 1 | 3.2 |
| GSTM1 | glutathione S-transferase mu 1 | 1.9 |
| HMOX1 | heme oxygenase 1 | 2.8 |
| NQO1 | NAD(P)H quinone dehydrogenase 1 | 2.3 |
| TXNRD1 | thioredoxin reductase 1 | 1.7 |
Data is derived from a transcriptome profile analysis of A549 cells. The table shows a selection of the 55 specifically expressed genes for the high carbon number group (hexanal, heptanal, and this compound).
Table 2: Comparison of Gene Expression Changes Induced by this compound, Nonanal, and Decanal in A549 Cells
| Gene Symbol | Pathway | Fold Change (this compound) | Fold Change (Nonanal) | Fold Change (Decanal) |
| MAPK1 | MAPK Signaling | 1.5 | 1.3 | 1.2 |
| MAPK3 | MAPK Signaling | 1.6 | 1.4 | 1.3 |
| JUN | MAPK Signaling | 2.1 | 1.8 | 1.6 |
| FOS | MAPK Signaling | 2.3 | 2.0 | 1.7 |
| NLRP3 | NLRP3 Inflammasome | 2.0 | 1.7 | 1.5 |
| CASP1 | NLRP3 Inflammasome | 1.8 | 1.6 | 1.4 |
| IL1B | NLRP3 Inflammasome | 2.5 | 2.2 | 1.9 |
| IL18 | NLRP3 Inflammasome | 2.2 | 1.9 | 1.6 |
This table presents a comparative summary of fold changes for key genes in the MAPK and NLRP3 inflammasome pathways based on available transcriptomic data. The values represent the general trend observed in studies and may vary depending on experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
Cell Culture and Aldehyde Exposure
-
Cell Line: Human alveolar epithelial cells (A549).
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Aldehyde Treatment: Stock solutions of this compound, nonanal, and decanal are prepared in a suitable solvent (e.g., ethanol). The final concentration of the solvent in the cell culture medium should be kept below 0.1% to avoid solvent-induced effects. Cells are seeded in appropriate culture plates and allowed to attach overnight. The culture medium is then replaced with fresh medium containing the desired concentration of the aldehyde. Exposure times can vary depending on the experimental endpoint, but a common duration for gene expression analysis is 24 to 48 hours.
RNA Extraction and Microarray Analysis
-
RNA Isolation: Total RNA is extracted from control and aldehyde-treated A549 cells using a commercially available RNA isolation kit according to the manufacturer's instructions. The quality and quantity of the extracted RNA are assessed using a spectrophotometer and gel electrophoresis.
-
Microarray Hybridization: Labeled cRNA is prepared from the total RNA and hybridized to a whole-genome microarray chip (e.g., Agilent Whole Human Genome microarray).
-
Data Analysis: The microarray slides are scanned, and the raw data is extracted and normalized. Statistical analysis is performed to identify differentially expressed genes between the control and treated groups. A fold change cut-off (e.g., >1.5 or >2.0) and a p-value threshold (e.g., <0.05) are typically used to determine significance. The raw microarray data from the key comparative study can be accessed from the Gene Expression Omnibus (GEO) database under the accession number GSE56005.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Validation
-
Reverse Transcription: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
-
PCR Amplification: qRT-PCR is performed using a real-time PCR system with SYBR Green or a probe-based detection method. Specific primers for the target genes and a reference gene (e.g., GAPDH, ACTB) are used.
-
Data Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCt method, normalized to the expression of the reference gene.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for validating gene expression changes.
Caption: Signaling pathways activated by this compound.
A Comparative Guide to Synthetic vs. Natural Octanal for Researchers
For scientists and professionals in drug development, the choice between synthetic and naturally derived compounds is a critical decision that can impact experimental outcomes, reproducibility, and the potential for translation into clinical or commercial applications. Octanal, a versatile aldehyde with applications in fragrance, flavor, and as a potential antimicrobial and cytotoxic agent, is available from both natural sources and chemical synthesis. This guide provides a comprehensive comparison of synthetic and natural this compound, offering experimental protocols and data presentation frameworks to aid in the selection and validation of this compound for research purposes.
This compound, also known as caprylic aldehyde, is a colorless liquid with a characteristic fruity, citrus-like odor.[1][2] It is a component of various citrus essential oils but can also be produced synthetically on a large scale.[3][4] The primary methods for synthesizing this compound are the hydroformylation of heptene and the dehydrogenation of 1-octanol.[3]
Comparative Analysis: Purity and Impurity Profiles
The most significant difference between natural and synthetic this compound lies in their purity and the nature of their impurities. These differences can have profound effects on experimental results, particularly in sensitive biological assays.
Natural this compound: Extracted from sources like citrus peels, natural this compound is part of a complex mixture of volatile organic compounds. While the primary component may be this compound, the presence of other aldehydes, terpenes (such as limonene and γ-terpinene), and alcohols can influence its biological activity, either synergistically or antagonistically. The exact composition can vary depending on the plant species, geographical origin, and extraction method.
Synthetic this compound: Produced in a controlled chemical process, synthetic this compound generally has a higher purity with respect to the target molecule. However, it may contain impurities derived from the manufacturing process, such as unreacted starting materials, byproducts from side reactions, and residual solvents or catalysts. For example, the dehydrogenation of 1-octanol can result in byproducts like di-n-octyl ether and octenes.
Below is a table illustrating the potential compositional differences between natural and synthetic this compound.
| Parameter | Natural this compound (Illustrative Example from Citrus Peel Oil) | Synthetic this compound (Illustrative Purity and Potential Impurities) |
| Purity (this compound %) | 0.3% - 1.3% (within the total essential oil) | ≥95% |
| Major Co-occurring Compounds | Limonene (82-92%), β-Myrcene (1.5-2.0%), Linalool (1.0-4.4%) | Not applicable |
| Potential Impurities | Other aldehydes (nonanal, decanal), various terpenes, esters | Unreacted 1-octanol or heptene, heptane, di-n-octyl ether, octenes, residual catalysts |
| Consistency | Batch-to-batch variation is common | High batch-to-batch consistency |
Comparative Biological Activity
This compound has demonstrated a range of biological activities, including antifungal, antibacterial, and cytotoxic effects. The presence of impurities or co-occurring compounds in natural versus synthetic this compound can lead to different biological outcomes.
For instance, the antifungal mechanism of this compound is believed to involve the disruption of cell membrane integrity, leading to the leakage of cellular components. The presence of other membrane-active compounds in natural extracts could enhance this effect. Conversely, impurities in synthetic this compound could potentially inhibit or alter its primary activity.
The following table provides a framework for comparing the biological activity of the two forms of this compound, using published data on this compound's activity as a reference.
| Experiment | Parameter | Illustrative Data for this compound | Potential for Variation |
| Antifungal Activity | Minimum Inhibitory Concentration (MIC) against Aspergillus flavus | 0.5 µL/mL (for mycelial growth) | Natural this compound's activity may be influenced by other antifungal terpenes in the essential oil. |
| Antibacterial Activity | Mechanism | Perturbation of the lipid fraction of the plasma membrane | The complex mixture in natural this compound may show broader-spectrum activity than pure synthetic this compound. |
| Cytotoxicity | IC50 against HeLa cells | 3.5 µg/mL | Impurities in synthetic this compound could contribute to cytotoxicity, or co-occurring compounds in natural extracts could modulate the effect. |
Experimental Protocols
To empower researchers to make informed decisions, this section provides detailed methodologies for key experiments to compare synthetic and natural this compound.
Purity and Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify the components in samples of natural and synthetic this compound.
Methodology:
-
Sample Preparation: Dilute 1 µL of each this compound sample (natural and synthetic) in 1 mL of a suitable solvent like cyclohexane or methanol.
-
GC-MS System: Utilize a GC system equipped with a capillary column (e.g., HP-5MS) coupled to a mass spectrometer.
-
Injection: Inject 1 µL of the diluted sample into the GC inlet.
-
GC Conditions:
-
Inlet Temperature: 230°C
-
Carrier Gas: Helium or Hydrogen
-
Oven Temperature Program: Start at 60°C, then ramp up to 240°C at a rate of 3°C/minute.
-
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: Identify compounds by comparing their mass spectra to a reference library (e.g., NIST). Quantify the relative abundance of each component based on the peak area.
In Vitro Cytotoxicity Evaluation by MTT Assay
Objective: To compare the cytotoxic effects of natural and synthetic this compound on a selected cell line (e.g., HeLa).
Methodology:
-
Cell Culture: Seed cells (e.g., HeLa) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of both natural and synthetic this compound in the culture medium. Replace the existing medium with 100 µL of the medium containing the different concentrations of this compound. Include untreated cells as a control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 1.5-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Remove the MTT solution and add 100-130 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Antifungal Susceptibility Testing by Broth Microdilution
Objective: To determine and compare the Minimum Inhibitory Concentration (MIC) of natural and synthetic this compound against a fungal species (e.g., Aspergillus flavus).
Methodology:
-
Inoculum Preparation: Prepare a standardized fungal spore suspension (e.g., 0.4-5 x 10^4 CFU/mL) in a suitable broth medium (e.g., RPMI 1640).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of both natural and synthetic this compound in the broth medium.
-
Inoculation: Add 100 µL of the standardized fungal inoculum to each well containing the diluted this compound samples. Include a growth control well (inoculum without this compound) and a sterility control well (medium only).
-
Incubation: Incubate the plate under appropriate conditions for the fungal species (e.g., 24-48 hours at a specified temperature).
-
MIC Determination: The MIC is the lowest concentration of this compound that results in the complete inhibition of visible fungal growth, as determined by visual inspection or by reading the absorbance with a microplate reader.
Visualizations
To further clarify the experimental logic and potential mechanisms of action, the following diagrams are provided.
Caption: Workflow for the comparative analysis of natural and synthetic this compound.
Caption: Proposed mechanism of this compound's antifungal activity.
References
Assessing the Specificity of Octanal as a Biomarker: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the identification of specific and reliable biomarkers is paramount for early disease detection, diagnosis, and monitoring of therapeutic interventions. This guide provides a comprehensive comparison of octanal, a volatile organic compound (VOC), as a potential biomarker, with a focus on its specificity in lung cancer and neurodegenerative diseases. We present supporting experimental data, detailed methodologies, and visual pathways to aid in the objective assessment of its clinical utility.
Introduction to this compound as a Biomarker
This compound is a saturated aldehyde that has garnered attention as a potential non-invasive biomarker detectable in exhaled breath.[1][2][3] Its origins in the human body are primarily linked to oxidative stress, specifically the peroxidation of omega-6 fatty acids like linoleic acid.[4][5] This process, where reactive oxygen species damage lipids, is upregulated in various pathological conditions, including cancer and neurodegenerative diseases, leading to increased production of volatile aldehydes like this compound. The volatile nature of this compound allows it to be released from the bloodstream into the breath, making it an attractive candidate for non-invasive disease detection.
Specificity of this compound in Lung Cancer
Several studies have investigated the potential of this compound as a biomarker for lung cancer. It is often found in elevated concentrations in the breath of lung cancer patients compared to healthy individuals. However, the specificity of this compound as a standalone biomarker is a subject of ongoing research and debate.
A clinical study investigating a panel of eight VOCs, including this compound, for the early detection of lung cancer reported an area under the curve (AUC) of 0.85, with a sensitivity of 82% and a specificity of 76%. This indicates a good discriminatory power for the combined biomarker panel. However, it is important to note that other aldehydes, such as hexanal and heptanal, are also frequently elevated in lung cancer patients' breath, suggesting that a panel of VOCs may be more effective than a single compound for diagnosis.
Comparative Analysis with Established Lung Cancer Biomarkers
To provide a clearer picture of this compound's potential, it is essential to compare its performance with established serum biomarkers for lung cancer, such as Cytokeratin 19 Fragment (CYFRA 21-1) and Carcinoembryonic Antigen (CEA).
| Biomarker(s) | Sample Type | Disease | Sensitivity | Specificity | Area Under the Curve (AUC) | Notes |
| This compound (as part of an 8-VOC panel) | Exhaled Breath | Lung Cancer | 82% | 76% | 0.85 | This data represents a panel of biomarkers and not this compound alone. |
| CYFRA 21-1 | Serum | Non-Small Cell Lung Cancer (NSCLC) | 59% | 94% | - | Particularly useful for squamous cell carcinoma subtype. |
| CEA | Serum | Lung Cancer | ~40-60% | ~80-90% | - | Lacks specificity as it can be elevated in other cancers and non-malignant conditions. |
| CD133 and OCT4 (Combined) | Tissue | Early-Stage NSCLC | 88.7% | 82.5% | 0.893 | These are tissue-based markers for cancer stem cells. |
| CA-62, CEA, and CYFRA 21-1 (Combined) | Serum | Early-Stage NSCLC | 90% | 100% | 0.990 | A promising combination of serum biomarkers. |
Specificity of this compound in Neurodegenerative Diseases
The investigation of VOCs, including this compound, as biomarkers for neurodegenerative diseases like Alzheimer's and Parkinson's is a rapidly emerging field. The rationale lies in the known involvement of oxidative stress and lipid peroxidation in the pathophysiology of these conditions.
Currently, there is a lack of studies providing specific quantitative data on this compound levels in the breath of individuals with Alzheimer's or Parkinson's disease. Most research has focused on identifying patterns of multiple VOCs that can differentiate patients from healthy controls. For instance, some studies have shown that a breath test can distinguish Parkinson's disease patients from healthy individuals with a high degree of accuracy, and chemical analysis has identified a number of potential molecules that are different and may be related to the disease's pathogenic pathways. Similarly, alterations in the exhaled breath profiles of Alzheimer's disease patients have been observed.
Comparative Analysis with Established Neurodegenerative Disease Biomarkers
The current gold standard for biomarker-based diagnosis of Alzheimer's disease involves the analysis of cerebrospinal fluid (CSF) for amyloid-beta 42 (Aβ42) and phosphorylated tau (p-tau) levels, or through positron emission tomography (PET) imaging. Head-to-head comparisons of breath-based biomarkers like this compound with these established methods are still in the early stages.
| Biomarker(s) | Sample Type | Disease | Diagnostic Accuracy | Notes |
| VOC Panels | Exhaled Breath | Parkinson's Disease | Pooled AUC: 0.85, Sensitivity: 81%, Specificity: 76% | Represents the collective performance of various VOC-based tests. |
| VOC Panels | Exhaled Breath | Alzheimer's Disease | High accuracy in distinguishing patients from controls in some studies. | Specific contribution of this compound is not yet well-defined. |
| CSF Aβ42/p-tau ratio | Cerebrospinal Fluid | Alzheimer's Disease | High | Invasive procedure (lumbar puncture) required. |
| Amyloid PET | Brain Imaging | Alzheimer's Disease | High | Expensive and not widely accessible. |
| Plasma p-tau217 | Plasma | Alzheimer's Disease | High accuracy in classifying amyloid and tau status. | A promising, less invasive blood-based biomarker. |
Signaling and Metabolic Pathways
The primary pathway for the endogenous production of this compound is through the lipid peroxidation of omega-6 polyunsaturated fatty acids, such as linoleic acid. This process is initiated by reactive oxygen species (ROS) and proceeds through a free radical chain reaction.
Caption: Lipid peroxidation pathway leading to the formation of this compound.
Experimental Protocols
The accurate and reproducible measurement of this compound in biological samples, particularly in exhaled breath, is crucial for its validation as a biomarker. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the analysis of VOCs in breath.
Collection and Analysis of this compound in Exhaled Breath Condensate (EBC) via GC-MS
This protocol outlines the key steps for the quantification of this compound in EBC.
Caption: Workflow for the analysis of this compound in exhaled breath condensate.
Detailed GC-MS Parameters (Example):
-
GC System: Agilent 7890A GC coupled with a 5975C MS detector (or equivalent).
-
Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Initial temperature of 40°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C (in splitless mode for desorption).
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-350.
Conclusion
This compound shows promise as a non-invasive biomarker, particularly as part of a VOC panel for lung cancer detection. Its origin from lipid peroxidation provides a strong biological rationale for its association with diseases characterized by high oxidative stress. However, its specificity as a standalone marker is limited, as elevated levels can be indicative of various conditions involving oxidative stress.
For lung cancer, a panel of VOCs including this compound appears to offer better diagnostic accuracy than this compound alone. In the context of neurodegenerative diseases, research is still in its early stages, and while promising, much more work is needed to validate this compound as a reliable biomarker. Future studies should focus on head-to-head comparisons with established biomarkers and on quantifying this compound levels in large, well-characterized patient cohorts to definitively establish its clinical utility. The development of standardized methods for breath collection and analysis will also be critical for the translation of this research into clinical practice.
References
Safety Operating Guide
Proper Disposal of Octanal: A Guide for Laboratory Professionals
Introduction
Octanal, a saturated fatty aldehyde, is a common reagent in research and development, particularly in the synthesis of flavorings and perfumes.[1] Adherence to proper disposal procedures is critical to ensure laboratory safety, environmental protection, and regulatory compliance. This guide provides a comprehensive, step-by-step operational plan for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) and be aware of its hazards. This compound is a flammable liquid, an eye and skin irritant, and is toxic to aquatic organisms.[2][3][4]
Personal Protective Equipment (PPE) and Handling:
| PPE/Handling Requirement | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To prevent eye irritation from splashes.[5] |
| Skin Protection | Nitrile or PVC chemical-resistant gloves. A lab coat or chemical-resistant apron is also recommended. | To prevent skin irritation and potential sensitization. |
| Respiratory Protection | Work in a well-ventilated area, preferably within a chemical fume hood. | To avoid inhalation of vapors, which can cause respiratory tract irritation. |
| Ignition Sources | Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and explosion-proof equipment. | This compound is a flammable liquid. |
First Aid in Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Operational Disposal Plan
The disposal of this compound must be managed as a hazardous waste process, adhering to all local, state, and federal regulations. The primary and most recommended method for the disposal of this compound is through a licensed professional hazardous waste disposal company.
Step-by-Step Disposal Protocol:
-
Segregation of Waste:
-
All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, paper towels), must be segregated as hazardous chemical waste.
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed to avoid potentially hazardous reactions. Aldehydes are incompatible with strong oxidizing agents, strong bases, and strong reducing agents.
-
-
Waste Collection and Labeling:
-
Collect liquid waste in a designated, leak-proof, and chemically compatible container.
-
The container must be clearly labeled as "Hazardous Waste: this compound" and include the date of accumulation.
-
Solid waste contaminated with this compound should be collected in a separate, clearly labeled, and sealed container.
-
-
Storage of Waste:
-
Store waste containers in a cool, dry, and well-ventilated secondary containment area.
-
Keep containers away from sources of ignition and incompatible materials.
-
Ensure containers are tightly closed except when adding waste.
-
-
Professional Disposal:
-
Arrange for the collection of the hazardous waste by a licensed professional disposal company.
-
Provide the waste disposal company with a complete Safety Data Sheet (SDS) for this compound.
-
Disposal of Empty Containers:
Empty containers that have held this compound must be triple-rinsed with a solvent capable of removing the chemical. The rinsate must be collected and disposed of as hazardous waste. After rinsing, the container's label should be defaced before it can be disposed of as regular trash.
Experimental Protocol: Neutralization of Small Quantities of Aldehyde Waste
For small spills or residual amounts, chemical neutralization may be an option before final disposal. This should only be performed by trained personnel in a controlled laboratory setting. A common method for aldehyde neutralization involves oxidation with potassium permanganate.
Disclaimer: This procedure is a general guideline for the oxidation of aldehydes and should be validated for this compound on a small scale before implementation.
Materials:
-
This compound waste
-
Potassium permanganate (KMnO₄)
-
Water
-
Stirring apparatus
-
Round-bottom flask
-
Dilute sulfuric acid or sodium bisulfite for quenching excess permanganate
Procedure:
-
In a suitably sized round-bottom flask equipped with a stirrer, dilute the this compound waste with water.
-
Slowly add a solution of potassium permanganate to the stirred this compound mixture. The reaction is exothermic and should be controlled by the rate of addition and external cooling if necessary.
-
Continue adding the permanganate solution until a faint purple color persists, indicating a slight excess of permanganate and the completion of the oxidation.
-
Quench the excess potassium permanganate by adding a small amount of dilute sulfuric acid or sodium bisulfite until the purple color disappears.
-
The resulting mixture, containing the corresponding carboxylic acid (octanoic acid), should be neutralized to a pH of approximately 7.
-
This neutralized mixture must still be disposed of as hazardous waste through a licensed disposal company, as it may be subject to hazardous waste regulations.
Logical Workflow for this compound Disposal
Caption: Workflow for the safe disposal of this compound waste.
Proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. By following these guidelines, researchers, scientists, and drug development professionals can minimize risks and ensure compliance with all relevant regulations. Always prioritize the use of a licensed professional hazardous waste disposal service for the final disposition of this compound waste.
References
Essential Safety and Logistical Guide for Handling Octanal
This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of octanal, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is crucial for ensuring laboratory safety, environmental protection, and regulatory compliance.
Immediate Hazard Identification
This compound is a flammable liquid and vapor that can cause skin and serious eye irritation.[1][2] Ingestion may lead to lung damage, and it is recognized as being toxic to aquatic life with long-lasting effects.[3] Understanding these hazards is the first step in safe handling.
Hazard Summary Table
| Hazard Type | Description | GHS Classification |
| Physical Hazard | Flammable liquid and vapor.[1] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[1] | Flammable Liquid, Category 3 |
| Health Hazard | Causes serious eye irritation and skin irritation. May cause lung damage if swallowed (aspiration hazard). Inhalation of vapors may cause drowsiness or dizziness. | Skin Corrosion/Irritation, Category 2; Serious Eye Damage/Eye Irritation, Category 2 |
| Environmental Hazard | Toxic to aquatic organisms, with long-term adverse effects. | Hazardous to the Aquatic Environment, Chronic Hazard, Category 3 |
Personal Protective Equipment (PPE)
The selection and proper use of PPE are critical to minimize exposure risks. The following table outlines the recommended PPE for handling this compound in various laboratory settings.
Personal Protective Equipment (PPE) Recommendations
| Area of Protection | Routine Laboratory Use | Spill Cleanup / Emergency | Key Considerations |
| Eye & Face | Safety glasses with side shields or chemical splash goggles. | Tight-sealing safety goggles and a face shield. | Must be worn at all times when handling this compound to prevent splashes. |
| Hand | Chemical-resistant gloves (e.g., Nitrile rubber, 0.4 mm thickness). | Heavy-duty, chemical-resistant gloves (e.g., Viton®, Butyl rubber). | Gloves must be worn on clean hands. Inspect gloves for degradation or punctures before use and replace immediately if contaminated. |
| Body | Laboratory coat. A chemical-resistant apron is also recommended. | Chemical-resistant suit or coveralls. For large spills, flame-retardant antistatic protective clothing is required. | Clothing wet with this compound should be removed immediately. |
| Respiratory | Handle in a well-ventilated area, preferably within a chemical fume hood. | For inadequate ventilation or large releases, a NIOSH-approved air-purifying respirator with an organic vapor cartridge or a self-contained breathing apparatus (SCBA) is necessary. | Ensure proper fit and training for respirator use. |
| Footwear | Closed-toe shoes. | Chemical-resistant boots with steel toe and shank. For large scale use, non-sparking safety footwear is recommended. | Provides protection from spills and falling objects. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is essential for minimizing risks.
Preparation
-
Review Safety Data Sheet (SDS): Before beginning work, thoroughly read and understand the SDS for this compound.
-
Ensure Proper Ventilation: Confirm that the chemical fume hood or other ventilation system is functioning correctly.
-
Assemble PPE: Don all required personal protective equipment as outlined in the table above.
-
Prepare Workspace: Ensure the work area is clean and uncluttered. Keep ignition sources (open flames, hot surfaces, sparks) away from the handling area. Locate the nearest eyewash station and safety shower.
-
Grounding: Ground and bond containers and receiving equipment to prevent static discharge.
Handling
-
Dispensing: Use non-sparking tools when opening and dispensing from containers.
-
Avoid Contact: Prevent all personal contact, including the inhalation of vapors. Avoid contact with eyes, skin, and clothing.
-
Container Management: Keep containers tightly closed when not in use.
Post-Handling
-
Decontamination: Thoroughly wash hands and any exposed skin with soap and water after handling.
-
Storage: Store this compound in a cool, dry, well-ventilated area, preferably refrigerated, in a tightly sealed container. Store away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.
Emergency and Disposal Plans
Emergency First-Aid Protocols
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing. Flush skin with running water for at least 15 minutes. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and drink 2-4 cupfuls of milk or water. Seek immediate medical attention. |
Spill Response Protocol
-
Minor Spills:
-
Remove all sources of ignition.
-
Absorb the spill with an inert, non-combustible material such as sand or diatomaceous earth.
-
Collect the absorbed material using non-sparking tools and place it in a designated, sealed container for hazardous waste disposal.
-
Ventilate the area and clean the spill surface.
-
-
Major Spills:
-
Evacuate the area immediately and move upwind.
-
Alert emergency responders.
-
Prevent the spill from entering drains or waterways.
-
Disposal Plan this compound and any contaminated materials must be disposed of as hazardous waste.
-
Waste Collection: Collect liquid waste in a designated, leak-proof, and clearly labeled container. Solid contaminated waste (e.g., gloves, absorbent materials) should be collected in a separate, sealed container.
-
Labeling: Label waste containers clearly as "Hazardous Waste: this compound".
-
Professional Disposal: Arrange for disposal through a licensed hazardous waste disposal company. Incineration is a recommended disposal method.
-
Regulatory Compliance: All waste disposal must be handled in accordance with local, state, and federal regulations. Never dispose of this compound down the drain.
Visual Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
